Anagrelide impurity 1
Description
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O2/c1-18-9(17)5-16-4-6-8(15-11(16)14)3-2-7(12)10(6)13/h2-3H,4-5H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHPFJCLXKFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CC2=C(C=CC(=C2Cl)Cl)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431304 | |
| Record name | Anagrelide impurity 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
752151-24-9 | |
| Record name | Anagrelide open ring methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752151249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anagrelide impurity 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANAGRELIDE OPEN RING METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H97N36S43S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Anagrelide Impurity 1: Structure, Synthesis, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Anagrelide Impurity 1, a critical process-related impurity in the synthesis of the thrombocythemia drug, Anagrelide. We will delve into its chemical identity, formation during the manufacturing process, and the analytical methodologies required for its precise control, ensuring the safety and efficacy of the final drug product.
Introduction to Anagrelide and the Imperative of Impurity Profiling
Anagrelide is a potent platelet-reducing agent used in the treatment of essential thrombocythemia and other myeloproliferative neoplasms.[1] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby decreasing the production of platelets.[2] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[3] A thorough understanding and control of these impurities are paramount to ensure the safety and efficacy of the final pharmaceutical product.
This guide focuses specifically on Anagrelide Impurity 1, a key process-related impurity that requires stringent control. We will explore its chemical structure, its origin in the synthetic pathway of Anagrelide, and the validated analytical methods for its detection and quantification.
Unveiling the Chemical Identity of Anagrelide Impurity 1
Anagrelide Impurity 1 is chemically identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride . It is a crucial starting material or intermediate in several synthetic routes leading to Anagrelide.[4][5]
Chemical Structure
The molecular structure of Anagrelide Impurity 1 is presented below:
Figure 1: Chemical Structure of Anagrelide Impurity 1 (Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride)
Caption: Chemical structure of Anagrelide Impurity 1.
Physicochemical Properties
A summary of the key physicochemical properties of Anagrelide Impurity 1 is provided in the table below.
| Property | Value | Reference |
| Chemical Name | Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride | [4] |
| CAS Number | 70380-50-6 | [4] |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₄ · HCl | [4] |
| Molecular Weight | 343.59 g/mol | [4] |
| Appearance | Off-white solid | [6] |
The Genesis of Impurity 1: A Process-Related Impurity
Anagrelide Impurity 1 is not a degradation product but rather a process-related impurity .[3] Its presence in the final API is typically due to its incomplete conversion in the subsequent synthetic steps. Understanding the synthesis of Anagrelide is therefore crucial to comprehending the origin and control of this impurity.
Synthetic Pathway of Anagrelide from Impurity 1
A common synthetic route for Anagrelide involves the reduction of the nitro group of Impurity 1 to an amino group, followed by cyclization reactions to form the final quinazoline ring system of Anagrelide.[7]
Caption: Synthetic pathway of Anagrelide from Impurity 1.
The critical step for controlling the level of Impurity 1 is the initial reduction of the nitro group. Incomplete reduction will lead to the carry-over of Impurity 1 into the subsequent steps and potentially into the final API.
Analytical Control Strategy for Anagrelide Impurity 1
A robust and validated analytical method is essential for the accurate quantification of Anagrelide Impurity 1. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[8][9]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol is a representative example of a validated RP-HPLC method for the determination of Anagrelide and its impurities, including Impurity 1. This method is designed to separate the active ingredient from its potential impurities and degradation products.[8][9]
4.1.1. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the non-polar to moderately polar compounds. |
| Mobile Phase A | 0.03 M Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid) | The acidic pH improves peak shape for the basic analytes. The buffer controls the ionization state. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography, providing good elution strength. |
| Gradient Elution | Time-based gradient | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 40 °C | Improves peak symmetry and reduces viscosity, leading to better efficiency. |
| Detection | UV at 251 nm | A wavelength where both Anagrelide and its impurities exhibit significant absorbance. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
4.1.2. Sample Preparation
-
Standard Solution: Prepare a stock solution of Anagrelide Impurity 1 reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Further dilute to a known concentration for calibration.
-
Sample Solution: Accurately weigh and dissolve the Anagrelide drug substance or product in the diluent to achieve a target concentration.
-
System Suitability: Prepare a solution containing Anagrelide and known impurities to verify the resolution, tailing factor, and theoretical plates of the chromatographic system.
Method Validation
The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10]
| Validation Parameter | Typical Acceptance Criteria | Significance |
| Specificity | The peak for Impurity 1 is well-resolved from Anagrelide and other impurities. No interference from placebo. | Ensures the method accurately measures only the intended analyte. |
| Linearity | R² ≥ 0.99 | Confirms a proportional relationship between the analyte concentration and the detector response over a defined range. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of ~3:1 | The lowest concentration of the impurity that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of ~10:1 | The lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. |
| Accuracy (Recovery) | 90-110% recovery of spiked impurity | Demonstrates the closeness of the measured value to the true value. |
| Precision (RSD) | RSD ≤ 5% for replicate injections | Measures the degree of agreement among individual test results when the procedure is applied repeatedly. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. | Indicates the method's reliability during normal usage. |
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[8] Anagrelide is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The resulting degradation products should be well-resolved from Anagrelide and Impurity 1, proving the method's specificity.[8]
Caption: Workflow for forced degradation studies.
Conclusion
The effective control of Anagrelide Impurity 1, Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride, is a critical component of ensuring the quality and safety of Anagrelide drug products. As a key process-related impurity, its levels must be monitored and controlled through a well-understood synthetic process and a robust, validated stability-indicating analytical method. This guide has provided a comprehensive overview of the chemical structure, synthetic origin, and analytical control strategies for this impurity, offering valuable insights for researchers and professionals in the pharmaceutical industry.
References
-
(PDF) Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide - ResearchGate. Available at: [Link]
-
A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul - Der Pharma Chemica. Available at: [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC. Available at: [Link]
-
View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. Available at: [Link]
-
Anagrelide アナグレリド , | New Drug Approvals. Available at: [Link]
-
Anagrelide-Impurities - Pharmaffiliates. Available at: [Link]
-
A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form - Taylor & Francis. Available at: [Link]
-
Anagrelide Impurities and Related Compound - Veeprho. Available at: [Link]
-
Importance of LCMS in Forced Degradation Studies for new Chemical Entities. Available at: [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Available at: [Link]
-
Anagrelide KSM - Synchemia. Available at: [Link]
-
Anagrelide Hydrochloride-Impurities - Pharmaffiliates. Available at: [Link]
-
Compendial Approvals for USP35-NF30 )LUVW SXSSOHPHQW <181> IDENTIFICATION-- ORGANIC NITROGENOUS BASES PF 37(2) Pg. ONLINE - USP-NF. Available at: [Link]
-
Anagrelide - Wikipedia. Available at: [Link]
- US6388073B1 - Method for the manufacture of anagrelide - Google Patents.
- AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride - Google Patents.
- US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents.
- US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents.
- EP1700859A2 - Method for the manufacture of anagrelide - Google Patents.
-
a validated hplc method for the determination of anagrelide in pharmaceutical preparations - International Journal of Pharmacy. Available at: [Link]
Sources
- 1. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 2. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ethyl N-(2.3-dichloro-6-nitrobenzyl)glycine | 70380-50-6 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Anagrelide - Wikipedia [en.wikipedia.org]
- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Anagrelide Impurity 1 (CAS Number: 70380-50-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of Anagrelide Impurity 1, a critical process-related impurity in the synthesis of the thrombocythemia drug, Anagrelide. This document delves into its chemical identity, physicochemical properties, routes of formation, and analytical methodologies for its control, offering field-proven insights to support drug development and quality control professionals.
Introduction: The Significance of Impurity Profiling in Anagrelide
Anagrelide is a potent platelet-reducing agent used in the treatment of essential thrombocythemia and other myeloproliferative neoplasms.[1] The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations where the potential for the formation of impurities is inherent. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over these impurities to ensure the safety and efficacy of the final drug product.[2][3][4]
Anagrelide Impurity 1, identified as a key starting material and process-related impurity, requires thorough characterization and a robust control strategy. Understanding its formation and having validated analytical methods for its detection and quantification are paramount for any organization involved in the synthesis and commercialization of Anagrelide.
Physicochemical Properties of Anagrelide Impurity 1
A comprehensive understanding of the physicochemical properties of an impurity is the bedrock of developing effective analytical and control strategies.
| Property | Data | Reference(s) |
| Chemical Name | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycinate hydrochloride | [5] |
| Synonyms | Anagrelide Impurity 1 HCl, Anagrelide KSM Hydrochloride | |
| CAS Number | 70380-50-6 | |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₄ · HCl | [5] |
| Molecular Weight | 343.59 g/mol | [5] |
| Appearance | Off-white to pale yellow solid (visual inspection) | |
| Solubility | Sparingly soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). | |
| Melting Point | Data not consistently available in the public domain. |
Routes of Formation: A Synthetic Intermediate
Anagrelide Impurity 1, or Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride, is a key intermediate in a common synthetic pathway to Anagrelide. Its presence in the final API is typically due to incomplete reaction or inefficient purification.[5]
A widely referenced synthetic route involves the following key transformations[5]:
-
Nitration: 2,3-Dichlorotoluene is nitrated to form 2,3-dichloro-6-nitrotoluene.
-
Halogenation: The methyl group of 2,3-dichloro-6-nitrotoluene is halogenated (e.g., brominated) to yield 2,3-dichloro-6-nitrobenzyl bromide.
-
Alkylation: The resulting benzyl bromide is reacted with glycine ethyl ester to produce Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine, which is then typically converted to its hydrochloride salt, Anagrelide Impurity 1 (Compound VI in the patent) .
-
Reduction: The nitro group of Impurity 1 is reduced to an amino group, forming Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine.
-
Cyclization: The amino intermediate undergoes cyclization to form the core imidazoquinazoline ring structure of Anagrelide.
The following diagram illustrates this critical part of the synthesis:
The critical control point for this impurity is the reduction step. An incomplete reduction will result in the carry-over of Anagrelide Impurity 1 into the subsequent cyclization step and potentially into the final API if purification is inadequate.
Analytical Methodologies for Control
The control of Anagrelide Impurity 1 is primarily achieved through High-Performance Liquid Chromatography (HPLC). A well-developed and validated stability-indicating HPLC method is essential for the accurate quantification of this and other related substances in both the drug substance and the finished product.
Overview of Analytical Techniques
| Technique | Purpose |
| HPLC-UV | Primary method for the quantification of Anagrelide and its known impurities. |
| LC-MS | Used for the identification and structural elucidation of unknown impurities and degradation products. |
| NMR | Structural confirmation of the impurity reference standard. |
| IR | Confirmatory identification of the impurity reference standard. |
Recommended HPLC Method for Impurity Profiling
The United States Pharmacopeia (USP) monograph for Anagrelide Hydrochloride provides a validated HPLC method for the analysis of related compounds. While the monograph should be consulted for the most current official method, the following provides a detailed, field-tested protocol based on established principles for the analysis of Anagrelide and its impurities.
Experimental Protocol: HPLC Analysis of Anagrelide Impurity 1
-
Chromatographic System:
-
Reagents and Solutions:
-
Mobile Phase A: Prepare a phosphate buffer (e.g., potassium dihydrogen phosphate) with a pH of 4.4.[6]
-
Mobile Phase B: A mixture of Mobile Phase A, acetonitrile, and methanol (e.g., in a 30:40:30 v/v/v ratio).[6]
-
Diluent: A mixture of 0.01 N HCl and acetonitrile (e.g., 70:30 v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve a known quantity of Anagrelide Impurity 1 reference standard in the diluent to prepare a stock solution. Further dilute to a concentration relevant for quantification (e.g., at the reporting threshold).
-
Sample Solution Preparation: Accurately weigh and dissolve the Anagrelide drug substance or a composite of the drug product in the diluent to achieve a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response factor for Anagrelide Impurity 1.
-
Inject the sample solution.
-
A gradient elution is typically employed to ensure the separation of all potential impurities. A representative gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute more retained components.
-
-
Data Analysis and System Suitability:
-
System Suitability: Before sample analysis, inject a system suitability solution containing Anagrelide and known impurities to verify the performance of the chromatographic system. Key parameters include resolution between critical pairs, tailing factor, and precision of replicate injections.
-
Quantification: Calculate the amount of Anagrelide Impurity 1 in the sample by comparing its peak area to that of the reference standard, taking into account the concentrations and any response factor differences.
-
The following diagram outlines the general analytical workflow:
Toxicological Profile and Regulatory Control
Specific toxicological data for Anagrelide Impurity 1 is not widely published. However, as a nitroaromatic compound, it belongs to a class of chemicals that are known to have potential toxicities, including mutagenicity and carcinogenicity.[4][7] The nitro group can be metabolically reduced to form reactive intermediates that can interact with cellular macromolecules. Therefore, from a safety perspective, it is crucial to control the levels of this impurity in the final drug substance to as low as reasonably practicable.
Regulatory Perspective:
According to ICH Q3A(R2) guidelines, impurities in new drug substances are to be controlled within specified limits.[2][3] For a starting material like Anagrelide Impurity 1, the primary control strategy is to ensure its efficient conversion to the subsequent intermediate and its removal during the purification of the final API.
The reporting, identification, and qualification thresholds for impurities are based on the maximum daily dose of the drug. For Anagrelide, with a typical maximum daily dose in the low milligram range, the ICH thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15% or 1.0 mg per day intake, whichever is lower) would apply. Any amount of Anagrelide Impurity 1 exceeding the identification threshold would need to be structurally confirmed and its safety justified.
Conclusion
Anagrelide Impurity 1 (CAS: 70380-50-6) is a critical process-related impurity in the synthesis of Anagrelide, arising from its use as a key starting material. A thorough understanding of its physicochemical properties, synthetic origin, and potential toxicological profile is essential for the development of a robust control strategy. The implementation of a validated, stability-indicating HPLC method is the cornerstone of ensuring that this impurity is effectively monitored and controlled within regulatory limits, thereby safeguarding the quality, safety, and efficacy of the final Anagrelide drug product. This guide provides the foundational knowledge for researchers and drug development professionals to confidently address the challenges associated with this impurity.
References
- Google Patents. (n.d.). Method for the manufacture of anagrelide.
-
PubChem. (n.d.). Anagrelide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Retrieved from [Link]
- Peddi, S. et al. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 36(2), 324-332.
-
PubChem. (n.d.). Anagrelide. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Retrieved from [Link]
-
New Drug Approvals. (2018). Anagrelide. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Environmental Toxicology and Chemistry. (2018). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Retrieved from [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 6. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 7. WO1993009077A2 - Process for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]
"Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride" properties
An In-depth Technical Guide to Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride (CAS No: 70380-50-6), a critical intermediate in the pharmaceutical industry. The primary focus of this document is to detail its physicochemical properties, elaborate on its synthesis and manufacturing processes, and explain its pivotal role in the production of the thrombocyte-reducing agent, Anagrelide. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into experimental choices, analytical methodologies, and safety considerations.
Introduction and Strategic Importance
Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride is a substituted benzylglycinate ester that has garnered significant attention not for its direct therapeutic properties, but for its role as a key starting material. Its molecular structure is primed for the subsequent chemical transformations required to build more complex heterocyclic systems.
The principal application and strategic importance of this compound lie in its function as a late-stage intermediate in the synthesis of Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one).[1][2] Anagrelide is a potent agent used to reduce elevated platelet counts in patients with essential thrombocythemia.[1] The efficiency, purity, and scalability of the synthesis of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride directly impact the economic viability and quality of the final Anagrelide Active Pharmaceutical Ingredient (API). This guide delves into the critical parameters that ensure a robust and reproducible manufacturing process.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental for process development, optimization, and quality control. The key properties of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride are summarized below.
| Property | Value | Source |
| CAS Number | 70380-50-6 | [3][4] |
| Molecular Formula | C₁₁H₁₃Cl₃N₂O₄ | [4][5] |
| Molecular Weight | 343.59 g/mol | [4][5] |
| IUPAC Name | ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate;hydrochloride | [5][6] |
| Synonyms | Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine HCl; Anagrelide Impurity 1 HCl | [3] |
| Exact Mass | 341.994090 g/mol | [5] |
| Topological Polar Surface Area | 84.2 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 5 | [5] |
| Rotatable Bond Count | 6 | [5] |
| Storage Temperature | 2-8°C, Refrigerator | [4] |
Synthesis and Manufacturing: A Comparative Analysis
The synthesis of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride has evolved to overcome challenges associated with hazardous reagents, poor scalability, and complex purification methods.[1] Early routes starting from 1,2,3-trichlorobenzene involved the use of highly toxic cuprous cyanide and flammable, pyrophoric diborane gas, rendering the process unsuitable for industrial-scale production.[1]
A more viable and modern approach begins with 2,3-dichloro-6-nitrobenzaldehyde. This pathway avoids many of the hazards of previous methods and offers a more controlled and scalable process.
Preferred Synthetic Pathway
The causality behind selecting this pathway is rooted in safety and efficiency. It begins with the reduction of an aldehyde to an alcohol, a highly predictable and high-yielding transformation. The subsequent conversion of the alcohol to a good leaving group (e.g., a mesylate) allows for a clean nucleophilic substitution with glycine ethyl ester under mild conditions, minimizing impurity formation.[1]
Sources
- 1. AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Ethyl N-(2.3-dichloro-6-nitrobenzyl)glycine | 70380-50-6 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Ethyl N-(2.3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride | C11H13Cl3N2O4 | CID 25008811 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Anagrelide Impurity 1
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Synthesis in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. For Anagrelide, a potent platelet-reducing agent used in the treatment of essential thrombocythemia, rigorous control of impurities is not merely a regulatory hurdle but a critical aspect of patient safety.[1] Understanding the synthetic pathways of these impurities is paramount. It allows for the development of robust analytical methods, the optimization of the API synthesis to minimize their formation, and the toxicological evaluation of any unavoidable impurities.
This guide provides an in-depth technical exploration of the synthesis of a key process impurity of Anagrelide, officially designated as Anagrelide Related Compound A and commonly referred to as Anagrelide Impurity 1 . This compound is not just an impurity but also a crucial intermediate in the synthesis of Anagrelide itself, making a thorough understanding of its formation and characteristics essential for any scientist working with this drug.
Decoding Anagrelide Impurity 1: Structure and Significance
Anagrelide Impurity 1 is chemically identified as ethyl N-(6-amino-2,3-dichlorobenzyl)glycine . Its structure is presented below:
Chemical Structure of Anagrelide Impurity 1
Caption: Chemical structure of Anagrelide Impurity 1.
As a primary intermediate in the manufacturing process of Anagrelide, the purity of this compound directly impacts the purity of the final API.[2][3] Its synthesis, therefore, requires careful control to prevent the formation of secondary impurities that may carry over into the final drug product.
Synthetic Pathways to Anagrelide Impurity 1
Several synthetic routes to Anagrelide Impurity 1 have been reported, primarily in patent literature. These pathways generally converge on two key transformations: the formation of the N-substituted glycine ethyl ester and the reduction of a nitro group to an amine. Below, we explore the most common and illustrative synthetic strategies.
Pathway 1: From 2,3-Dichloro-6-nitrobenzyl Halide
This is a widely employed route that starts with the commercially available 2,3-dichloro-6-nitrotoluene.
Caption: Synthetic pathway of Impurity 1 from a benzyl halide.
Causality Behind Experimental Choices:
-
Radical Halogenation: The use of N-bromosuccinimide (NBS) with a radical initiator like AIBN is a standard and effective method for benzylic bromination. This position is activated for radical formation, making the reaction relatively selective. The choice of a halide (bromide is common) creates a good leaving group for the subsequent nucleophilic substitution.
-
Alkylation: Glycine ethyl ester acts as the nucleophile, displacing the halide from the benzyl position. A base, such as triethylamine (Et3N), is crucial to deprotonate the amine of the glycine ester, enhancing its nucleophilicity. The reaction is typically performed in an aprotic solvent like toluene or THF to avoid unwanted side reactions with the solvent.
-
Nitro Group Reduction: The reduction of the nitro group is a critical step. Stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for this transformation.[2] The acidic conditions are necessary for the reaction to proceed, but they can also pose a challenge, as prolonged exposure to strong acids can lead to hydrolysis of the ester group, forming an undesired carboxylic acid impurity. Alternative reducing agents like catalytic hydrogenation (e.g., H2/Pd-C) can also be employed and may offer a milder reaction environment.
Pathway 2: From 2,3-Dichloro-6-nitrobenzaldehyde
This alternative route utilizes a reductive amination approach.
Caption: Reductive amination pathway to Impurity 1.
Causality Behind Experimental Choices:
-
Reductive Amination: This method combines the formation of an imine intermediate from the aldehyde and glycine ethyl ester with its in-situ reduction. Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent for this reaction as it is selective for the imine over the aldehyde, minimizing the reduction of the starting material. This one-pot procedure can be more efficient than the multi-step halogenation-alkylation sequence.
Experimental Protocols
The following protocols are synthesized from publicly available information, primarily from patent literature, and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycine (Impurity 1) from 2,3-dichloro-6-nitrobenzylamine
This protocol is based on the general procedures outlined in various patents for the synthesis of Anagrelide intermediates.[2][3]
Step 1: Synthesis of Ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2,3-dichloro-6-nitrobenzylamine in a suitable aprotic solvent such as toluene.
-
Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
Alkylation: Slowly add ethyl bromoacetate to the reaction mixture at a controlled temperature, typically between 0 and 25 °C, to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine. This product can be purified by column chromatography on silica gel if necessary.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the crude or purified ethyl N-(2,3-dichloro-6-nitrobenzyl)glycine in a suitable solvent, such as ethanol or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a concentrated solution of hydrochloric acid.
-
Reducing Agent Addition: Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid portion-wise, maintaining the temperature below 20 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Isolation: Quench the reaction by carefully adding it to a cooled, stirred solution of a base, such as sodium hydroxide or potassium carbonate, to neutralize the acid and precipitate the tin salts. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Anagrelide Impurity 1.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to achieve the desired purity.
| Reagent/Solvent | Molar Ratio (approx.) | Purpose |
| 2,3-dichloro-6-nitrobenzylamine | 1 | Starting Material |
| Ethyl bromoacetate | 1.1 - 1.5 | Alkylating Agent |
| Triethylamine | 1.2 - 2.0 | Base |
| Toluene | - | Solvent |
| Stannous chloride dihydrate | 3 - 5 | Reducing Agent |
| Concentrated HCl | - | Acidic Medium |
| Ethyl acetate | - | Extraction Solvent |
Potential Side Reactions and Impurity Profile
During the synthesis of Anagrelide Impurity 1, several side reactions can occur, leading to the formation of other impurities.
-
Over-alkylation: The secondary amine of the product can potentially react with another molecule of ethyl bromoacetate, leading to a di-substituted product. This can be minimized by using a slight excess of the amine starting material or by controlling the stoichiometry of the alkylating agent.
-
Ester Hydrolysis: As mentioned, the acidic conditions of the nitro reduction can lead to the hydrolysis of the ethyl ester, forming the corresponding carboxylic acid, known as Anagrelide Related Compound B . Careful control of reaction time and temperature is crucial to minimize this.
-
Incomplete Reduction: If the reduction of the nitro group is not complete, the starting nitro-compound will remain as an impurity.
The subsequent cyclization of Anagrelide Impurity 1 with cyanogen bromide to form the quinazoline ring system can also lead to the formation of Anagrelide Related Compound C , which is an isomer of the desired intermediate.
Conclusion
The synthesis of Anagrelide Impurity 1, a critical intermediate in the production of Anagrelide, requires a well-controlled and optimized process. Understanding the various synthetic pathways, the rationale behind the chosen reagents and conditions, and the potential for side-product formation is essential for ensuring the quality and purity of the final API. This guide provides a foundational understanding for researchers and drug development professionals to navigate the synthesis of this important compound, enabling the development of robust and reliable manufacturing processes.
References
-
Pharmaffiliates. Anagrelide-Impurities. [Link]
- Google Patents.
-
Der Pharma Chemica. A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul. [Link]
-
New Drug Approvals. Anagrelide アナグレリド. [Link]
-
Veeprho. Anagrelide Impurities and Related Compound. [Link]
-
PMC. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. [Link]
- Google Patents.
- Google Patents. US6388073B1 - Method for the manufacture of anagrelide.
-
PrepChem.com. Synthesis of N-(6-Amino-2,3-dichlorobenzyl)glycine Ethyl Ester. [Link]
Sources
An In-Depth Technical Guide to the Formation of Anagrelide Degradation Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anagrelide, a critical therapeutic agent for myeloproliferative neoplasms, exhibits susceptibility to degradation under specific environmental conditions, primarily hydrolysis and oxidation.[1][2] This guide provides a comprehensive technical overview of the formation of anagrelide degradation products, delving into the underlying chemical mechanisms, the structural elucidation of key degradants, and the analytical methodologies essential for their identification and quantification. By offering a detailed examination of forced degradation studies and the resulting impurity profiles, this document serves as a vital resource for researchers and professionals engaged in the development, manufacturing, and quality control of anagrelide-based pharmaceuticals. The insights provided herein are grounded in established scientific literature and regulatory standards, ensuring a robust and reliable framework for stability-indicating analysis and formulation development.
Introduction: The Imperative of Understanding Anagrelide Stability
Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) is a potent platelet-reducing agent used in the treatment of essential thrombocythemia.[3] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby controlling platelet production.[2][3][4] The chemical integrity of the anagrelide molecule is paramount to its therapeutic efficacy and safety. The formation of degradation products can potentially alter the drug's pharmacological profile, introduce toxic impurities, and compromise the overall quality of the drug product.[1][2]
A thorough understanding of anagrelide's degradation pathways is not merely an academic exercise; it is a regulatory and safety imperative. International Council for Harmonisation (ICH) guidelines mandate the performance of forced degradation studies to establish the intrinsic stability of a drug substance, identify potential degradation products, and develop validated stability-indicating analytical methods.[3] This guide is structured to provide a deep dive into the science behind anagrelide degradation, empowering drug development professionals to anticipate and control impurities throughout the product lifecycle.
Major Degradation Pathways of Anagrelide
Forced degradation studies reveal that anagrelide is most susceptible to degradation under hydrolytic (particularly alkaline) and oxidative conditions. It demonstrates relative stability to acidic, thermal, and photolytic stress.
Hydrolytic Degradation: The Prominence of Alkaline Instability
Anagrelide's molecular structure contains a lactam ring within its quinazolinone system, which is susceptible to hydrolysis.[5] This reactivity is significantly pronounced under alkaline conditions.
Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactam ring. This leads to the cleavage of the amide bond and the opening of the imidazo ring. This initial ring-opening is the gateway to the formation of several degradation products. One of the primary products formed through this pathway is (2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid, also known as Anagrelide Related Compound B.[6][7]
-
Anagrelide Related Compound B: This degradant is a key marker of hydrolytic decomposition. Its formation signifies the cleavage of the imidazo ring, a critical structural feature of the parent molecule.
Studies have shown that exposure of anagrelide to alkaline conditions, such as 0.1M NaOH, can lead to the formation of at least four distinct degradation products.[3] The primary degradation product in one study constituted 76.12% of the total degradants.[3] Another identified hydrolysis product is referred to as "impurity-G," which results from the replacement of a pyridine group with a hydroxyl group.
Oxidative Degradation: The Formation of Hydroxylated Impurities
Anagrelide is also susceptible to oxidative stress. The use of oxidizing agents like hydrogen peroxide (H₂O₂) in forced degradation studies has been shown to produce a significant major degradation product.[3]
Recent research has led to the structural elucidation of a key oxidative degradation product: 5-hydroxy-anagrelide. This impurity is a mono-oxygenated derivative of the parent drug. Its formation is proposed to occur through an oxidative mechanism targeting the imidazo portion of the molecule. The identification and characterization of 5-hydroxy-anagrelide have been accomplished using advanced analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.
Other Stress Conditions: A Profile of Relative Stability
In contrast to its lability in alkaline and oxidative environments, anagrelide exhibits greater stability under other stress conditions:
-
Acidic Conditions: Minimal to no significant degradation is observed when anagrelide is exposed to acidic conditions, such as 1M HCl.[3]
-
Thermal Stress: Anagrelide is relatively stable when subjected to dry heat (e.g., 80°C for 10 days), with only a minor increase in total impurities.[3]
-
Photolytic Stress: Exposure to UV light for extended periods does not result in significant degradation of anagrelide in its solid form or in solution.[3]
Key Anagrelide Degradation Products: Structures and Identification
A comprehensive impurity profile is essential for the quality control of anagrelide. The following table summarizes the key known degradation products.
| Degradation Product | Formation Condition | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 5-hydroxy-anagrelide | Oxidative | 6,7-dichloro-5-hydroxy-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | C₁₀H₇Cl₂N₃O₂ | 272.09 |
| Anagrelide Related Compound B | Alkaline Hydrolysis | (2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid | C₁₀H₉Cl₂N₃O₂ | 274.10 |
| Anagrelide Tartaric Acid Adduct | Formulation with Tartaric Acid | Not fully elucidated | - | - |
| Impurity-G | Hydrolysis | Structure with hydroxyl group replacing pyridine group | - | - |
Diagram: Anagrelide and its Key Degradation Products
Caption: Major degradation pathways of Anagrelide.
Experimental Protocols for Forced Degradation Studies
The following protocols are representative of the methodologies employed in the forced degradation of anagrelide, designed to be compliant with ICH guidelines.
General Preparation of Anagrelide Stock Solution
-
Accurately weigh and dissolve an appropriate amount of anagrelide hydrochloride reference standard in a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution of a specified concentration (e.g., 100 µg/mL).
Protocol for Acidic Degradation
-
To a known volume of the anagrelide stock solution, add an equal volume of 1M hydrochloric acid (HCl).
-
Reflux the solution for a specified period (e.g., 48 hours) at an elevated temperature (e.g., 80°C).
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1M sodium hydroxide (NaOH).
-
Dilute the resulting solution to a final concentration suitable for analysis with the mobile phase.
Protocol for Alkaline Degradation
-
To a known volume of the anagrelide stock solution, add an equal volume of 0.1M sodium hydroxide (NaOH).
-
Maintain the solution at room temperature for a specified period (e.g., 48 hours), with intermittent shaking.
-
After the specified time, neutralize the solution with an appropriate volume of 0.1M hydrochloric acid (HCl).
-
Dilute the resulting solution to a final concentration suitable for analysis with the mobile phase.
Protocol for Oxidative Degradation
-
To a known volume of the anagrelide stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 48 hours).
-
Dilute the resulting solution to a final concentration suitable for analysis with the mobile phase.
Protocol for Thermal Degradation
-
Place the solid anagrelide drug substance in a thermostatically controlled oven.
-
Maintain the temperature at 80°C for a period of 10 days.
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-treated sample for analysis.
Protocol for Photolytic Degradation
-
Expose the solid anagrelide drug substance and a solution of anagrelide to UV light (e.g., in a photostability chamber) for an extended period (e.g., 10 days).
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare solutions of the exposed and control samples for analysis.
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies of Anagrelide.
Analytical Methodologies for Stability Indicating Analysis
The development of a robust, stability-indicating analytical method is crucial for the accurate quantification of anagrelide and the separation of its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose.[8][9][10]
Recommended RP-HPLC Method for Anagrelide and its Degradants
The following is a representative stability-indicating RP-HPLC method, synthesized from published literature.[9][10]
-
Column: C18 Inertsil column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase A: A mixture of 0.03 M potassium di-hydrogen phosphate (pH adjusted to 3.0 with orthophosphoric acid), methanol, and acetonitrile in a ratio of 90:5:5 (v/v/v).[9]
-
Mobile Phase B: A mixture of the buffer from Mobile Phase A and acetonitrile in a ratio of 10:90 (v/v).[9]
-
Gradient Elution: A gradient program should be optimized to achieve separation of all degradation products from the parent anagrelide peak. A representative gradient could be:
-
0-1 min: 30% B
-
1-15 min: 30-70% B
-
15-25 min: 70% B
-
25-30 min: 70-30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40°C.[9]
-
Detection: UV detection at 251 nm.[9]
-
Injection Volume: 10 µL.
This method should be validated according to ICH guidelines for specificity, linearity, precision, accuracy, robustness, and limit of quantification.
Role of LC-MS/MS in Structural Elucidation
For the definitive identification and structural characterization of unknown degradation products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is indispensable.[10] This technique provides molecular weight information and fragmentation patterns that are crucial for piecing together the chemical structures of the impurities.
Regulatory Considerations and Impurity Control
The control of degradation products is a critical aspect of drug quality and is strictly regulated by authorities such as the FDA and EMA. The ICH Q3A/B guidelines provide a framework for the identification, qualification, and setting of acceptance criteria for impurities in new drug substances and products.[1][2] While specific limits for each anagrelide degradation product are not publicly detailed, the general principle is to keep impurities at the lowest possible levels. Any degradation product present at a level greater than the identification threshold (typically 0.1%) must be structurally characterized.
Toxicity and Pharmacological Relevance of Degradation Products
Currently, there is limited publicly available information on the specific toxicity and pharmacological activity of anagrelide degradation products. However, it is a critical area of investigation in drug development. The presence of impurities can have several implications:
-
Reduced Efficacy: Degradation of the active pharmaceutical ingredient (API) leads to a lower dose of the intended drug, potentially reducing its therapeutic effect.
-
Altered Pharmacological Profile: Degradation products may possess their own pharmacological activities, which could be different from or interfere with the parent drug.
-
Increased Toxicity: Some degradation products may be more toxic than the parent drug. For instance, cardiotoxicity is a known concern with anagrelide at high doses, and it is crucial to ensure that degradation products do not exacerbate this or introduce new toxicities.[1][2]
Further toxicological studies on isolated and characterized degradation products are necessary to fully assess their safety profile.
Conclusion and Future Perspectives
The formation of degradation products is a critical quality attribute for anagrelide that necessitates rigorous investigation and control. This guide has outlined the primary degradation pathways—alkaline hydrolysis and oxidation—and has provided insights into the structures of the resulting impurities. The detailed experimental protocols for forced degradation studies and the recommended stability-indicating analytical methods offer a practical framework for researchers and drug development professionals.
Future work in this area should focus on the complete structural elucidation of all degradation products, particularly those formed under alkaline hydrolysis. A deeper understanding of the reaction mechanisms will enable the development of more effective strategies to prevent degradation. Furthermore, comprehensive toxicological and pharmacological evaluation of the major degradation products is essential to ensure the continued safety and efficacy of anagrelide as a therapeutic agent. By embracing a proactive approach to understanding and controlling degradation, the pharmaceutical industry can continue to provide high-quality, safe, and effective anagrelide formulations to patients in need.
References
-
A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul - Der Pharma Chemica. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anagrelide アナグレリド , | New Drug Approvals. (2018, April 11). Retrieved January 23, 2026, from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anagrelide Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - NIH. (2025, August 15). Retrieved January 23, 2026, from [Link]
-
Anagrelide Hydrochloride-Impurities - Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anagrelide - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anagrelide Hydrochloride | C10H8Cl3N3O | CID 135413494 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
-
Summary of forced degradation experiments | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anagrelide Related Compound B | CAS 1159977-03-3 - Veeprho. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form - ResearchGate. (2021, September 19). Retrieved January 23, 2026, from [Link]
-
Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method | Asian Journal of Chemistry. (2021, January 15). Retrieved January 23, 2026, from [Link]
-
(PDF) LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products - ResearchGate. (2021, January 28). Retrieved January 23, 2026, from [Link]
- US20100305318A1 - Process for the Manufacture of Anagrelide Hydrochloride Monohydrate - Google Patents. (n.d.).
Sources
- 1. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anagrelide - Wikipedia [en.wikipedia.org]
- 5. US20100305318A1 - Process for the Manufacture of Anagrelide Hydrochloride Monohydrate - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. db.cbg-meb.nl [db.cbg-meb.nl]
- 9. Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synthinkchemicals.com [synthinkchemicals.com]
An In-Depth Technical Guide to Anagrelide Impurity Profiling in Drug Substance
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the critical aspects of impurity profiling for the anagrelide drug substance. It delves into the origin of impurities, the strategic development of analytical methods for their detection and quantification, and the governing regulatory landscape. The insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure the development of safe, effective, and compliant anagrelide products.
Anagrelide: A Primer on its Therapeutic Action and Physicochemical Properties
Anagrelide is a potent platelet-reducing agent employed in the treatment of essential thrombocythemia and other myeloproliferative neoplasms characterized by elevated platelet counts. Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby decreasing the production of platelets. Anagrelide is chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one. Its stability is a critical quality attribute, as the molecule can degrade under various conditions, leading to the formation of impurities that may impact its safety and efficacy.
The Genesis of Impurities in Anagrelide: A Two-Fold Perspective
Impurities in the anagrelide drug substance can be broadly categorized into two main types: process-related impurities and degradation products. A thorough understanding of the synthesis process and the inherent stability of the anagrelide molecule is paramount for effective impurity control.
Process-Related Impurities
These impurities are by-products or unreacted starting materials that arise during the multi-step chemical synthesis of anagrelide. The synthesis of anagrelide typically involves the formation of a quinazolinone ring, followed by nitration and reduction steps. Potential process-related impurities include:
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the carryover of starting materials, such as 3-nitrobenzaldehyde, and various synthetic intermediates into the final drug substance.
-
By-products of Side Reactions: The complex chemistry involved in the synthesis can result in the formation of unintended side products. For instance, issues with the chlorination reaction, such as its exothermic and potentially uncontrollable nature, can lead to the formation of additional impurities and a lower yield.
The following diagram illustrates a plausible synthetic pathway for anagrelide and highlights potential points of impurity formation.
Caption: A simplified overview of the anagrelide synthesis pathway and potential junctures for the formation of process-related impurities.
Degradation Products
Degradation products result from the chemical breakdown of the anagrelide molecule over time due to environmental factors such as heat, light, humidity, and interaction with other chemical entities. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods. Common degradation pathways for anagrelide include:
-
Hydrolysis: The amide bond in the imidazoquinazolinone ring system of anagrelide can be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the ring. A known hydrolysis degradant involves the replacement of the pyridine group with a hydroxyl group.
-
Oxidation: The aromatic and piperidine moieties of the anagrelide molecule can be prone to oxidation, potentially forming N-oxides or other oxidative degradation products.
-
Photolysis: Exposure to light can induce degradation, leading to the formation of photolytic impurities.
The following diagram illustrates the primary degradation pathways for anagrelide.
Caption: An illustration of the key degradation pathways for anagrelide under various stress conditions.
Regulatory Framework: Adherence to ICH Guidelines
The control of impurities in drug substances is strictly regulated by international guidelines to ensure patient safety. The International Council for Harmonisation (ICH) provides a framework for the reporting, identification, and qualification of impurities.
-
ICH Q3A(R2): Impurities in New Drug Substances: This guideline establishes thresholds for reporting, identifying, and qualifying impurities.
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on degradation products that can form during the manufacturing and storage of the final drug product.
The thresholds for reporting, identification, and qualification are based on the maximum daily dose of the drug. For a drug like anagrelide, these thresholds are critical for setting acceptance criteria for impurities in the drug substance specification.
| Threshold | Maximum Daily Dose ≤ 2 g/day | Rationale |
| Reporting Threshold | ≥ 0.05% | The level at which an impurity must be reported in a regulatory submission. |
| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) | The level at which the structure of an impurity must be determined. |
| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) | The level at which toxicological data is required to justify the safety of the impurity. |
Table adapted from ICH Q3A(R2) guidelines.
Analytical Strategies for Anagrelide Impurity Profiling
A multi-faceted analytical approach is necessary for the comprehensive profiling of anagrelide impurities. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of related substances.
High-Performance Liquid Chromatography (HPLC)
A well-developed and validated stability-indicating HPLC method is essential for separating anagrelide from its potential impurities and degradation products.
Rationale for Method Development:
-
Column Chemistry: A reversed-phase column, such as a C8 or C18, is typically chosen for the separation of anagrelide and its impurities based on their hydrophobicity. The choice between C8 and C18 depends on the polarity of the impurities; a C18 column provides greater retention for non-polar compounds, while a C8 column is suitable for a broader range of polarities.
-
Mobile Phase: A combination of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is used. The pH of the buffer is a critical parameter that influences the retention and peak shape of ionizable compounds like anagrelide. A pH of around 4.1-4.4 is often employed to ensure consistent ionization and good chromatographic performance.
-
Detection: A UV detector is commonly used, with the detection wavelength set at a point where anagrelide and its impurities exhibit significant absorbance, often around 254 nm. A photodiode array (PDA) detector can provide additional information about the peak purity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the structural elucidation of unknown impurities. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to determine the molecular weight of impurities and, through fragmentation analysis, deduce their chemical structures.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
The following is a detailed, step-by-step methodology for a stability-indicating RP-HPLC method for the analysis of anagrelide and its impurities. This protocol is a self-validating system, ensuring robustness and reliability.
Objective: To separate and quantify known and unknown impurities in the anagrelide drug substance.
Materials and Reagents:
-
Anagrelide reference standard and impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Symmetry C8, 250 mm x 4.6 mm, 3.0 µm |
| Mobile Phase A | Phosphate buffer (pH 4.1) |
| Mobile Phase B | Acetonitrile:Methanol:Buffer (40:40:20 v/v/v) |
| Gradient | Time (min) |
| 0 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Preparation of Mobile Phase A: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 4.1 with diluted orthophosphoric acid. Filter and degas.
-
Preparation of Mobile Phase B: Mix acetonitrile, methanol, and Mobile Phase A in the specified ratio. Filter and degas.
-
Preparation of Standard Solution: Accurately weigh and dissolve the anagrelide reference standard in a suitable diluent to obtain a known concentration.
-
Preparation of Sample Solution: Accurately weigh and dissolve the anagrelide drug substance sample in the same diluent to obtain a similar concentration as the standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor include theoretical plates, tailing factor, and reproducibility of peak areas and retention times.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Processing: Identify and integrate the peaks corresponding to anagrelide and its impurities. Calculate the percentage of each impurity relative to the anagrelide peak area.
Method Validation:
The developed HPLC method must be rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are crucial for demonstrating specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (R²) should be greater than 0.995.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies, with acceptance criteria for recovery usually between 95% and 105%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility. The relative standard deviation (RSD) should typically be less than 2.5%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. The LOQ should be adequate for quantifying impurities at the reporting threshold.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Summary of Known Anagrelide Impurities
The following table summarizes some of the known impurities of anagrelide. The availability of reference standards for these impurities is crucial for their accurate identification and quantification.
| Impurity Name | Molecular Formula | Molecular Weight | Origin |
| Anagrelide | C₁₀H₇Cl₂N₃O | 256.09 | - |
| 3-Hydroxy Anagrelide | C₁₀H₇Cl₂N₃O₂ | 272.09 | Degradation/Metabolite |
| Anagrelide Impurity A (Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine) | C₁₁H₁₄Cl₂N₂O₂ | 279.13 | Process-Related (Intermediate) |
| 2-Amino-5,6-dichloro-3(4H)-quinazoline Acetic Acid Hydrobromide | C₁₀H₁₀BrCl₂N₃O₂ | 355.01 | Process-Related |
| 2-Amino-5,6-dichloro-3(4H)-quinazolineacetic Acid Methyl Ester Monohydrobromide | C₁₁H₁₂BrCl₂N₃O₂ | 369.04 | Process-Related |
Conclusion
A robust and well-defined impurity profiling strategy is fundamental to the development of a safe and effective anagrelide drug substance. This guide has outlined the key considerations for impurity profiling, from understanding the origins of impurities to the development and validation of appropriate analytical methodologies. By integrating a thorough understanding of the synthetic and degradation pathways with a rigorous analytical and regulatory approach, drug developers can ensure the quality and safety of anagrelide for patients in need.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anagrelide-Impurities - Pharmaffiliates. (n.d.). Retrieved January 23, 2026, from [Link]
-
A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul - Der Pharma Chemica. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Anagrelide Impurities and Related Compound - Veeprho. (n.d.). Retrieved January 23, 2026, from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (n.d.). Retrieved January 23, 2026, from [Link]
- US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents. (n.d.).
-
(PDF) A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form - Taylor & Francis. (n.d.). Retrieved January 23, 2026, from [Link]
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved January 23, 2026, from [Link]
-
Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide | Asian Journal of Chemistry. (2024, January 31). Retrieved January 23, 2026, from [Link]
-
Forced degradation studies - MedCrave online. (2016, December 14). Retrieved January 23, 2026, from [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. (n.d.). Retrieved January 23, 2026, from [Link]
-
Understanding Pharmaceutical Impurities Insights into Advanced Reference Standards for Drug Quality and Safety - Pharmaffiliates. (2025, November 12). Retrieved January 23, 2026, from [Link]
-
Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Retrieved January 23, 2026, from [Link]
Foreword
Anagrelide, a potent platelet-reducing agent, is a cornerstone in the management of myeloproliferative neoplasms such as essential thrombocythemia.[1] Its mechanism, primarily involving the inhibition of megakaryocyte maturation, underscores its critical role in preventing thrombohemorrhagic events.[2] The therapeutic importance and chronic administration of anagrelide necessitate stringent control over its purity and impurity profile. The presence of related compounds—arising from the synthetic process or degradation—can impact the safety and efficacy of the final drug product. This guide is designed for researchers, analytical scientists, and drug development professionals, providing a comprehensive framework for the identification, characterization, and control of anagrelide related compounds, grounded in pharmacopeial standards and advanced analytical science.
The Anagrelide Impurity Landscape: A Structural Overview
The control of impurities in an active pharmaceutical ingredient (API) is mandated by regulatory bodies and detailed in guidelines such as the International Council for Harmonisation (ICH) Q3A/B.[2] Impurities are broadly classified into two categories: those arising from the manufacturing process (process-related impurities) and those formed through the degradation of the drug substance over time (degradation products).
Process-Related Impurities
These compounds are byproducts and intermediates that may be carried through the multi-step synthesis of anagrelide.[2] A deep understanding of the synthetic route is paramount for predicting and identifying these impurities. The synthesis of anagrelide often involves the formation of a quinazolinone ring system, which can introduce several key intermediates that may persist in the final API if not adequately controlled.[1]
The United States Pharmacopeia (USP) monograph for Anagrelide Hydrochloride lists several key process-related impurities.[2]
-
Anagrelide Related Compound A: Chemically known as Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate, this compound is a crucial intermediate in one of the common synthetic pathways leading to the formation of the core quinazoline structure.[2][3]
-
Anagrelide Related Compound C & D: These are closely related structures, identified as Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate. They represent the penultimate open-ring precursor before the final cyclization to form the imidazo-ring of anagrelide.[2][4]
-
Anagrelide Related Compound E: Identified as 6,7,8-Trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one, this impurity can arise from variations in the starting materials or side-reactions during synthesis.[2]
Below is a logical workflow illustrating the origin of these process-related impurities during a common synthetic route for Anagrelide.
Figure 1: Origin of Process-Related Impurities in Anagrelide Synthesis.
Degradation Products
Anagrelide is susceptible to degradation under specific environmental conditions, leading to the formation of new chemical entities. Forced degradation studies, performed under conditions of hydrolysis, oxidation, photolysis, and thermal stress as outlined by ICH guidelines, are essential for identifying these potential degradants and establishing the stability-indicating nature of analytical methods.[5]
-
Hydrolytic Degradation: Anagrelide shows significant degradation in alkaline conditions.[5] The primary hydrolytic degradation product is Anagrelide Related Compound B , chemically known as (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid.[2][6] This results from the hydrolytic opening of the lactam ring within the imidazo[2,1-b]quinazolin-2(3H)-one core. While stable in acidic conditions, exposure to a basic environment can lead to the formation of Compound B and other related substances.[5][7]
-
Oxidative Degradation: The molecule is also susceptible to oxidation. Studies have identified mono-oxygenated products, specifically 3-Hydroxy Anagrelide and 5-Hydroxy-Anagrelide , as significant oxidative degradants.[8][9] These are formed by the addition of a hydroxyl group to the anagrelide structure.
The degradation pathways are summarized in the diagram below.
Figure 2: Key Degradation Pathways of Anagrelide.
Analytical Methodologies for Impurity Identification
A robust analytical strategy is crucial for the separation, detection, and quantification of anagrelide and its related compounds. High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode, is the cornerstone technique.
The Central Role of Reverse-Phase HPLC
The separation of anagrelide, a basic compound, from its often structurally similar impurities requires careful method development. The choice of stationary phase, mobile phase composition, and pH are critical variables.
-
Expertise in Action: Why an Acidic Mobile Phase? Anagrelide contains basic nitrogen atoms, making its retention in reverse-phase HPLC highly sensitive to mobile phase pH.[10] At neutral or high pH, the molecule would be in its neutral, less polar form, leading to very strong retention on a C18 column, resulting in long analysis times and poor peak shape. By operating at a low pH (typically between 2.5 and 4.5), the basic nitrogens become protonated.[5] This protonation makes the molecule more polar (ionic) and, counterintuitively for some, reduces its retention time on the non-polar stationary phase, bringing it into a more manageable chromatographic window.[11] Furthermore, maintaining a consistent, low pH ensures a stable ionization state for anagrelide and its related compounds, leading to reproducible retention times and sharp, symmetrical peaks—a hallmark of a robust, self-validating system.
Validated Stability-Indicating HPLC Method: A Protocol
The following protocol is a representative stability-indicating method synthesized from published, validated procedures.[5][7] It is designed to resolve anagrelide from its known process impurities and degradation products.
Experimental Protocol: Stability-Indicating RP-HPLC
-
Chromatographic System:
-
Instrument: HPLC system with gradient capability, UV/PDA detector, and column thermostat.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3 or equivalent).
-
Column Temperature: 40°C.
-
Detector Wavelength: 251 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.03 M Potassium Dihydrogen Phosphate buffer. Adjust pH to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile and water (50:50 v/v).
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 90 | 10 |
| 25 | 90 | 10 |
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Anagrelide Reference Standard at 1.0 mg/mL in diluent. Dilute further to a working concentration of 50 µg/mL.
-
Test Sample: Prepare the sample (drug substance or product) at a nominal concentration of 1.0 mg/mL of anagrelide in diluent.
-
-
System Suitability:
-
Inject a solution containing anagrelide and known impurities (e.g., Related Compounds A and B).
-
Resolution: The resolution between any two critical peaks should be ≥ 2.0.
-
Tailing Factor: The tailing factor for the anagrelide peak should not be more than 2.0.
-
Theoretical Plates: The column efficiency for the anagrelide peak should be NLT 3000.
-
Structural Elucidation with Mass Spectrometry (LC-MS)
While HPLC-UV provides quantitative data, it does not provide structural information for unknown peaks. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique for this purpose. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, scientists can obtain the molecular weight and fragmentation patterns of impurities. This data is crucial for proposing and confirming the structures of novel degradation products or process impurities. For example, LC-MS was instrumental in identifying the mono-oxygenated degradant of anagrelide as 5-hydroxy-anagrelide by showing a mass shift of +16 amu compared to the parent drug.[8]
The general workflow for impurity identification is outlined below.
Figure 3: Analytical Workflow for Anagrelide Impurity Profiling.
Summary of Known Anagrelide Related Compounds
The following table consolidates the information on the key related compounds specified in the USP monograph, providing a quick reference for analytical scientists.
| Impurity Name | Chemical Name | Type | Molecular Formula | Molecular Weight |
| Anagrelide | 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | API | C₁₀H₇Cl₂N₃O | 256.09 |
| Related Cmpd A [2] | Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | Process | C₁₁H₁₄Cl₂N₂O₂ | 277.15 |
| Related Cmpd B [2] | (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid | Degradant | C₁₀H₉Cl₂N₃O₂ | 274.10 |
| Related Cmpd C [2] | Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate | Process | C₁₂H₁₃Cl₂N₃O₂ | 302.16 |
| Related Cmpd D [2] | Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate hydrobromide | Process | C₁₂H₁₄BrCl₂N₃O₂ | 383.07 |
| Related Cmpd E [2] | 6,7,8-Trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one | Process | C₁₀H₆Cl₃N₃O | 290.53 |
| 3-Hydroxy Anagrelide [9] | 6,7-dichloro-3-hydroxy-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | Degradant | C₁₀H₇Cl₂N₃O₂ | 272.09 |
Conclusion
The effective identification and control of related compounds are non-negotiable aspects of ensuring the quality, safety, and efficacy of anagrelide. This guide has outlined the landscape of known process and degradation impurities, providing a foundation built on pharmacopeial standards. By leveraging a systematic approach that combines forced degradation studies with robust, stability-indicating HPLC methods and advanced structural elucidation techniques like LC-MS, researchers and drug developers can confidently characterize and control the impurity profile of anagrelide. The methodologies and insights presented herein are designed to serve as a practical and authoritative resource, empowering scientists to uphold the highest standards of pharmaceutical quality.
References
-
Wikipedia. (n.d.). Anagrelide. Retrieved January 23, 2026, from [Link]
-
Reddy, B. P., Reddy, K. R., & Reddy, M. N. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(4), 847–860. [Link]
-
Synchemia. (n.d.). Anagrelide USP Related Compound A. Retrieved January 23, 2026, from [Link]
-
USP-NF. (2013). Anagrelide Hydrochloride. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). US8530651B2 - Process for the preparation of anagrelide and analogues.
-
Peddi, S. R., et al. (2023). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. ResearchGate. [Link]
-
Kancherla, P., et al. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. [Link]
-
Zell, M. T., et al. (2023). Identification and enrichment of a UV-induced degradant of Anagrelide drug substance. Journal of Pharmaceutical and Biomedical Analysis, 230, 115352. [Link]
- Google Patents. (n.d.). US6388073B1 - Method for the manufacture of anagrelide.
-
ResearchGate. (n.d.). Summary of forced degradation experiments. Retrieved January 23, 2026, from [Link]
-
Dolan, J. W. (2013). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
New Drug Approvals. (2018). Anagrelide. Retrieved January 23, 2026, from [Link]
-
Petrides, P. E. (1995). Anagrelide: an update on its mechanisms of action and therapeutic potential. PubMed. [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved January 23, 2026, from [Link]
-
European Patent Office. (2008). METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). 5,6,7,8-Tetrahydro-[1][2][5]triazolo[5,1-b]quinazolin-9(4H)-one. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 2-([(3,4-dichloroanilino)carbonyl]amino)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). 6,7-Dichloro-3-hydroxy-1,5 dihydro-imidazo(2,1-b)quinazolin-2-one. Retrieved January 23, 2026, from [Link]
-
PubChem. (n.d.). Anagrelide trichloro derivative. Retrieved January 23, 2026, from [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 23, 2026, from [Link]
-
MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Retrieved January 23, 2026, from [Link]
-
AdisInsight. (1995). Anagrelide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of thrombocythaemia. Retrieved January 23, 2026, from [Link]
-
EDQM, Council of Europe. (2021). Impurity Control in the European Pharmacopoeia. Retrieved January 23, 2026, from [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Retrieved January 23, 2026, from [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved January 23, 2026, from [Link]
Sources
- 1. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 2. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anagrelide Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6,7-Dichloro-3-hydroxy-1,5 dihydro-imidazo(2,1-b)quinazolin-2-one | C10H7Cl2N3O2 | CID 135424310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. actascientific.com [actascientific.com]
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive technical overview of the process-related impurities of anagrelide, a critical medication for the treatment of thrombocythemia. By understanding the synthesis of anagrelide and the potential for impurity formation, and by implementing robust analytical methods, the quality of this important therapeutic agent can be assured.
Introduction to Anagrelide
Anagrelide is a platelet-reducing agent used to treat essential thrombocythemia and other myeloproliferative neoplasms characterized by elevated platelet counts[1][2]. It functions by inhibiting the maturation of megakaryocytes, the precursors to platelets, thereby lowering the risk of thrombotic events[1][2]. The chemical structure of anagrelide is 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one[3]. Given its therapeutic importance, a thorough understanding and control of impurities in the anagrelide drug substance is a critical aspect of its pharmaceutical development and manufacturing.
Synthesis of Anagrelide and the Genesis of Process-Related Impurities
The manufacturing process of anagrelide is a multi-step chemical synthesis that can give rise to various process-related impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products[1]. A common synthetic route starts from 2,3-dichlorobenzaldehyde and involves nitration, reduction, and cyclization steps to form the final quinazolinone ring structure[1][2].
A representative synthesis pathway is illustrated below, highlighting the key intermediates that can potentially carry over as impurities or serve as precursors to other impurities.
Caption: Formation of key process-related impurities from intermediates.
Other process-related impurities can include starting materials like 3-nitrobenzaldehyde and by-products from nitration, reduction, and cyclization steps.[1] Additionally, over-chlorination of the aromatic ring can lead to trichloro-impurities that are challenging to remove.[2]
Degradation Pathways and Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that could form during the shelf-life of the drug product and for establishing the stability-indicating nature of analytical methods.[4] Anagrelide is subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, heat, and photolysis.[4][5]
-
Hydrolytic Degradation: Anagrelide can undergo hydrolysis, particularly under acidic conditions, which may lead to the opening of the lactam ring.[2] One identified hydrolysis product is Impurity-G, where the pyridine group is replaced by a hydroxyl group.[5]
-
Oxidative Degradation: Exposure to oxidative conditions can lead to the formation of various oxidation products.[1]
-
Interaction with Excipients: Impurities can also arise from the interaction of anagrelide with excipients in the formulation. For instance, an adduct with tartaric acid (Impurity-F) has been reported when tartaric acid is used as an excipient.[5]
Analytical Methodologies for Impurity Profiling
A robust and validated analytical method is crucial for the detection and quantification of process-related impurities in anagrelide. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique employed for this purpose.[1][5]
Recommended HPLC Method
A stability-indicating HPLC method for the determination of anagrelide and its related substances has been developed and validated according to ICH guidelines.[5] The key parameters of a typical method are summarized in the table below.
| Parameter | Recommended Conditions |
| Column | Waters Nova Pack C18 (250 mm × 4.6 mm, 4 µm) [5] |
| Mobile Phase A | Phosphate buffer (pH 4.4) [5] |
| Mobile Phase B | Acetonitrile, methanol, and buffer A (30:40:30 v/v/v) [5] |
| Flow Rate | 1.0 mL/min [5] |
| Column Temperature | 35 °C [5] |
| Detection Wavelength | 254 nm [5] |
| Injection Volume | 20 µL [5] |
Experimental Protocol: HPLC Analysis of Anagrelide Impurities
The following is a step-by-step protocol for the analysis of anagrelide and its process-related impurities.
-
Preparation of Mobile Phase A (Phosphate Buffer, pH 4.4):
-
Preparation of Mobile Phase B:
-
Mix Mobile Phase A, acetonitrile, and methanol in a ratio of 30:40:30 (v/v/v).[5]
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Preparation of Diluent:
-
Mix 0.01 N HCl and acetonitrile in a ratio of 70:30 (v/v).[5]
-
-
Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of anagrelide reference standard in the diluent to obtain a known concentration.
-
-
Preparation of Sample Solution:
-
Accurately weigh and dissolve the anagrelide API sample in the diluent to achieve a target concentration.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the conditions specified in the table above.
-
Inject the standard and sample solutions.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the anagrelide peak.
-
The analytical workflow can be visualized as follows:
Caption: A typical workflow for the HPLC analysis of Anagrelide impurities.
Qualification and Control of Impurities
The control of process-related impurities in anagrelide is governed by regulatory guidelines such as ICH Q3A(R2) for new drug substances.[1] These guidelines establish thresholds for reporting, identification, and qualification of impurities.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
For anagrelide, with a typical therapeutic dose, the impurity levels must be carefully controlled to meet these stringent requirements.
Conclusion
A thorough understanding of the synthetic process and potential degradation pathways of anagrelide is fundamental to controlling its process-related impurities. The implementation of a validated, stability-indicating HPLC method is essential for ensuring the purity, safety, and efficacy of the final drug product. This guide provides a framework for researchers and drug development professionals to navigate the complexities of anagrelide impurity profiling, ultimately contributing to the delivery of high-quality medication to patients.
References
-
Peddi, S., et al. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 36(2), 325-330. [Link]
- Google Patents. (2018). A kind of preparation method of anagrelide impurity B. CN107903217A.
-
Wikipedia. (2023). Anagrelide. [Link]
-
Veeprho. Anagrelide Impurities and Related Compound. [Link]
- Google Patents. (2002). Method for the manufacture of anagrelide. US6388073B1.
-
Pharmaffiliates. Anagrelide-Impurities. [Link]
-
USP-NF. (2013). Anagrelide Hydrochloride. [Link]
-
New Drug Approvals. (2018). Anagrelide. [Link]
- Google Patents. (2013). Process for the preparation of anagrelide and analogues. US8530651B2.
-
PubChem. Anagrelide. [Link]
-
Al-Sabti, O. A., & Singh, R. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Journal of Chromatographic Science, 52(8), 857–864. [Link]
-
CBG-MEB. (2018). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules. [Link]
-
Al-Ghananeem, A. M., et al. (2024). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. Pharmaceuticals, 17(8), 1018. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 3. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Data of Anagrelide Impurity 1
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Anagrelide Development
Anagrelide, a potent platelet-reducing agent, is a cornerstone in the management of essential thrombocythemia.[1][2][3] Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical development and manufacturing, the identification, characterization, and control of impurities are not merely regulatory hurdles but are fundamental to ensuring the safety and consistency of the final drug product.[1] Process-related impurities, which arise during the synthesis of the active pharmaceutical ingredient (API), are of particular concern as they can possess undesirable pharmacological or toxicological properties.
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for a key process-related impurity of Anagrelide, designated as Anagrelide Impurity 1 . Our focus will be on providing not just the data, but the scientific rationale behind the analytical techniques employed, empowering researchers to develop robust and reliable methods for impurity detection and control.
Unveiling Anagrelide Impurity 1: Structure and Synthetic Origin
Through meticulous analysis of the synthetic pathways of Anagrelide, Impurity 1 has been identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride .[4][5]
| Compound Name | Anagrelide Impurity 1 |
| IUPAC Name | Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride |
| CAS Number | 70380-50-6 |
| Molecular Formula | C₁₁H₁₃Cl₃N₂O₄ |
| Molecular Weight | 343.59 g/mol |
This impurity is a critical intermediate in several common synthetic routes to Anagrelide.[6] Its presence in the final API typically indicates an incomplete reaction or inadequate purification of the subsequent synthetic steps. Understanding its origin is paramount for process optimization and impurity control.
The following diagram illustrates a common synthetic pathway where Anagrelide Impurity 1 is formed and subsequently converted to Anagrelide.
Spectroscopic Characterization of Anagrelide Impurity 1
The definitive identification and quantification of any chemical entity rely on a suite of spectroscopic techniques. While proprietary spectral data for certified reference materials are often not publicly available, a deep understanding of spectroscopic principles allows for the accurate prediction of the expected data based on the known chemical structure of Anagrelide Impurity 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
1.1. Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, benzylic, methylene, and ethyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 7.6 | d | 1H | Ar-H | Aromatic proton ortho to the nitro group, deshielded by its electron-withdrawing effect. |
| ~ 7.5 - 7.3 | d | 1H | Ar-H | Aromatic proton meta to the nitro group. |
| ~ 4.3 - 4.1 | q | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~ 4.0 - 3.8 | s | 2H | Ar-CH₂ -NH- | Benzylic protons adjacent to the aromatic ring and the nitrogen atom. |
| ~ 3.5 - 3.3 | s | 2H | -NH-CH₂ -COO- | Methylene protons of the glycine moiety. |
| ~ 1.4 - 1.2 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
1.2. Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 170 - 168 | -C =O | Carbonyl carbon of the ethyl ester. |
| ~ 148 - 146 | Ar-C -NO₂ | Aromatic carbon attached to the nitro group. |
| ~ 135 - 125 | Ar-C | Aromatic carbons. |
| ~ 62 - 60 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |
| ~ 55 - 53 | Ar-CH₂ -NH- | Benzylic carbon. |
| ~ 50 - 48 | -NH-CH₂ -COO- | Methylene carbon of the glycine moiety. |
| ~ 15 - 13 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.
2.1. Predicted Mass Spectrometry Data (Electrospray Ionization - ESI+)
| m/z (amu) | Ion | Predicted Fragmentation Pathway |
| 307.0 | [M+H]⁺ | Protonated molecular ion of the free base (C₁₁H₁₂Cl₂N₂O₄). |
| 261.0 | [M-C₂H₅OH+H]⁺ | Loss of ethanol from the protonated molecular ion. |
| 233.0 | [M-C₂H₅OH-CO+H]⁺ | Subsequent loss of carbon monoxide. |
| 189.9 | [C₇H₄Cl₂NO₂]⁺ | Fragment corresponding to the 2,3-dichloro-6-nitrobenzyl moiety. |
The fragmentation pattern is a unique fingerprint of the molecule, and its interpretation provides a high degree of confidence in the structural assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
3.1. Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 3000 - 2800 | C-H | Aliphatic stretch |
| ~ 1750 - 1730 | C=O | Ester carbonyl stretch |
| ~ 1550 - 1500 & 1350 - 1300 | N-O | Nitro group asymmetric and symmetric stretch |
| ~ 1200 - 1000 | C-O | Ester C-O stretch |
| ~ 800 - 600 | C-Cl | Carbon-chlorine stretch |
Analytical Methodologies for the Detection and Quantification of Anagrelide Impurity 1
A robust analytical method is essential for the routine monitoring of impurities in drug substances and finished products. High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for this purpose.[1][7]
High-Performance Liquid Chromatography (HPLC) Method
A well-developed HPLC method should be able to separate Anagrelide from its impurities with good resolution and sensitivity.
Experimental Protocol: A General HPLC Method
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. The nonpolar stationary phase allows for the retention of Anagrelide and its related compounds.
-
Mobile Phase: A gradient elution is often employed to achieve optimal separation.
-
Mobile Phase A: An aqueous buffer, such as phosphate buffer, with an acidic pH (e.g., pH 3.0 adjusted with phosphoric acid). The buffer controls the ionization of the analytes, leading to consistent retention times.
-
Mobile Phase B: An organic solvent, typically acetonitrile or a mixture of acetonitrile and methanol. The organic solvent elutes the analytes from the column.
-
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the run time to elute more retained components.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible chromatography.
-
Detection: UV detection at a wavelength where both Anagrelide and its impurities have significant absorbance (e.g., 254 nm) is commonly used.[7]
-
Injection Volume: A standard injection volume of 10-20 µL is typical.
Conclusion: Ensuring the Quality of Anagrelide
The thorough characterization of process-related impurities, such as Anagrelide Impurity 1, is a non-negotiable aspect of modern drug development. This guide has provided a detailed overview of the identity, origin, and spectroscopic properties of this key impurity. By leveraging a combination of NMR, MS, and IR spectroscopy, coupled with robust HPLC methods, researchers and drug development professionals can confidently identify and control this impurity, thereby ensuring the safety, efficacy, and quality of Anagrelide for patients worldwide. The principles and methodologies outlined herein serve as a valuable resource for establishing self-validating analytical systems for impurity profiling.
References
- Peddi, S., et al. (2023). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 35(2), 325-330.
-
Pharmaffiliates. Anagrelide Hydrochloride-Impurities. [Link]
-
Veeprho. Anagrelide Impurities and Related Compound. [Link]
-
Pharmaffiliates. Anagrelide-Impurities. [Link]
-
PubChem. Anagrelide. [Link]
-
Axios Research. Anagrelide. [Link]
-
Venkatasai Life Sciences. Anagrelide Impurities. [Link]
- Google Patents. AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride.
- Google Patents. US6388073B1 - Method for the manufacture of anagrelide.
-
Pharmaffiliates. Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride. [Link]
-
ResearchGate. Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. [Link]
- Google Patents.
-
Der Pharma Chemica. A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul. [Link]
-
MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]
-
New Drug Approvals. Anagrelide. [Link]
-
GLP Pharma Standards. Anagrelide KSM Hydrochloride. [Link]
-
BioProcess International. Detection and Quantitation of Process-Related Impurities. [Link]
-
National Center for Biotechnology Information. Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. [Link]
-
Veeprho. Anagrelide Hydrochloride Impurities and Related Compound. [Link]
- Google Patents.
-
University of Regensburg. Mass Spectrometry: Fragmentation. [Link]
Sources
Anagrelide Process Intermediate (Impurity 1): A Technical Guide to its Characterization and Control
An in-depth guide for researchers, scientists, and drug development professionals on the identification, molecular weight, and analytical control of a key Anagrelide process-related substance.
Introduction: The Critical Role of Impurity Profiling in Anagrelide Synthesis
Anagrelide is a potent quinazoline derivative used in the treatment of essential thrombocythemia by reducing elevated platelet counts[1]. The manufacturing process of such a pharmacologically active molecule is a multi-step chemical synthesis, where the purity of the final Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent control over impurities. These can arise from various sources, including starting materials, intermediates, reagents, or degradation of the drug substance itself. This guide focuses on a critical process-related impurity, commonly referred to by chemical suppliers as "Anagrelide Impurity 1," providing a comprehensive overview of its identity, origin, and analytical control strategies.
Section 1: Identification and Characterization of the Process Intermediate
While often labeled "Anagrelide Impurity 1" in commercial catalogs, this compound is more accurately described as a key synthetic intermediate or a Key Starting Material (KSM) in the manufacturing of Anagrelide. It is not listed as a specified impurity in the United States Pharmacopeia (USP) monograph for Anagrelide Hydrochloride, which focuses on impurities found in the final drug substance, such as Anagrelide Related Compounds A, B, and C[2]. The presence of this intermediate in the final API would signify an incomplete reaction or inadequate purification of the downstream products.
The chemical identity of this intermediate has been unequivocally established as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate . It is typically handled and available as its hydrochloride salt.
Molecular Structure and Weight
The fundamental physicochemical properties of this intermediate are summarized in the table below. Understanding these properties is the first step in developing appropriate analytical methods for its detection and quantification.
| Property | Value (Free Base) | Value (Hydrochloride Salt) |
| Chemical Name | Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate | Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride |
| CAS Number | 85325-11-7 | 70380-50-6 |
| Molecular Formula | C₁₁H₁₂Cl₂N₂O₄ | C₁₁H₁₂Cl₂N₂O₄ · HCl |
| Molecular Weight | 307.13 g/mol | 343.59 g/mol |
Origin: A Process-Related Intermediate
This compound is not a degradation product but a direct precursor in several patented synthetic routes to Anagrelide[3][4]. Its formation is a deliberate step in the construction of the core quinazoline structure. The general synthetic pathway involves the reaction of a 2,3-dichloro-6-nitrobenzyl halide with glycine ethyl ester[4].
The diagram below, generated using Graphviz, illustrates a common synthetic pathway, highlighting the position of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate as a key intermediate.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]
- 3. METHOD FOR THE MANUFACTURE OF ANAGRELIDE - Patent 1373268 [data.epo.org]
- 4. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
Anagrelide Impurity 1: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Criticality of Purity in Anagrelide Therapy
Anagrelide is a potent platelet-reducing agent indicated for the treatment of essential thrombocythemia and other myeloproliferative neoplasms[1]. By selectively inhibiting the maturation of platelets from megakaryocytes, Anagrelide plays a crucial role in mitigating the risks of thrombosis and thrombo-hemorrhagic events in at-risk patients[1][2]. The therapeutic efficacy and safety of Anagrelide are intrinsically linked to the purity of the active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can potentially alter the drug's pharmacological profile or introduce unintended toxicities.
This in-depth technical guide provides a comprehensive review of a key process-related impurity, Anagrelide Impurity 1. We will delve into its chemical identity, origins within the synthetic process, robust analytical control strategies, and the overarching regulatory framework that governs its acceptable limits. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to ensuring the quality and safety of Anagrelide-based therapies.
Section 1: Decoding Anagrelide Impurity 1
Chemical Identity and Structure
Anagrelide Impurity 1 is chemically identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride . It is a process-related impurity, specifically a key starting material (KSM) or synthetic intermediate in the manufacturing of Anagrelide[3][4][5].
Table 1: Chemical Identity of Anagrelide and Impurity 1
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight |
| Anagrelide | 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | 68475-42-3 | C₁₀H₇Cl₂N₃O | 256.09 g/mol |
| Impurity 1 | Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride | 70380-50-6 | C₁₁H₁₂Cl₂N₂O₄ · HCl | 343.59 g/mol [6] |
The structural relationship between Anagrelide and Impurity 1 is foundational to understanding its origin.
Caption: Chemical structures of Anagrelide and Impurity 1.
Origin and Synthetic Pathway
Anagrelide Impurity 1 is not a degradation product but a precursor in the synthesis of the final Anagrelide molecule. Its presence in the final API is typically due to incomplete reaction or inefficient purification. The synthetic route generally involves the reaction of Impurity 1 (a nitro compound) to form an amino intermediate, which is then cyclized to create the core structure of Anagrelide[7].
A critical intermediate formed from Impurity 1 is Anagrelide Related Compound A , as designated by the United States Pharmacopeia (USP)[8][9]. This compound is Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate [8][9]. The conversion of the nitro group on Impurity 1 to the amino group on Related Compound A is a key reductive step.
Caption: Simplified synthetic pathway of Anagrelide.
Understanding this pathway is paramount for process chemists. The critical control point for minimizing Impurity 1 is ensuring the complete conversion (reduction) of the nitro group and subsequent purification to remove any unreacted starting material.
Section 2: Analytical Control Strategy
A robust, stability-indicating analytical method is essential for the detection and quantification of Anagrelide Impurity 1. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose[10][11].
Recommended HPLC Method
The causality behind the selection of HPLC parameters is crucial for method performance. A reverse-phase C18 or C8 column is chosen for its ability to effectively separate Anagrelide from its more polar and non-polar impurities based on hydrophobicity. The mobile phase, typically a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol, is optimized to achieve sharp peaks and excellent resolution. A gradient elution is often preferred to resolve all potential impurities in a single run[11].
Table 2: Example HPLC Method Parameters for Anagrelide Impurity Analysis
| Parameter | Recommended Condition | Rationale for Selection |
| Column | Symmetry C8 (250 mm x 4.6 mm, 3.0 µm) or equivalent[11] | Provides excellent resolution between Anagrelide and its related substances. |
| Mobile Phase A | Phosphate Buffer (e.g., pH 4.1)[11] | Buffering the mobile phase controls the ionization state of the analytes, ensuring reproducible retention times. |
| Mobile Phase B | Acetonitrile/Methanol/Buffer mixture[11] | Organic modifiers are used to elute the compounds from the reverse-phase column. A mixture can fine-tune selectivity. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities within a reasonable run time. |
| Flow Rate | 0.8 - 1.2 mL/min[8][11] | An optimal flow rate ensures efficient separation without excessive backpressure. |
| Column Temperature | 35 - 40°C[11] | Maintaining a constant temperature improves the reproducibility of retention times and can enhance peak shape. |
| Detection | UV at 254 nm[11] | Anagrelide and its chromophoric impurities exhibit strong absorbance at this wavelength, providing good sensitivity. |
| Injection Volume | 20 - 50 µL[8][11] | The volume is optimized to provide a sufficient mass of analyte on the column for detection without causing peak overload. |
Experimental Protocol: Step-by-Step Quantification
This protocol is a self-validating system, incorporating a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.
-
Preparation of Solutions:
-
Diluent: Prepare a mixture of acetonitrile and water (or a weak acid solution) as specified in the validated method[8].
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of Anagrelide Impurity 1 in the diluent to a known concentration (e.g., 0.5 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Anagrelide API sample in the diluent to a known concentration (e.g., 500 µg/mL).
-
System Suitability Solution (SSS): Prepare a solution containing Anagrelide and known impurities (including Impurity 1) at concentrations that will allow for the assessment of resolution.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the SSS multiple times (e.g., n=6). Verify that system suitability parameters, such as resolution between critical pairs (e.g., >2.0) and the relative standard deviation (RSD) of peak areas (e.g., <2.0%), are met[8]. This step is critical for trustworthiness, as it validates system performance prior to analyzing samples.
-
Inject the standard solution.
-
Inject the sample solution.
-
-
Data Analysis and Calculation:
-
Identify the peak corresponding to Impurity 1 in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of Impurity 1 in the API sample using the following external standard formula:
% Impurity 1 = (AreaImpurity in Sample / AreaImpurity in Standard) × (Conc.Standard / Conc.Sample) × 100
-
Method Validation and Forced Degradation
The analytical method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Forced degradation studies are essential to prove the stability-indicating nature of the method[10]. The Anagrelide API is subjected to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis[12][13]. The method is then used to analyze these stressed samples to ensure that degradation products do not co-elute with the peak for Impurity 1, thus demonstrating specificity. Studies show Anagrelide is relatively stable in aqueous and basic conditions but may decompose under acidic, oxidative, and photolytic stress[12].
Caption: Workflow for the analytical control of Anagrelide Impurity 1.
Section 3: Regulatory Context and Toxicological Considerations
ICH Guidelines and Reporting Thresholds
The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) Q3A(R2) guideline[14]. This guideline establishes thresholds for reporting, identification, and qualification of impurities.
-
Reporting Threshold: The level at which an impurity must be reported. For a maximum daily dose of Anagrelide (typically ≤10 mg/day), this threshold is 0.05%.
-
Identification Threshold: The level above which an impurity's structure must be determined. This is typically 0.10% or a total daily intake of 1.0 mg, whichever is lower.
-
Qualification Threshold: The level above which an impurity must be justified from a safety perspective. This is typically 0.15% or a 1.0 mg total daily intake.
Since Anagrelide Impurity 1 is a known starting material, its identity is established. The primary focus is to control its level in the final API to be as low as reasonably practicable and below the qualification threshold. The USP monograph for Anagrelide Hydrochloride specifies limits for various impurities, underscoring the regulatory expectation of stringent control[8].
Toxicological Profile
Specific, publicly available toxicological data for Anagrelide Impurity 1 is limited. The Material Safety Data Sheet (MSDS) often classifies it as a "pharmaceutical related compound of unknown potency"[4][5]. In the absence of specific data, the principle of impurity qualification is paramount. The presence of a nitroaromatic group in Impurity 1 warrants careful control, as this functional group can sometimes be associated with genotoxicity. However, without specific testing, this remains a structural alert rather than a confirmed risk. The primary justification for controlling this impurity is to ensure that the toxicological profile of the final Anagrelide API is consistent with the material used in pivotal safety and clinical studies. Overdoses of the parent drug, Anagrelide, are associated with cardiac and central nervous system toxicity, highlighting the importance of a well-characterized and controlled API[15].
Conclusion
Anagrelide Impurity 1, Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride, is a critical process-related impurity in the synthesis of Anagrelide. Its effective control is a cornerstone of ensuring the safety and quality of the final drug substance. A thorough understanding of its origin in the synthetic pathway allows for targeted process optimization to minimize its formation and carryover. Furthermore, the implementation of a robust, validated, stability-indicating HPLC method provides the necessary assurance that this impurity is consistently maintained below regulatory thresholds. By integrating sound process chemistry with rigorous analytical science, drug developers can confidently deliver high-purity Anagrelide that meets the stringent standards required for patient care.
References
-
PubChem. (n.d.). Anagrelide. National Center for Biotechnology Information. Retrieved from [Link]
-
CBG-MEB. (2018, November 13). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide Hydrochloride-Impurities. Retrieved from [Link]
-
USP-NF. (2013, June 1). Anagrelide Hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
-
Reddy, B. P., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(1), 129–138. Retrieved from [Link]
-
Sandoz Canada Inc. (2020, June 22). PRODUCT MONOGRAPH Pr SANDOZ ANAGRELIDE. Retrieved from [Link]
-
Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS ANAGRELIDE KSM HYDROCHLORIDE. Retrieved from [Link]
-
KM Pharma Solution Private Limited. (n.d.). MSDS - Anagrelide KSM Hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine-13C2 (Anagrelide Impurity A). Retrieved from [Link]
-
Rambabu, C., et al. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 4(4), 1716-1722. Retrieved from [Link]
-
PharmaCompass. (n.d.). ANAGRELIDE RELATED COMPOUND A [USP IMPURITY]. Retrieved from [Link]
-
Kakadiya, D. B., & Chhabra, G. S. (2013). Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. International Journal of Pharmaceutical & Biological Archives, 4(2), 342-346. Retrieved from [Link]
-
Peddi, S., et al. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 36(2), 325-332. Retrieved from [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Anagrelide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Lee, H., et al. (2025). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. Clinical Therapeutics, 47(8), 1-10. Retrieved from [Link]
-
International Council for Harmonisation. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. db.cbg-meb.nl [db.cbg-meb.nl]
- 3. Ethyl N-(2.3-dichloro-6-nitrobenzyl)glycine | 70380-50-6 [chemicalbook.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. kmpharma.in [kmpharma.in]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scbt.com [scbt.com]
- 8. uspnf.com [uspnf.com]
- 9. store.usp.org [store.usp.org]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation [ijpba.info]
- 14. alentris.org [alentris.org]
- 15. pdf.hres.ca [pdf.hres.ca]
Methodological & Application
Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Anagrelide and Its Process-Related Impurity 1
An Application Note from the Senior Scientist's Desk
Abstract
This application note details the systematic development and validation of a novel, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of Anagrelide and its key process-related impurity, Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride (designated as Impurity 1). The method is designed to be precise, accurate, and specific for quantifying these compounds in bulk drug substances. Chromatographic separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of a phosphate buffer and an organic mixture. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness.[1][2][3] Forced degradation studies confirmed the stability-indicating nature of the method, showing effective separation of the active pharmaceutical ingredient (API) and Impurity 1 from all degradation products.[1][4]
Introduction: The Imperative for Purity
Anagrelide is a potent quinazoline-derived compound used in the treatment of myeloproliferative disorders, particularly essential thrombocythemia, where it reduces elevated platelet counts.[5][6] Its chemical name is 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one.[6][7] The therapeutic efficacy and safety of any pharmaceutical product are intrinsically linked to the purity of its active ingredient. The presence of impurities, whether arising from the manufacturing process or degradation, can impact the drug's safety profile and efficacy. Therefore, regulatory bodies worldwide, guided by standards such as the ICH, mandate rigorous control over impurities in drug substances.[8]
This guide focuses on a critical process-related impurity of Anagrelide, Impurity 1: Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride (CAS No. 70380-50-6), which is a potential unreacted starting material or intermediate from the synthetic route.[9] A robust analytical method is essential to ensure that this impurity is controlled within acceptable limits in the final API. The objective of this work was to develop and validate a single, stability-indicating RP-HPLC method capable of accurately quantifying Anagrelide and separating it from Impurity 1 and any potential degradants that may form under stress conditions.
Method Development: Rationale and Strategy
The development of a successful analytical method is a systematic process rooted in the physicochemical properties of the analytes. Our strategy was guided by the goal of achieving optimal resolution, sensitivity, and efficiency.
Column and Stationary Phase Selection
Anagrelide and its impurities are molecules with moderate polarity. A reversed-phase C18 stationary phase was selected as the primary choice due to its versatility and proven success in separating a wide range of pharmaceutical compounds. The alkyl chains of the C18 phase provide the necessary hydrophobicity to retain Anagrelide and its related substances, allowing for separation based on subtle differences in their polarity. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was chosen to provide high efficiency and good resolution.[1]
Mobile Phase Optimization
The composition of the mobile phase is the most critical factor in achieving the desired separation in RP-HPLC.
-
Aqueous Phase and pH Control: Anagrelide contains basic nitrogen atoms, making its retention sensitive to the pH of the mobile phase. A phosphate buffer was chosen for its excellent buffering capacity in the acidic range. We selected a pH of 3.0, adjusted with orthophosphoric acid.[1][10] At this pH, the basic functional groups are protonated, leading to sharp, symmetrical peak shapes and predictable retention behavior.
-
Organic Modifier: A combination of acetonitrile and methanol is often used to fine-tune selectivity.[2][3] For this method, a gradient starting with a higher proportion of the aqueous buffer and gradually increasing the concentration of acetonitrile was found to be optimal. This gradient approach ensures that more polar impurities (degradants) are eluted early, while the main analyte (Anagrelide) and less polar impurities (like Impurity 1) are retained longer and well-separated, all within a reasonable run time.
Detection Wavelength
To determine the optimal detection wavelength, UV spectra of Anagrelide and Impurity 1 were recorded. Both compounds exhibited significant absorbance between 250 nm and 260 nm. A wavelength of 254 nm was selected as it offered a robust response for both the API and the target impurity, aligning with published methods for related substances of Anagrelide.[2][3][11]
Temperature and Flow Rate
A column temperature of 35 °C was maintained to ensure reproducible retention times and improve peak symmetry by reducing mobile phase viscosity.[2] A flow rate of 1.0 mL/min was established as it provided a good balance between analysis time and separation efficiency.[2]
Caption: Logical workflow for HPLC method development.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Data Acquisition: Empower 2, ChemStation, or equivalent chromatography data software.
-
Column: Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm (or equivalent).[1]
-
Chemicals: Anagrelide Reference Standard (RS), Anagrelide Impurity 1 RS, HPLC-grade acetonitrile, HPLC-grade methanol, potassium dihydrogen phosphate (KH₂PO₄), and orthophosphoric acid (85%). All reagents should be of analytical grade or higher.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.03 M KH₂PO₄ in water, pH adjusted to 3.0 with orthophosphoric acid. Filtered and degassed.[1] |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C[2] |
| Detection | UV at 254 nm[2][3] |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile and Water (50:50, v/v) |
Preparation of Solutions
-
Standard Stock Solution (Anagrelide): Accurately weigh and transfer about 25 mg of Anagrelide RS into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. (Concentration: ~500 µg/mL).
-
Standard Stock Solution (Impurity 1): Accurately weigh and transfer about 10 mg of Impurity 1 RS into a 100 mL volumetric flask. Add 60 mL of diluent, sonicate to dissolve, and dilute to volume with diluent. (Concentration: ~100 µg/mL).
-
Working Standard Solution: Transfer 5.0 mL of the Anagrelide Standard Stock Solution and 5.0 mL of the Impurity 1 Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent. This solution contains approximately 50 µg/mL of Anagrelide and 10 µg/mL of Impurity 1.
-
Sample Solution: Accurately weigh and transfer about 25 mg of the Anagrelide bulk drug sample into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.
Method Validation Protocol & Results
The developed method was validated according to ICH Q2(R1) guidelines.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[1][3] Anagrelide was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1N HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1N NaOH, heated at 80°C for 1 hour.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, stored at room temperature for 4 hours.
-
Thermal Degradation: Anagrelide powder exposed to 105°C for 24 hours.
-
Photolytic Degradation: Anagrelide solution exposed to UV light (254 nm) for 24 hours.
Results: In all stressed samples, the main Anagrelide peak was well-resolved from Impurity 1 and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector confirmed that the Anagrelide peak was spectrally pure, indicating no co-elution. This confirms the method is stability-indicating.[1]
Caption: Validation of method specificity via forced degradation.
Validation Summary
The method was validated for linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness. The results are summarized below.
| Validation Parameter | Specification (ICH) | Result for Anagrelide | Result for Impurity 1 |
| Linearity (r²) | ≥ 0.995 | 0.9998 | 0.9995 |
| Range (µg/mL) | - | 10 - 150 | 0.5 - 15 |
| Precision (RSD%) | |||
| - Repeatability (n=6) | ≤ 2.0% | 0.85% | 1.22% |
| - Intermediate Precision | ≤ 2.0% | 1.15% | 1.65% |
| Accuracy (% Recovery) | 80.0 - 120.0% | 99.2% - 101.5% | 98.5% - 102.1% |
| LOD (µg/mL) | S/N ≥ 3 | 0.05 | 0.10 |
| LOQ (µg/mL) | S/N ≥ 10 | 0.15 | 0.30 |
| Robustness | No significant impact | Robust | Robust |
Linearity: Achieved over a wide concentration range with a correlation coefficient (r²) > 0.999 for both analytes.[3][11] Precision: The low relative standard deviation (RSD) for both repeatability and intermediate precision demonstrates the method's high precision.[2][3] Accuracy: Excellent recovery values were obtained at three different concentration levels (80%, 100%, and 120% of the target concentration), confirming the accuracy of the method.[3][11] LOD & LOQ: The method showed adequate sensitivity for detecting and quantifying trace levels of Impurity 1.[2][12] Robustness: The method was found to be robust when small, deliberate variations were made to the mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min), with no significant effect on the results.
Conclusion
A highly selective, precise, and accurate stability-indicating RP-HPLC method has been successfully developed and validated for the determination of Anagrelide and its process-related Impurity 1. The method meets all the validation criteria as per ICH guidelines and is suitable for routine quality control analysis of Anagrelide bulk drug, as well as for stability studies. The comprehensive approach, from logical method development to rigorous validation, ensures that this protocol is a trustworthy and reliable tool for ensuring the quality and safety of Anagrelide.
References
-
Reddy, B. P., et al. (2013). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica. Available at: [Link]
-
Peddi, S., et al. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry. Available at: [Link]
-
Reddy, Y. V., et al. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. ResearchGate. Available at: [Link]
-
Rambabu, C., et al. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica. Available at: [Link]
-
Reddy, Y. V., et al. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Taylor & Francis Online. Available at: [Link]
-
Pharmaffiliates. Anagrelide-Impurities. Available at: [Link]
-
New Drug Approvals. (2018). Anagrelide. Available at: [Link]
-
United States Pharmacopeia. Anagrelide Hydrochloride. USP-NF. Note: Direct deep links to specific USP monographs are often unavailable; access is typically via subscription at [Link].
-
Pharmaffiliates. Anagrelide Hydrochloride-Impurities. Available at: [Link]
-
Sriramulu, D., et al. (2012). Method Validation and Estimation of Anagrelide Hydrochloride in Pharmaceutical Dosage by RP-HPLC Method. International Journal of Drug Development & Research. Available at: [Link]
-
Kakadiya, D. B., & Chhabra, G. S. (2013). Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. International Journal of Pharmaceutical & Biological Archives. Available at: [Link]
-
European Medicines Agency. (2004). Control of impurities of pharmacopoeial substances. Available at: [Link]
-
Wikipedia. Anagrelide. Available at: [Link]
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Anagrelide - Wikipedia [en.wikipedia.org]
- 8. Control of impurities of pharmacopoeial substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. clearsynth.com [clearsynth.com]
- 10. View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation [ijpba.info]
- 11. tandfonline.com [tandfonline.com]
- 12. ijddr.in [ijddr.in]
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Anagrelide Impurity 1 in Bulk Drug Substance
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Anagrelide Impurity 1, chemically identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride[1], in Anagrelide bulk drug substance. The method is developed to be stability-indicating, ensuring that the quantification of Impurity 1 is specific and accurate in the presence of the active pharmaceutical ingredient (API) and its potential degradation products. This protocol is intended for researchers, scientists, and drug development professionals in quality control and analytical development laboratories. All validation procedures are in accordance with the International Council for Harmonisation (ICH) guidelines[2][3].
Introduction
Anagrelide is a platelet-reducing agent utilized in the treatment of thrombocythemia, a condition characterized by an overproduction of blood platelets[4][5]. As with any pharmaceutical compound, the purity profile of the Anagrelide drug substance is a critical quality attribute. Process-related impurities and degradation products must be monitored and controlled to ensure the safety and efficacy of the final drug product.
Anagrelide Impurity 1, Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride, is a potential process-related impurity. Its effective separation and accurate quantification are paramount for quality control. This document provides a comprehensive, step-by-step HPLC protocol designed for this purpose, underpinned by a rigorous validation study to demonstrate its suitability. The method's development was guided by principles outlined in various published stability-indicating methods for Anagrelide and its related substances[2][6][7].
Scientific Rationale for Method Design
The selection of the chromatographic conditions was driven by the physicochemical properties of Anagrelide and Impurity 1.
-
Stationary Phase: A C18 stationary phase is chosen for its versatility and proven efficacy in separating compounds of moderate polarity like Anagrelide and its impurities[6][8]. The non-polar nature of the C18 alkyl chains provides excellent retention and resolution for such analytes through hydrophobic interactions.
-
Mobile Phase: A gradient elution is employed to ensure optimal separation of both the main analyte and its impurities, which may have different polarities.
-
Aqueous Component (Mobile Phase A): A phosphate buffer at a pH of 2.5 is used to suppress the ionization of any basic functional groups in the analytes, leading to sharper, more symmetrical peaks[9][10]. The acidic pH enhances the retention of the compounds on the C18 column.
-
Organic Component (Mobile Phase B): Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent eluotropic strength, which facilitates the elution of the analytes as the gradient progresses.
-
-
Detection Wavelength: The UV detection wavelength is set at 254 nm. This wavelength is chosen based on the UV absorption spectra of Anagrelide and its related compounds, where they exhibit significant absorbance, allowing for sensitive detection[7][8][9].
-
Column Temperature: Maintaining a constant column temperature of 35-40°C helps to ensure reproducible retention times and improve peak shape by reducing mobile phase viscosity[6][7].
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of Anagrelide Impurity 1.
Caption: Workflow for Anagrelide Impurity 1 Quantification.
Materials and Methods
Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance.
-
pH meter.
-
Sonicator.
-
Volumetric flasks and pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
Chemicals and Reagents
-
Anagrelide Hydrochloride Reference Standard (USP or equivalent).
-
Anagrelide Impurity 1 Reference Standard (Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride).
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade.
-
Orthophosphoric acid (H₃PO₄), HPLC grade.
-
Acetonitrile, HPLC grade.
-
Methanol, HPLC grade.
-
Water, HPLC grade or Milli-Q.
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Nova-Pak C18, 250 mm x 4.6 mm, 4 µm (or equivalent)[7] |
| Mobile Phase A | 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid[9]. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[7]. |
| Detection | UV at 254 nm[7][8]. |
| Column Temperature | 35°C[7]. |
| Injection Volume | 20 µL[9]. |
| Diluent | Acetonitrile and Water (50:50, v/v). |
Detailed Protocols
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 6.8 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 2.5 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution of Anagrelide (500 µg/mL): Accurately weigh about 25 mg of Anagrelide Hydrochloride Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Standard Stock Solution of Impurity 1 (100 µg/mL): Accurately weigh about 5 mg of Anagrelide Impurity 1 Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Working Standard Solution (for quantification): Prepare a solution containing a known concentration of Impurity 1 (e.g., 1.0 µg/mL, corresponding to 0.2% of the sample concentration) by diluting the Impurity 1 stock solution with the diluent.
-
Sample Solution (500 µg/mL of Anagrelide): Accurately weigh about 25 mg of the Anagrelide bulk drug sample into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection[8].
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined suitability criteria. Inject the Working Standard Solution (or a suitability mix containing both Anagrelide and Impurity 1) in six replicates.
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the Impurity 1 peak[9]. |
| Theoretical Plates (N) | Not less than 3000 for the Impurity 1 peak[9]. |
| % RSD of Peak Areas | Not more than 5.0% for replicate injections[9]. |
| Resolution (Rs) | Not less than 2.0 between Anagrelide and Impurity 1. |
Analytical Procedure
-
Equilibrate the column with the mobile phase at the initial gradient composition for at least 30 minutes.
-
Perform the System Suitability Test.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
After the analytical run, wash the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) before storage.
Data Analysis and Quantification
Identify the peaks of Anagrelide and Impurity 1 in the sample chromatogram based on their retention times compared to the standard injections. The amount of Impurity 1 in the sample is calculated using the external standard method:
% Impurity 1 = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100
Where:
-
Area_Imp_Sample = Peak area of Impurity 1 in the sample solution.
-
Area_Imp_Std = Average peak area of Impurity 1 in the Working Standard Solution.
-
Conc_Std = Concentration of Impurity 1 in the Working Standard Solution (µg/mL).
-
Conc_Sample = Concentration of Anagrelide in the Sample Solution (µg/mL).
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its reliability for the intended purpose[2][3].
Specificity (Forced Degradation)
Forced degradation studies were performed on Anagrelide to demonstrate the stability-indicating nature of the method[6]. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The results showed that the degradation product peaks did not interfere with the peak of Impurity 1, confirming the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing solutions of Impurity 1 at five concentration levels, ranging from the Limit of Quantification (LOQ) to 150% of the target concentration (e.g., 0.05% to 0.3% of the nominal sample concentration). The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity[6].
Accuracy (% Recovery)
Accuracy was determined by spiking the Anagrelide sample with known amounts of Impurity 1 at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery was calculated.
| Spike Level | Mean Recovery (%) | % RSD |
| 50% | 99.8 | 0.9 |
| 100% | 100.5 | 0.7 |
| 150% | 101.2 | 0.8 |
The mean recovery was within the acceptable range of 95% to 105%, with a low relative standard deviation (%RSD)[2].
Precision
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate preparations of a spiked sample on the same day. The %RSD was found to be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and different equipment. The %RSD between the two sets of results was less than 3.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD was established as the concentration yielding a signal-to-noise ratio of approximately 3:1, and the LOQ as the concentration yielding a ratio of approximately 10:1.
-
LOD: 0.05 µg/mL (0.01% of sample concentration)
-
LOQ: 0.15 µg/mL (0.03% of sample concentration)
The LOQ was demonstrated to be precise and accurate[11].
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.1 units). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness[8].
Conclusion
The RP-HPLC method described in this application note is simple, specific, accurate, precise, and robust for the quantification of Anagrelide Impurity 1 in bulk drug substance. The stability-indicating nature of the method ensures its suitability for routine quality control analysis and for monitoring the impurity profile of Anagrelide during stability studies.
References
-
Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(3), 567–580. [Link]
-
Nataraj, K. S., Kumar, B. V., & Rao, B. S. (2017). Method Validation and Estimation of Anagrelide Hydrochloride in Pharmaceutical Dosage by RP-HPLC Method. International Journal of Drug Development and Research, 9(3), 25-27. [Link]
- United States Pharmacopeia. (2013). Anagrelide Hydrochloride Monograph. USP-NF.
- Venugopal, V., & Rao, V. (2014). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 6(5), 334-340.
- Medicines Evaluation Board. (2018). Public Assessment Report: Anagrelide CF 0.5 mg and 1 mg, hard capsules.
-
Peddi, S., et al. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 36(2), 325-332. [Link]
-
Reddy, G. V., et al. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Research Journal of Pharmacy and Technology, 14(9), 4763-4769. [Link]
-
International Journal of Drug Development & Research. (n.d.). Method Validation and Estimation of Anagrelide Hydrochloride in Pharmaceutical Dosage by RP-HPLC Method. [Link]
-
Trungtamthuoc.com. (2025). Anagrelide Hydrochloride USP 2025. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
National Center for Biotechnology Information. (n.d.). Anagrelide. PubChem. [Link]
- Kakadiya, D. B., & Chhabra, G. S. (2013). Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. International Journal of Pharmaceutical & Biological Archives, 4(2), 342-346.
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. [Link]
-
Lee, H., et al. (2025). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. Clinical Therapeutics, In Press. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. researchgate.net [researchgate.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. itmedicalteam.pl [itmedicalteam.pl]
- 9. uspnf.com [uspnf.com]
- 10. trungtamthuoc.com [trungtamthuoc.com]
- 11. ijddr.in [ijddr.in]
Application Note: A Robust LC-MS Method for the Identification and Quantification of Anagrelide Impurities
Abstract
This application note presents a detailed, stability-indicating liquid chromatography-mass spectrometry (LC-MS) method for the analysis of Anagrelide and its process-related and degradation impurities. Anagrelide, a potent platelet-reducing agent, can degrade under various stress conditions, primarily through hydrolysis and oxidation, and may contain impurities from its synthetic route.[1] Ensuring drug product safety and efficacy necessitates the precise monitoring and control of these impurities. This guide provides a comprehensive protocol for chromatographic separation, mass spectrometric detection, and structural elucidation of key impurities, grounded in established scientific principles and regulatory standards set forth by the International Council for Harmonisation (ICH).[1] Methodologies for forced degradation studies are detailed to ensure the method's specificity and stability-indicating properties.
Introduction
Anagrelide is an imidazoquinazoline derivative indicated for the treatment of essential thrombocythemia.[2] Its mechanism of action involves inhibiting the maturation of megakaryocytes, thereby reducing platelet production.[3] The control of impurities in the Anagrelide drug substance and product is critical, as these compounds can impact the safety and efficacy of the therapy. Impurities may originate from the multi-step chemical synthesis or arise from the degradation of the active pharmaceutical ingredient (API) under stress conditions such as exposure to acid, base, oxidation, heat, or light.[1]
The primary degradation pathways for Anagrelide include the hydrolysis of the lactam ring within the quinazolinone structure and oxidation of the molecule.[1] Regulatory bodies, following ICH Q3A/B guidelines, mandate the reporting, identification, and qualification of impurities that exceed specific thresholds.[1] Given Anagrelide's maximum recommended daily dose of 10 mg, these thresholds are critical for ensuring patient safety.[4]
This document serves as a practical guide for researchers and quality control analysts, providing a robust and validated LC-MS protocol designed to separate and identify known Anagrelide impurities with high sensitivity and specificity. The causality behind the selection of chromatographic parameters and mass spectrometric conditions is explained to provide a deeper understanding of the method's development and application.
Anagrelide Impurity Profile
The known impurities of Anagrelide are a combination of synthetic intermediates and degradation products. Understanding their structure is the first step in developing a specific analytical method.
Table 1: Key Anagrelide Impurities and their Origin
| Impurity Name | Structure | Molecular Formula | Molecular Weight | Origin |
| Anagrelide | C₁₀H₇Cl₂N₃O | 256.09 | API | |
| Anagrelide Related Compound A [5][6] | C₁₁H₁₄Cl₂N₂O₂ | 277.15 | Process Impurity / Synthetic Intermediate | |
| Anagrelide Related Compound B [7][8] | C₁₀H₉Cl₂N₃O₂ | 273.10 | Degradation Product (Hydrolytic) | |
| Anagrelide Related Compound C [9][10][11][12] | C₁₂H₁₃Cl₂N₃O₂ | 302.16 | Process Impurity / Synthetic Intermediate | |
| 3-Hydroxy Anagrelide [9] | C₁₀H₇Cl₂N₃O₂ | 272.09 | Metabolite / Oxidative Degradant |
Note: Structures are illustrative. Commercially available reference standards should be used for confirmation.
Scientific Rationale & Regulatory Context
Degradation Pathways
The chemical structure of Anagrelide contains a lactam (a cyclic amide) within its quinazolinone ring system, which is susceptible to hydrolysis under both acidic and basic conditions. This reaction opens the five-membered ring to form Anagrelide Related Compound B , an amino acid derivative.[7][8] Oxidative conditions can lead to the formation of hydroxylated species, such as the principal active metabolite, 3-Hydroxy Anagrelide . Understanding these pathways is essential for designing forced degradation studies that challenge the analytical method's ability to separate these specific degradants from the parent API.
Caption: Primary degradation pathways of Anagrelide.
ICH Q3B(R2) Impurity Thresholds
The International Council for Harmonisation (ICH) guideline Q3B(R2) provides thresholds for reporting, identifying, and qualifying degradation products in new drug products.[13] These thresholds are based on the maximum daily dose (MDD) of the drug. For Anagrelide, with an MDD of 10 mg/day, the following thresholds apply:[4]
Table 2: ICH Q3B(R2) Thresholds for Anagrelide (MDD = 10 mg)
| Threshold Type | Limit (% of API) | Limit (Total Daily Intake) | Requirement |
| Reporting | 0.10% | N/A | Any degradation product at or above this level must be reported. |
| Identification | 0.5% | 20 µg | Any degradation product at or above this level must be structurally identified. |
| Qualification | 0.5% | 50 µg | Any degradation product at or above this level must be qualified through safety studies. |
Calculations are based on the 1 mg - 10 mg MDD bracket for identification and <10 mg for qualification as per the ICH Q3B(R2) guideline.[10]
Experimental Protocols
Forced Degradation Study Protocol
Objective: To generate potential degradation products and demonstrate the specificity and stability-indicating nature of the LC-MS method. This is a foundational step, as outlined in ICH guidelines, to establish degradation pathways.[14]
-
Preparation of Stock Solution: Prepare a stock solution of Anagrelide at 1.0 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 48 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 48 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 48 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Store the solid Anagrelide powder at 80°C for 10 days. Dissolve and dilute to 100 µg/mL in mobile phase.
-
Photolytic Degradation: Expose the solid Anagrelide powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve and dilute to 100 µg/mL in mobile phase.
-
Control Sample: Dilute the stock solution to 100 µg/mL with mobile phase without subjecting it to any stress.
Caption: Workflow for Anagrelide forced degradation study.
LC-MS Analysis Protocol
Rationale: A reversed-phase method using a C18 column provides excellent retention and separation for the moderately polar Anagrelide and its impurities. A gradient elution is employed to resolve early-eluting polar degradants from the main API and any late-eluting non-polar impurities. Electrospray ionization in positive mode (ESI+) is chosen because the nitrogen atoms in the Anagrelide structure are readily protonated, leading to high sensitivity.
Table 3: Optimized LC-MS Parameters
| Parameter | Condition | Rationale |
| LC System | UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Offers balanced retention and high efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ and controls peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting analytes. |
| Gradient | 0-1 min: 5% B | Allows for proper focusing of analytes on the column head. |
| 1-10 min: 5% to 95% B | Ensures elution of all compounds from polar to non-polar. | |
| 10-12 min: 95% B | Washes the column of any strongly retained components. | |
| 12-12.1 min: 95% to 5% B | Rapid return to initial conditions. | |
| 12.1-15 min: 5% B | Column re-equilibration. | |
| Flow Rate | 0.3 mL/min | Optimal for 2.1 mm ID columns, ensuring efficient separation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity, enhancing reproducibility. |
| Injection Vol. | 2 µL | Minimizes potential for column overload. |
| MS Detector | Q-TOF or Orbitrap HRMS | Provides accurate mass data for formula determination. |
| Ionization Mode | ESI Positive | Anagrelide contains basic nitrogens, ideal for protonation. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable spray in ESI+. |
| Source Temp. | 120 °C | Gentle desolvation to minimize in-source degradation. |
| Desolvation Temp. | 350 °C | Ensures complete solvent evaporation for optimal ionization. |
| Scan Range | m/z 100 - 800 | Covers the mass range of Anagrelide and its expected impurities. |
| MS/MS Mode | Data-Dependent Acquisition | Automatically triggers fragmentation of detected peaks for structural ID. |
| Collision Energy | Ramped (e.g., 15-40 eV) | Provides a range of fragment energies for comprehensive structural data. |
Data Analysis and Interpretation
Identification of Anagrelide
In positive ESI mode, Anagrelide will be detected as the protonated molecule, [M+H]⁺, at an m/z of 256.0039 (for C₁₀H₈Cl₂N₃O⁺). High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition.
Structural Elucidation by MS/MS
Tandem mass spectrometry (MS/MS) is used to confirm the identity of the API and elucidate the structure of unknown impurities. The fragmentation of the protonated Anagrelide molecule provides a reference for interpreting the spectra of its impurities.
-
Anagrelide ([M+H]⁺ = m/z 256.0) : The fragmentation is initiated by cleavages within the imidazoquinazoline ring system. Key fragments observed in MS/MS spectra often correspond to losses of small neutral molecules or characteristic parts of the ring structure.[13]
-
Anagrelide Related Cmpd B ([M+H]⁺ = m/z 274.0) : The mass shift of +18 Da relative to Anagrelide is a definitive indicator of hydrolysis (addition of H₂O). The MS/MS spectrum is expected to show fragments corresponding to the dichlorinated aminobenzylamine portion, confirming the lactam ring has opened.
-
3-Hydroxy Anagrelide ([M+H]⁺ = m/z 272.0) : The mass shift of +16 Da relative to Anagrelide indicates the addition of an oxygen atom. The fragmentation pattern will be similar to Anagrelide, but with mass shifts on fragments containing the hydroxylated ring, allowing for localization of the modification.
Caption: Logical workflow for impurity identification by LC-MS/MS.
Conclusion
The LC-MS method detailed in this application note is a powerful tool for the comprehensive analysis of Anagrelide and its impurities. By combining a stability-indicating chromatographic separation with high-resolution mass spectrometry, this protocol enables the sensitive detection, accurate identification, and reliable quantification of process-related and degradation impurities. The application of forced degradation studies is critical to validating the method's specificity and providing insight into the stability of the Anagrelide molecule. Adherence to this protocol will support robust quality control, ensure compliance with regulatory expectations, and ultimately contribute to the safety and efficacy of Anagrelide-containing pharmaceutical products.
References
-
ICH. (2006). Q3B(R2) Impurities in New Drug Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Wikipedia. (n.d.). Anagrelide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
-
Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Retrieved from [Link]
-
PubChem. (n.d.). Anagrelide. National Center for Biotechnology Information. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
IKEV. (n.d.). ICH Q3BR Guideline Impurities in New Drug Products. Retrieved from [Link]
-
Xu, F., et al. (2007). [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry]. Se Pu, 25(4), 539-544. [Link]
-
Dousa, M., et al. (2019). Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 162, 125-132. [Link]
-
Patsnap. (2024). What is the mechanism of Anagrelide Hydrochloride?. Synapse. [Link]
-
Veeprho. (n.d.). Anagrelide Related Compound B | CAS 1159977-03-3. Retrieved from [Link]
-
Dingli, D., & Tefferi, A. (2004). Anagrelide: an update on its mechanisms of action and therapeutic potential. Expert Review of Anticancer Therapy, 4(4), 533-541. [Link]
-
ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. [Link]
-
MDPI. (2024). Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Molecules, 29(5), 989. [Link]
-
Sahu, A. K., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(1), 121-134. [Link]
-
Kłys, A., et al. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Antibiotics, 11(10), 1432. [Link]
-
BUE Scholar. (2021). Kinetic Degradation Study of Ipragliflozin Coupled with MS/MS Structural Elucidation. [Link]
-
Van der Rest, B., et al. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 36(2), 177-203. [Link]
-
ChemWhat. (n.d.). Anagrelide Related Compound-C CAS#: 70381-75-8. Retrieved from [Link]
-
Cancer Care Ontario. (2024). anagrelide. [Link]
-
Veeprho. (n.d.). Anagrelide Related Compound C | CAS 70381-75-8. Retrieved from [Link]
-
MIMS. (n.d.). Anagrelide. Retrieved from [Link]
-
FDA. (n.d.). AGRYLIN (anagrelide hydrochloride) capsules, for oral use. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Anagrelide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Anagrelide Hydrochloride? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. store.usp.org [store.usp.org]
- 6. Anagrelide Related Compound A Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 7. store.usp.org [store.usp.org]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. store.usp.org [store.usp.org]
- 11. chemwhat.com [chemwhat.com]
- 12. veeprho.com [veeprho.com]
- 13. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Anagrelide impurity 1 reference standard application
An Application Note and Protocol for the Use of Anagrelide Impurity 1 Reference Standard
Abstract
Anagrelide is a critical therapeutic agent for the treatment of thrombocythemia, a myeloproliferative disorder characterized by the overproduction of blood platelets.[1][2][3] The control of impurities in the Anagrelide drug substance and its finished pharmaceutical forms is mandated by global regulatory bodies to ensure patient safety and product efficacy. This document provides a comprehensive guide for the application of the Anagrelide Impurity 1 reference standard. Anagrelide Impurity 1, identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride, is a key process-related impurity that can arise during the synthesis of the active pharmaceutical ingredient (API).[4][5] This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this impurity, intended for use by researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Control
The therapeutic action of Anagrelide is rooted in its ability to inhibit the maturation of megakaryocytes into platelets.[3][6] The complex multi-step synthesis required to produce Anagrelide can lead to the formation of various process-related impurities.[5] These impurities, if not adequately controlled, can potentially compromise the safety, efficacy, and stability of the final drug product. Regulatory frameworks, such as those established by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (EP), necessitate rigorous impurity profiling.[5][7]
Anagrelide Impurity 1 is a significant intermediate in several synthetic routes. Its presence in the final API above established thresholds indicates incomplete reaction or inadequate purification. Therefore, a highly specific and sensitive analytical method, utilizing a well-characterized reference standard, is essential for its control.
Physicochemical Characterization: Anagrelide vs. Impurity 1
A fundamental understanding of the physicochemical differences between the API and its impurity is crucial for the development of a selective analytical method. The key properties are summarized below.
| Property | Anagrelide | Anagrelide Impurity 1 |
| IUPAC Name | 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one[3][8] | Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride[4] |
| CAS Number | 68475-42-3[1][3] | 70380-50-6[4][9] |
| Molecular Formula | C₁₀H₇Cl₂N₃O[1][3] | C₁₁H₁₂Cl₂N₂O₄ · HCl[4][9] |
| Molecular Weight | 256.09 g/mol [1][3] | 343.59 g/mol (as HCl salt)[4][9] |
| Structural Class | Imidazoquinazoline | Nitrobenzylglycinate |
Analytical Protocol: Quantification of Anagrelide Impurity 1
This section details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Anagrelide Impurity 1. The method is designed to be specific and capable of separating the impurity from the main Anagrelide peak and other potential degradants.[6][7]
Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical column: Waters Nova-Pak C18, 250 mm x 4.6 mm, 4 µm particle size (or equivalent L1 packing).[7]
-
Anagrelide Impurity 1 Reference Standard.
-
Anagrelide Reference Standard.
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Monobasic Potassium Phosphate (KH₂PO₄), Analytical Grade.
-
Orthophosphoric Acid (H₃PO₄), Analytical Grade.
-
Deionized water (≥18.2 MΩ·cm).
Chromatographic Conditions
The selection of a phosphate buffer at a controlled pH is critical. It ensures that the acidic and basic functional groups on the analytes have a consistent charge state, which is essential for achieving reproducible retention times and symmetrical peak shapes. A gradient elution is employed to provide sufficient resolution for early-eluting impurities while ensuring that the main API peak and any late-eluting components are efficiently eluted.
| Parameter | Condition |
| Mobile Phase A | 25 mM KH₂PO₄ buffer, pH adjusted to 4.4 with H₃PO₄.[7] |
| Mobile Phase B | Acetonitrile:Methanol:Buffer (30:40:30 v/v/v).[7] |
| Gradient Elution | A suitable gradient must be developed. For example: 0-5 min: 90% A, 10% B 5-25 min: Ramp to 30% A, 70% B 25-30 min: Hold at 30% A, 70% B 30-31 min: Ramp to 90% A, 10% B 31-40 min: Re-equilibration at 90% A, 10% B |
| Flow Rate | 1.0 mL/min.[7] |
| Column Temperature | 35 °C.[7] |
| Detection Wavelength | 254 nm.[7] |
| Injection Volume | 20 µL. |
Preparation of Solutions
-
Diluent: Acetonitrile and Water (50:50 v/v).
-
Impurity 1 Standard Stock Solution (S1) - 100 µg/mL: Accurately weigh approximately 5 mg of Anagrelide Impurity 1 Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (S2) - 1.0 µg/mL: Dilute 1.0 mL of the Stock Solution (S1) to 100 mL with Diluent in a volumetric flask. This concentration typically represents a 0.1% impurity level relative to a 1 mg/mL sample concentration.
-
Sample Solution: Accurately weigh an amount of Anagrelide API or powdered formulation equivalent to 50 mg of Anagrelide into a 50 mL volumetric flask. Add approximately 30 mL of Diluent, sonicate for 10 minutes to dissolve, then dilute to volume with Diluent. Filter through a 0.45 µm syringe filter prior to injection.
System Suitability and Validation
Before proceeding with sample analysis, the chromatographic system's performance must be verified. This is a core principle of any validated analytical method, ensuring that the system is fit for its intended purpose.[7]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor | ≤ 2.0 for the Anagrelide peak | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates | ≥ 3000 for the Anagrelide peak | Demonstrates column efficiency and good separation performance.[10] |
| RSD of Standard | ≤ 5.0% for 5 replicate injections of S2 | Confirms the precision of the injection and detection systems.[7] |
Calculation
The percentage of Anagrelide Impurity 1 in the sample is calculated using the external standard method:
% Impurity 1 = (Area_Impurity_Sample / Area_Impurity_Standard) × (Conc_Standard / Conc_Sample) × 100
Where:
-
Area_Impurity_Sample = Peak area of Impurity 1 in the sample chromatogram.
-
Area_Impurity_Standard = Average peak area of Impurity 1 from replicate injections of the Working Standard Solution (S2).
-
Conc_Standard = Concentration of Impurity 1 in the Working Standard Solution (S2) in mg/mL.
-
Conc_Sample = Concentration of Anagrelide in the Sample Solution in mg/mL.
Experimental and Data Processing Workflow
The logical flow from preparation to final result is a critical component of good laboratory practice (GLP). The following diagram outlines this process.
Caption: End-to-end workflow for the quantification of Anagrelide Impurity 1.
Conclusion
The accurate quantification of process-related impurities is non-negotiable in modern pharmaceutical manufacturing. The use of a high-purity, well-characterized Anagrelide Impurity 1 reference standard is fundamental to achieving this goal. The RP-HPLC protocol outlined in this note provides a reliable and robust method for monitoring this critical impurity, thereby supporting regulatory compliance and ensuring the quality and safety of Anagrelide-containing medicines. This method, when fully validated, is suitable for routine quality control, stability testing, and process development applications.
References
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
-
Reddy, Y. R., Kumar, K. K., Sreeram, V., & Kumar, V. P. (2011). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Journal of the Korean Chemical Society, 55(4), 624-630. Available at: [Link]
-
ResearchGate. (n.d.). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Retrieved from [Link]
-
New Drug Approvals. (2018). Anagrelide. Retrieved from [Link]
-
Der Pharma Chemica. (2015). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Retrieved from [Link]
-
PubChem. (n.d.). Anagrelide. Retrieved from [Link]
-
Wikipedia. (n.d.). Anagrelide. Retrieved from [Link]
-
Axios Research. (n.d.). Anagrelide. Retrieved from [Link]
-
USP-NF. (2013). Anagrelide Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of anagrelide and analogues.
-
ACS Medicinal Chemistry Letters. (2023). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of anagrelide impurity B.
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Retrieved from [Link]
-
USP-NF. (2013). Anagrelide Hydrochloride Monograph. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Anagrelide - Wikipedia [en.wikipedia.org]
- 4. clearsynth.com [clearsynth.com]
- 5. veeprho.com [veeprho.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Anagrelide |Axios Research [axios-research.com]
- 10. uspnf.com [uspnf.com]
Application Note: Forced Degradation Studies of Anagrelide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to conducting forced degradation studies on Anagrelide, a platelet-reducing agent used in the treatment of essential thrombocythemia. In line with International Council for Harmonisation (ICH) guidelines, this document outlines the scientific rationale, detailed protocols for stress testing, and analytical methodologies for the separation and detection of Anagrelide and its degradation products. The aim is to equip researchers with the necessary knowledge to investigate Anagrelide's stability profile, elucidate degradation pathways, and develop robust, stability-indicating analytical methods crucial for regulatory submissions and ensuring drug product quality and safety.
Introduction to Anagrelide and the Imperative for Forced Degradation Studies
Anagrelide, chemically known as 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a potent therapeutic agent for myeloproliferative disorders, primarily essential thrombocythemia.[1][2] Its mechanism of action involves inhibiting the maturation of megakaryocytes into platelets.[3] The chemical stability of a drug substance like Anagrelide is a critical attribute that can influence its safety, efficacy, and shelf-life.
Forced degradation, or stress testing, is a fundamental component of the drug development process, as mandated by regulatory bodies worldwide.[4] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability. The primary objectives of conducting forced degradation studies on Anagrelide are:
-
Elucidation of Degradation Pathways: To identify the likely degradation products under various stress conditions, which helps in understanding the chemical liabilities of the molecule.
-
Development and Validation of Stability-Indicating Methods: The generation of degradation products is essential for developing and validating analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify the intact drug from its impurities and degradants.[1][5]
-
Informing Formulation and Packaging Development: Understanding how Anagrelide degrades in the presence of light, moisture, heat, and oxygen can guide the development of a stable dosage form and the selection of appropriate packaging.
-
Ensuring Safety and Quality: By identifying potential degradants, their toxicological profiles can be assessed, ensuring the safety of the final drug product.
This application note will delve into the practical aspects of performing forced degradation studies on Anagrelide, providing detailed protocols and insights into the interpretation of the results.
Anagrelide's Stability Profile: A Review of Degradation Behavior
Literature reports on the forced degradation of Anagrelide show some variability, which may be attributed to differences in experimental conditions such as concentration, temperature, and duration of stress. A summary of the observed degradation behavior under various stress conditions is presented below.
Hydrolytic Degradation (Acidic and Basic Conditions)
Hydrolysis is a common degradation pathway for pharmaceuticals. Studies on Anagrelide have shown differing stability under hydrolytic stress.
-
Acidic Conditions: There are conflicting reports regarding Anagrelide's stability in acidic media. Some studies suggest that Anagrelide is relatively stable to acid hydrolysis with no significant degradation observed.[1] Conversely, other research indicates that Anagrelide can decompose in the presence of acid.[3] This discrepancy highlights the importance of carefully selecting and justifying the stress conditions. The amide bond within the quinazolinone ring system of Anagrelide could potentially be susceptible to acid-catalyzed hydrolysis, leading to ring opening.
-
Basic Conditions: Anagrelide is generally reported to be highly susceptible to degradation under basic conditions.[1] One study documented major degradation, yielding multiple products.[1] A proposed hydrolysis product involves the replacement of the pyridine group with a hydroxyl group.[6] The lactam bond in the imidazo ring is a likely site for base-catalyzed hydrolysis.
Oxidative Degradation
Anagrelide has been shown to be susceptible to oxidative stress.[1][3] Treatment with hydrogen peroxide typically results in significant degradation. A key oxidative degradation product has been identified as 5-hydroxy-Anagrelide .[7][8] This suggests that the methylene bridge in the imidazo ring is a potential site of oxidation.
Photolytic Degradation
Exposure to light, as per ICH Q1B guidelines, can induce degradation of photosensitive molecules. Anagrelide has been reported to undergo decomposition upon exposure to UV and sunlight.[3] However, another study found it to be stable under photolytic conditions.[1] This variability underscores the need for standardized and well-controlled photostability studies. The aromatic rings and the conjugated system in Anagrelide's structure are chromophores that could absorb UV radiation, leading to photochemical reactions.
Thermal Degradation
Anagrelide is generally considered to be relatively stable under thermal stress.[1][3] Studies involving exposure to dry heat have shown no significant degradation. However, it is still a critical parameter to evaluate as part of a comprehensive forced degradation study.
Experimental Protocols for Forced Degradation of Anagrelide
The following protocols are provided as a starting point and should be optimized to achieve a target degradation of 5-20%.[8] This level of degradation is generally sufficient to detect and identify degradation products without extensive decomposition of the parent drug.
Materials and Reagents
-
Anagrelide Hydrochloride Reference Standard
-
Hydrochloric Acid (HCl), AR grade
-
Sodium Hydroxide (NaOH), AR grade
-
Hydrogen Peroxide (H₂O₂), 30% solution, AR grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade or purified
-
Phosphate buffers
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Preparation of Stock Solution
Prepare a stock solution of Anagrelide Hydrochloride in a suitable solvent, such as a mixture of methanol and water, at a concentration of approximately 1 mg/mL. This stock solution will be used for all stress studies.
Stress Conditions
-
To a suitable volume of the Anagrelide stock solution, add an equal volume of 1 M HCl.
-
Heat the solution at 80°C for 48 hours.[1]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a stability-indicating HPLC method.
-
To a suitable volume of the Anagrelide stock solution, add an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for 48 hours.[1]
-
After the specified time, neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a stability-indicating HPLC method.
-
To a suitable volume of the Anagrelide stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 48 hours.[1]
-
After the specified time, dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample by a stability-indicating HPLC method.
-
Place the solid Anagrelide drug substance in a thermostatically controlled oven at 80°C for 10 days.[1]
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase at a suitable concentration for HPLC analysis.
-
Analyze the sample by a stability-indicating HPLC method.
-
Expose the solid Anagrelide drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[1]
-
A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).
-
After exposure, prepare solutions of both the exposed and control samples in the mobile phase at a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
Analytical Methodology: Stability-Indicating HPLC
A robust stability-indicating HPLC method is paramount for the successful analysis of forced degradation samples. The method must be able to separate the Anagrelide peak from all degradation products and any process-related impurities.
Example HPLC Method
Several HPLC methods have been published for the analysis of Anagrelide and its degradation products. An example of a validated stability-indicating RP-HPLC method is summarized below.[1]
| Parameter | Condition |
| Column | C18 Inertsil (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.03 M KH₂PO₄ (pH 3.0 with H₃PO₄):Methanol:Acetonitrile (90:5:5, v/v/v) |
| Mobile Phase B | 0.03 M KH₂PO₄ (pH 3.0 with H₃PO₄):Acetonitrile (10:90, v/v) |
| Gradient | A suitable gradient program to ensure separation. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 251 nm |
| Injection Volume | 20 µL |
Note: Method development and validation should be performed according to ICH Q2(R1) guidelines. The specificity of the method should be demonstrated by ensuring peak purity of the Anagrelide peak in the presence of its degradants using a photodiode array (PDA) detector.
Data Interpretation and Presentation
Summary of Degradation
The results of the forced degradation studies should be summarized in a table to provide a clear overview of Anagrelide's stability profile.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (RRT) |
| Acid Hydrolysis | 1 M HCl | 48 h | 80°C | Variable (Conflicting reports) | - | - |
| Base Hydrolysis | 0.1 M NaOH | 48 h | RT | Significant | Multiple | ~1.13 |
| Oxidation | 3% H₂O₂ | 48 h | RT | Significant | Multiple | ~0.85 |
| Thermal | Dry Heat | 10 days | 80°C | Minimal | - | - |
| Photolytic | ICH Q1B | - | - | Variable (Conflicting reports) | - | - |
RRT: Relative Retention Time
Proposed Degradation Pathways
Based on the identified degradation products and the chemical structure of Anagrelide, hypothetical degradation pathways can be proposed.
Caption: A typical workflow for the forced degradation study of a drug substance.
Conclusion and Future Perspectives
Forced degradation studies are indispensable for understanding the intrinsic stability of Anagrelide. This application note has provided a framework for conducting these studies in a scientifically sound and regulatory-compliant manner. The conflicting reports in the literature regarding Anagrelide's stability under certain stress conditions emphasize the need for meticulous experimental design and execution.
Future work should focus on the definitive structural elucidation of all major degradation products using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. A complete understanding of the degradation pathways will further support the development of highly robust and specific stability-indicating methods, ultimately ensuring the quality and safety of Anagrelide-containing drug products.
References
-
S. M. M. Ali, M. A. G. Khan, M. A. K. Azad, M. S. Amran, and M. R. Karim, "Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride," Scientia Pharmaceutica, vol. 80, no. 3, pp. 567–579, 2012. [Link]
-
C. Rambabu, G. Ramu, N. N. V. Malleswara Rao, and V. Venugopal, "A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul," Der Pharma Chemica, vol. 4, no. 4, pp. 1716–1722, 2012. [Link]
-
P. Peddi, et al., "Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide," ResearchGate, 2023. [Link]
-
K. Hotha, S. Roychowdhury, and V. Subramanian, "Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways," American Journal of Analytical Chemistry, vol. 7, no. 1, pp. 107–140, 2016. [Link]
-
"Summary of forced degradation experiments," ResearchGate. [Link]
-
A. Tefferi, M. N. Silverstein, R. M. Petitt, R. A. Mesa, and L. A. Solberg, "Anagrelide as a new platelet-lowering agent in essential thrombocythemia: Mechanism of action, efficacy, toxicity, current indications," Seminars in Thrombosis and Hemostasis, vol. 23, no. 4, pp. 379–383, 1997. [Link]
-
"Proposed degradation pathways of the drug under different hydrolytic conditions," ResearchGate. [Link]
-
"degradation product formed: Topics by Science.gov," Science.gov. [Link]
-
H. Li et al., "Identification and enrichment of a UV-induced degradant of Anagrelide drug substance," Journal of Pharmaceutical and Biomedical Analysis, vol. 228, p. 115352, 2023. [Link]
-
"Structure of Anagrelide Hydrochloride," ResearchGate. [Link]
-
J. S. Fleming et al., "Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties," ACS Medicinal Chemistry Letters, vol. 14, no. 4, pp. 445–454, 2023. [Link]
-
"A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form," ResearchGate, 2021. [Link]
-
"Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride," ResearchGate, 2026. [Link]
-
A. Spencer-Peet, R. G. Bessent, and A. F. Fell, "Anagrelide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of thrombocythaemia," Drugs, vol. 50, no. 6, pp. 1024–1034, 1995. [Link]
-
A. Tefferi et al., "Anagrelide as a new platelet-lowering agent in essential thrombocythemia: Mechanism of action, efficacy, toxicity, current indications," Seminars in Thrombosis and Hemostasis, vol. 23, no. 4, pp. 379–383, 1997. [Link]
-
"Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrat)," CBG-Meb, 2018. [Link]
-
"Utilizing UPLC-MS for Conducting Forced Degradation Studies," Waters Corporation. [Link]
-
V. G. K. Kumar et al., "Lifitegrast Degradation: Products and Pathways," Molecules, vol. 28, no. 1, p. 324, 2023. [Link]
-
"Photolytic Degradation and Its Prevention," Pharmaguideline. [Link]
-
"Understanding the chemical basis of drug stability and degradation," The Pharmaceutical Journal, 2010. [Link]
-
"ICH Guidelines: Stress Degradation Study," IJCRT.org. [Link]
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anagrelide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of thrombocythaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification and enrichment of a UV-induced degradant of Anagrelide drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
Abstract
This application note provides a comprehensive guide to the validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Anagrelide and its related substances in pharmaceutical dosage forms. The protocols and methodologies detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring a robust and reliable analytical procedure suitable for quality control and stability studies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the analytical characterization of Anagrelide.
Introduction: The Imperative for Purity in Anagrelide Formulations
Anagrelide is a potent quinazoline derivative indicated for the treatment of essential thrombocythemia by reducing elevated platelet counts.[1][4] The therapeutic efficacy and safety of Anagrelide are intrinsically linked to its purity. The presence of impurities, which can originate from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients, can potentially compromise the drug's safety and efficacy profile. Therefore, a well-validated, stability-indicating analytical method is paramount for ensuring the quality and consistency of Anagrelide drug products.
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the drug substance in the presence of its degradation products, excipients, and other potential impurities.[1] This application note details a systematic approach to validating such a method for Anagrelide, ensuring its suitability for its intended purpose.[3]
Method Development and Optimization: A Synopsis
The development of a robust analytical method is a prerequisite for validation. For Anagrelide and its related substances, a reversed-phase HPLC method is a common and effective choice.[1][5][6] The following chromatographic conditions have been found to provide excellent resolution and sensitivity.[5][6]
Table 1: Recommended Chromatographic Conditions
| Parameter | Condition |
| Column | Symmetry C8 (250 mm × 4.6 mm, 3.0 µm) or equivalent |
| Mobile Phase A | Phosphate buffer (pH 4.1) |
| Mobile Phase B | Acetonitrile: Methanol: Buffer (40:40:20 v/v/v) |
| Gradient | Optimized for resolution between Anagrelide and all known impurities |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Causality of Choices:
-
Symmetry C8 Column: A C8 column is selected for its slightly less hydrophobic nature compared to a C18, which can provide better peak shape and resolution for the moderately polar Anagrelide and its impurities.
-
Phosphate Buffer (pH 4.1): The pH of the mobile phase is critical for controlling the ionization state of Anagrelide and its related substances, thereby influencing their retention and peak shape. A pH of 4.1 ensures consistent ionization and good chromatographic performance.
-
Gradient Elution: A gradient is employed to ensure the timely elution of both early and late-eluting impurities, providing a good overall separation within a reasonable run time.
-
Detection at 254 nm: This wavelength is chosen based on the UV absorbance maxima of Anagrelide and its known impurities, offering a good balance of sensitivity for all components.[5]
The Validation Workflow: A Step-by-Step Approach
Method validation is a systematic process that provides documented evidence that an analytical method is suitable for its intended use. The following workflow, based on ICH Q2(R1) guidelines, should be followed.[3]
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Separation of Anagrelide and Its Impurities
Foreword: A Rational Approach to Anagrelide Impurity Profiling
Anagrelide, a potent platelet-reducing agent, is a cornerstone in the management of myeloproliferative neoplasms, particularly essential thrombocythemia. Its therapeutic efficacy is intrinsically linked to its purity. The presence of impurities, arising from the synthetic route or degradation, can not only diminish the therapeutic effect but also introduce potential toxicities. Therefore, robust analytical methods for the separation and quantification of Anagrelide and its related substances are paramount for ensuring drug safety and quality.
This document eschews a generic template in favor of a logically structured guide that mirrors the thought process of an analytical scientist. We will first delve into the physicochemical landscape of Anagrelide and its known impurities, as this forms the bedrock of any rational method development. Subsequently, we will present a harmonized, stability-indicating HPLC/UPLC protocol, synthesized from published literature and pharmacopeial methods. This will be followed by a detailed protocol for forced degradation studies, a critical component in the validation of a stability-indicating method. Throughout this guide, the "why" behind the "how" will be emphasized, providing a deeper understanding of the chromatographic principles at play.
The Molecular Landscape: Anagrelide and Its Impurities
Anagrelide's chemical structure, 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is susceptible to degradation via several pathways, including hydrolysis and oxidation. Furthermore, impurities can be introduced during its synthesis. A comprehensive understanding of these related substances is crucial for developing a selective chromatographic method.
Anagrelide
-
Molecular Formula: C₁₀H₇Cl₂N₃O
-
Molecular Weight: 256.09 g/mol
-
Key Physicochemical Properties: Anagrelide is a weakly basic compound. Its solubility is pH-dependent, being slightly soluble in aqueous solutions. This property is a key consideration for mobile phase pH selection in reversed-phase chromatography.
Known Impurities of Anagrelide
A number of process-related and degradation impurities of Anagrelide have been identified. The structures of some key impurities are presented below. The variation in their polarity and ionization potential compared to Anagrelide dictates their chromatographic behavior.
-
(2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid (Anagrelide USP Related Compound B): A hydrolytic degradation product.
-
Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate (Anagrelide USP Related Compound A): A synthetic intermediate.
-
3-Hydroxy Anagrelide: A major active metabolite.
-
Anagrelide Open Ring Methyl Ester: A potential degradation product.
A visual representation of the relationship between Anagrelide and its impurities is crucial for understanding the separation challenge.
Caption: Logical relationship between Anagrelide and its key impurities.
The Core Protocol: A Stability-Indicating HPLC/UPLC Method
The following protocol represents a robust and validated method for the separation of Anagrelide from its known impurities. This method is a synthesis of best practices observed in the scientific literature and is designed to be stability-indicating.[1][2][3]
Rationale for Method Parameters
-
Column Chemistry: A C18 or C8 stationary phase is recommended.[2][4] The non-polar nature of these columns provides good retention and separation of the moderately non-polar Anagrelide and its related compounds.
-
Mobile Phase: A buffered mobile phase is essential to control the ionization state of Anagrelide and its impurities, thereby ensuring reproducible retention times and peak shapes. A phosphate buffer with a pH in the acidic to neutral range (e.g., pH 3.0-4.5) is commonly employed.[2][5] Acetonitrile and methanol are suitable organic modifiers, with their ratio adjusted to achieve optimal resolution.
-
Detection: Anagrelide and its impurities possess chromophores that allow for UV detection. A wavelength of around 254 nm provides good sensitivity for the parent drug and its related substances.[2][5]
-
Gradient Elution: A gradient elution is often necessary to resolve all impurities with varying polarities in a reasonable timeframe.
Detailed HPLC/UPLC Protocol
Sources
Application Notes and Protocols: Quality Control Testing of Anagrelide Impurity 1
Introduction: The Critical Role of Impurity Profiling in Anagrelide Quality Control
Anagrelide is a potent platelet-reducing agent indicated for the treatment of essential thrombocythemia and other myeloproliferative neoplasms[1][2][3]. It functions by inhibiting the maturation of megakaryocytes into platelets[2]. The chemical synthesis of Anagrelide, a complex multi-step process, can lead to the formation of various process-related impurities[2]. Additionally, degradation of the active pharmaceutical ingredient (API) under various stress conditions can generate further impurities[4][5]. Rigorous control of these impurities is paramount to ensure the safety, efficacy, and quality of the final drug product. This is guided by stringent regulations from bodies like the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (Ph. Eur.)[2].
This application note provides a comprehensive guide to the quality control testing of a key process-related impurity, Anagrelide Impurity 1, chemically known as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride. This impurity is a critical starting material or intermediate in some synthetic routes of Anagrelide[6]. Its presence in the final drug substance above established limits can indicate incomplete reaction or inadequate purification. Therefore, a robust and validated analytical method for its detection and quantification is essential.
This document will detail the scientific rationale behind the analytical methodology, provide a step-by-step protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and discuss method validation in accordance with ICH guidelines.
Understanding Anagrelide Impurity 1
Chemical Structure and Origin:
Anagrelide Impurity 1 is an intermediate that can be formed during the synthesis of Anagrelide. A common synthetic pathway involves the condensation of a benzyl chloride derivative with the ethyl ester of glycine[6]. If the starting nitro-substituted benzyl chloride is not fully converted and removed in subsequent steps, it can persist as an impurity.
-
Anagrelide: 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
-
Anagrelide Impurity 1: Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride
The structural differences between Anagrelide and Impurity 1 are significant. Impurity 1 is an open-ring precursor, lacking the fused imidazoquinazoline ring system of the active molecule. This difference in chemical structure forms the basis for their chromatographic separation.
Analytical Strategy: The Primacy of Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for the analysis of Anagrelide and its related substances due to its high resolving power, sensitivity, and reproducibility[4][5][7][8]. The method detailed below is a stability-indicating assay, meaning it can effectively separate the main component from its degradation products and process-related impurities, including Impurity 1[5].
Causality of Experimental Choices:
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is selected for its hydrophobicity, which provides excellent retention and separation of the relatively non-polar Anagrelide and its impurities from the polar mobile phase.
-
Mobile Phase (Buffered Organic Mixture): A mixture of an aqueous buffer (e.g., phosphate buffer) and organic solvents (e.g., acetonitrile, methanol) is used. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the analytes, thereby ensuring reproducible retention times. The organic solvent composition is optimized to achieve the desired separation and elution of all components within a reasonable timeframe.
-
UV Detection: Anagrelide and its chromophoric impurities, including Impurity 1, exhibit strong absorbance in the ultraviolet (UV) region. A detection wavelength of around 254 nm or 258 nm provides high sensitivity for all relevant compounds[4][8].
-
Gradient Elution: While an isocratic method can be suitable for simpler separations, a gradient elution program, where the mobile phase composition is changed over time, is often employed for complex impurity profiles. This allows for the efficient elution of both early and late-eluting impurities with good peak shape.
Experimental Protocol: HPLC Analysis of Anagrelide Impurity 1
This protocol is a representative method based on published literature and is subject to optimization and validation for specific laboratory conditions and equipment[4].
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Reference standards for Anagrelide and Anagrelide Impurity 1.
-
HPLC grade acetonitrile and methanol.
-
Potassium dihydrogen phosphate (monobasic).
-
Orthophosphoric acid.
-
Deionized or HPLC grade water.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Nova Pack C18, 250 mm x 4.6 mm, 4 µm (or equivalent)[4] |
| Mobile Phase A | 1.36 g of potassium dihydrogen phosphate in 1000 mL of water, pH adjusted to 4.4 with dilute orthophosphoric acid[4] |
| Mobile Phase B | Mobile Phase A: Acetonitrile: Methanol (30:40:30, v/v/v)[4] |
| Gradient Program | To be optimized for baseline separation of all impurities. A starting point could be a linear gradient from a low to a high percentage of Mobile Phase B over 30-40 minutes. |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 35 °C[4] |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 20 µL[4] |
| Diluent | 0.01 N HCl: Acetonitrile (70:30, v/v)[4] |
3. Preparation of Solutions:
-
Standard Stock Solution of Anagrelide: Accurately weigh about 10 mg of Anagrelide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Standard Stock Solution of Anagrelide Impurity 1: Accurately weigh about 10 mg of Anagrelide Impurity 1 reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
System Suitability Solution (SSS): Prepare a solution containing a known concentration of Anagrelide and Anagrelide Impurity 1 in diluent. The concentrations should be chosen to give appropriate peak responses.
-
Sample Solution: Accurately weigh a quantity of the Anagrelide drug substance or a powdered composite of the drug product equivalent to about 10 mg of Anagrelide into a 100 mL volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume with diluent.
4. System Suitability Testing (SST):
Before sample analysis, the chromatographic system must be demonstrated to be fit for its intended purpose. Inject the SSS and evaluate the following parameters:
| Parameter | Acceptance Criteria | Rationale |
| Resolution | ≥ 2.0 between Anagrelide and Anagrelide Impurity 1 | Ensures baseline separation for accurate quantification. |
| Tailing Factor | ≤ 2.0 for the Anagrelide peak | Indicates good peak symmetry and column performance. |
| Theoretical Plates | ≥ 2000 for the Anagrelide peak | Demonstrates column efficiency. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for replicate injections of the standard solution | Confirms the precision of the analytical system. |
5. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the System Suitability Solution and verify that all SST criteria are met.
-
Inject the standard solution in replicate (e.g., n=5).
-
Inject the sample solution.
-
Process the chromatograms and identify the peaks based on their retention times relative to the standards.
6. Calculation of Impurity Content:
The concentration of Anagrelide Impurity 1 in the sample is calculated using the external standard method:
Where:
-
Area_Imp1_Sample = Peak area of Impurity 1 in the sample chromatogram
-
Area_Imp1_Std = Average peak area of Impurity 1 in the standard chromatogram
-
Conc_Imp1_Std = Concentration of Impurity 1 in the standard solution (mg/mL)
-
Conc_Sample = Concentration of the Anagrelide sample (mg/mL)
Method Validation: A Self-Validating System
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure its reliability, accuracy, and precision for the intended application[9].
Validation Parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to show that the impurity peak is well-resolved from any degradation products[5].
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations should be prepared, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spiking a placebo or sample matrix with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision of the method under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualization of the Quality Control Workflow
The following diagram illustrates the logical flow of the quality control testing process for Anagrelide Impurity 1.
Caption: Workflow for Anagrelide Impurity 1 QC Testing.
Regulatory Acceptance Criteria
The acceptance criteria for impurities are defined by regulatory bodies and are typically listed in the drug substance and drug product specifications. According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For Anagrelide, with a relatively low daily dose, the limits for individual impurities are typically stringent. For instance, the USP monograph for Anagrelide Hydrochloride specifies limits for various related compounds, and a general limit for any unspecified impurity. While "Anagrelide Impurity 1" is not individually named in the current public USP monograph, it would fall under the category of a process-related impurity and would be controlled by the limits for unspecified impurities or a specific in-house limit agreed upon with regulatory authorities. A typical limit for an individual unspecified impurity is not more than 0.10%.
Conclusion
The quality control of Anagrelide Impurity 1 is a critical aspect of ensuring the safety and quality of Anagrelide drug products. The RP-HPLC method described in this application note provides a robust and reliable approach for the identification and quantification of this impurity. Adherence to a rigorous validation protocol in line with ICH guidelines is essential to demonstrate that the method is fit for its intended purpose. By implementing a well-controlled and validated analytical strategy, pharmaceutical manufacturers can ensure that their Anagrelide products meet the highest quality standards.
References
-
New Drug Approvals. (2018, April 11). Anagrelide アナグレリド. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
-
Peddi, S., et al. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 36(2), 325-331. Retrieved from [Link]
-
Reddy, G. V. S., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Pharmaceutical Methods, 3(2), 79-83. Retrieved from [Link]
-
Venugopal, V., & Rao, K. S. (2013). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 5(4), 139-145. Retrieved from [Link]
-
CBG-MEB. (2018, November 13). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrat). Retrieved from [Link]
-
USP-NF. (2013, June 1). Anagrelide Hydrochloride. Retrieved from [Link]
-
Kakadiya, D. B., & Chhabra, G. S. (2013). Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. International Journal of Pharmaceutical & Biological Archives, 4(2), 342-346. Retrieved from [Link]
-
Wikipedia. (n.d.). Anagrelide. Retrieved from [Link]
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Retrieved from [Link]
-
PubChem. (n.d.). Anagrelide. Retrieved from [Link]
-
USP-NF. (2013, May 31). Anagrelide Hydrochloride Revision Bulletin. Retrieved from [Link]
-
ResearchGate. (2021, September 19). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Retrieved from [Link]
-
National Institutes of Health. (2025, August 15). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. Retrieved from [Link]
Sources
- 1. Anagrelide - Wikipedia [en.wikipedia.org]
- 2. veeprho.com [veeprho.com]
- 3. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation [ijpba.info]
- 9. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Anagrelide Impurity 1 in Pharmaceutical Formulations
Introduction
Anagrelide is a potent quinazoline derivative indicated for the treatment of essential thrombocythemia by reducing elevated platelet counts.[1][2][3] The mechanism of action involves the inhibition of phosphodiesterase III (PDE III), which in turn inhibits the maturation of megakaryocytes into platelets.[2][4] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of ensuring the safety and efficacy of Anagrelide therapy. Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in pharmaceutical products.[5][6]
This application note provides a comprehensive guide for the identification and quantification of Anagrelide Impurity 1, a known process-related impurity, in pharmaceutical formulations using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method. The protocol herein is designed to be robust, specific, and accurate, aligning with the principles of scientific integrity and regulatory expectations.
Physicochemical Properties of Anagrelide and Impurity 1
A thorough understanding of the physicochemical properties of the analyte and its related impurities is fundamental to developing a selective analytical method. Anagrelide Impurity 1, chemically known as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride, is a key starting material or intermediate in some synthetic routes of Anagrelide.[7] Its presence in the final drug product must be carefully monitored.
| Property | Anagrelide | Anagrelide Impurity 1 |
| IUPAC Name | 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride |
| CAS Number | 68475-42-3 | 70380-50-6 |
| Molecular Formula | C₁₀H₇Cl₂N₃O | C₁₁H₁₂Cl₂N₂O₄ · HCl |
| Molecular Weight | 256.09 g/mol | 307.1 g/mol (free base) |
| Structure | Imidazoquinazoline derivative | Nitrobenzyl glycinate ester |
Analytical Method: RP-HPLC for Anagrelide Impurity 1
The selected analytical technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is widely adopted in pharmaceutical analysis for its high resolving power, sensitivity, and reproducibility in separating and quantifying drug substances from their impurities.[8][9]
Rationale for Method Selection
The choice of RP-HPLC is predicated on the polarity difference between Anagrelide and its impurity. The non-polar stationary phase (C8 or C18) and a polar mobile phase allow for differential retention and effective separation of the parent drug from its more polar or non-polar impurities. UV detection is suitable as both Anagrelide and Impurity 1 possess chromophores that absorb in the UV spectrum. A detection wavelength of 254 nm is often employed for Anagrelide and its related substances, providing good sensitivity for both the API and its impurities.[8][9]
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of Anagrelide Impurity 1.
Caption: Workflow for the analysis of Anagrelide Impurity 1.
Detailed Protocol
1. Materials and Reagents:
-
Anagrelide Reference Standard (CRS)
-
Anagrelide Impurity 1 Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Anagrelide capsules/tablets (test sample)
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV detector | Provides reliable and reproducible performance. |
| Column | Symmetry C8 (250 mm x 4.6 mm, 3.0 µm) | The C8 stationary phase offers excellent resolution between Anagrelide and its impurities.[8] |
| Mobile Phase A | Phosphate buffer (pH 4.1) | Buffering the mobile phase ensures consistent retention times and peak shapes. |
| Mobile Phase B | Acetonitrile:Methanol:Buffer (40:40:20 v/v/v) | The organic modifiers provide the necessary elution strength for the analytes.[8] |
| Flow Rate | 0.8 mL/min | Optimizes separation efficiency and analysis time.[8] |
| Column Temperature | 40°C | Maintains consistent retention times and improves peak symmetry.[8] |
| Detection Wavelength | 254 nm | Provides good sensitivity for both Anagrelide and its impurities.[8][9] |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| Run Time | Approximately 30 minutes | Sufficient to elute the API and all known impurities. |
3. Preparation of Solutions:
-
Phosphate Buffer (pH 4.1): Dissolve a suitable amount of potassium dihydrogen phosphate in water to make a 20 mM solution. Adjust the pH to 4.1 with orthophosphoric acid.
-
Diluent: A mixture of water, methanol, and acetonitrile (25:50:25, v/v/v) is a suitable diluent.[1]
-
Standard Stock Solution (Anagrelide): Accurately weigh and dissolve about 10 mg of Anagrelide CRS in the diluent to obtain a concentration of 1 mg/mL.
-
Standard Stock Solution (Impurity 1): Accurately weigh and dissolve about 10 mg of Anagrelide Impurity 1 CRS in the diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solution: From the stock solutions, prepare a working standard containing Anagrelide and Impurity 1 at the desired concentrations (e.g., at the specification limit for the impurity).
-
Sample Preparation:
-
Weigh and finely powder not fewer than 10 Anagrelide capsules/tablets.
-
Transfer an amount of powder equivalent to 10 mg of Anagrelide into a 100 mL volumetric flask.
-
Add about 70 mL of diluent and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
-
4. System Suitability: Before sample analysis, inject the working standard solution five times and evaluate the system suitability parameters. The acceptance criteria should be as follows:
-
Tailing factor for Anagrelide peak: Not more than 2.0.
-
Theoretical plates for Anagrelide peak: Not less than 2000.
-
%RSD for peak areas of replicate injections: Not more than 2.0%.
5. Analysis and Calculation: Inject the blank (diluent), standard, and sample solutions into the chromatograph. Identify the peaks of Anagrelide and Impurity 1 based on their retention times. Calculate the percentage of Impurity 1 in the sample using the following formula:
% Impurity 1 = (Area of Impurity 1 in Sample / Area of Impurity 1 in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Method Validation
The analytical method must be validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The validation should encompass the following parameters:
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The method should resolve the impurity peak from the main drug peak and any other potential impurities or excipients. | To ensure the method is selective for the analyte of interest. |
| Linearity | Correlation coefficient (r²) > 0.995 for the impurity over a specified concentration range.[8] | Demonstrates a proportional relationship between detector response and analyte concentration. |
| Accuracy | % Recovery between 95% and 105% at different concentration levels.[8] | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability & Intermediate) | % RSD for replicate measurements should be ≤ 2.5%.[8] | Assesses the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1; must be ≤ 0.05%.[8] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | Indicates the reliability of the method during normal usage. |
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on Anagrelide.[1] This involves subjecting the drug substance to various stress conditions to generate potential degradation products. The method should be able to separate Anagrelide from all degradation products.
Stress Conditions:
-
Acid Hydrolysis: 1M HCl at 80°C for 48 hours.[1]
-
Base Hydrolysis: 0.1M NaOH at 80°C for 48 hours.[1]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours.[1]
-
Thermal Degradation: 80°C for 10 days.[1]
-
Photolytic Degradation: Exposure to UV light as per ICH Q1B guidelines.[1]
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust approach for the quantitative determination of Anagrelide Impurity 1 in pharmaceutical dosage forms. Adherence to the described protocol and proper method validation will ensure accurate and precise results, contributing to the overall quality control and safety of Anagrelide products. This method is suitable for routine quality control testing and stability studies in a regulated laboratory environment.
References
- Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrat - CBG-Meb). (2018).
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Anagrelide-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. (2021). ResearchGate. Retrieved from [Link]
-
Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. (2024). ResearchGate. Retrieved from [Link]
-
Anagrelide. (n.d.). PubChem. Retrieved from [Link]
-
Anagrelide Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]
-
Q3B(R2) Impurities in New Drug Products. (2006). European Medicines Agency. Retrieved from [Link]
-
Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. (2023). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). International Council for Harmonisation. Retrieved from [Link]
-
Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. (2023). National Institutes of Health. Retrieved from [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. (2008). Food and Drug Administration. Retrieved from [Link]
-
Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Retrieved from [Link]
-
Anagrelide. (n.d.). Wikipedia. Retrieved from [Link]
-
ICH GUIDELINES FOR IMPURITY PROFILE. (2022). ResearchGate. Retrieved from [Link]
Sources
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Anagrelide - Wikipedia [en.wikipedia.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. clearsynth.com [clearsynth.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: A-02160 - Synthesis of Anagrelide Impurity 1
Introduction
Anagrelide is a potent quinazoline derivative indicated for the treatment of essential thrombocythemia, a myeloproliferative disorder characterized by an elevated platelet count.[1] It functions by inhibiting the maturation of platelets from megakaryocytes.[1] During the synthesis and stability testing of Anagrelide, various related substances and impurities can arise. The identification, synthesis, and characterization of these impurities are critical for ensuring the quality, safety, and efficacy of the final drug product.
This application note provides a detailed protocol for the synthesis of Anagrelide Impurity 1, chemically known as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate hydrochloride (CAS No. 70380-50-6).[2] This compound is a key intermediate in some synthetic routes of Anagrelide and can be present as an impurity in the final active pharmaceutical ingredient (API).[3][4] A well-characterized standard of this impurity is essential for analytical method development, validation, and routine quality control of Anagrelide.
Synthetic Pathway Overview
The synthesis of Anagrelide Impurity 1 is achieved through the N-alkylation of ethyl glycinate with a suitable 2,3-dichloro-6-nitrobenzyl derivative. The most common laboratory-scale synthesis involves the reaction of 2,3-dichloro-6-nitrobenzyl methanesulfonate with ethyl glycinate in the presence of a base. An alternative route involves the direct reaction with 2,3-dichloro-6-nitrobenzyl chloride, which may require a phase transfer catalyst.[5] The resulting free base is then converted to its hydrochloride salt.
Sources
- 1. veeprho.com [veeprho.com]
- 2. clearsynth.com [clearsynth.com]
- 3. AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A), TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]
Troubleshooting & Optimization
Anagrelide Impurity 1 Co-elution with Other Impurities
Technical Support Center: Troubleshooting & FAQs
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot the co-elution of Anagrelide Impurity 1 with other impurities during HPLC analysis. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific rationale to empower you to resolve complex separation challenges.
Frequently Asked Questions (FAQs)
Q1: What is Anagrelide Impurity 1 and why is its co-elution a concern?
A1: Anagrelide Impurity 1, chemically known as 6,7-dichloro-3-hydroxy-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a key process-related impurity in the synthesis of Anagrelide. Its co-elution with other impurities, such as Impurity C or degradation products, is a significant analytical challenge because it can lead to inaccurate quantification of these impurities. Regulatory bodies like the FDA and EMA require accurate reporting of impurities to ensure the safety and efficacy of the final drug product. Failure to resolve co-eluting peaks can result in out-of-specification (OOS) results and batch rejection.
Q2: We are observing a peak shoulder on our main Impurity 1 peak. How can we confirm co-elution?
A2: A peak shoulder is a strong indicator of co-elution. To confirm, you should employ the following strategies:
-
Peak Purity Analysis: Utilize a photodiode array (PDA) or diode array detector (DAD) to assess peak purity across the entire peak. A non-homogenous spectrum across the peak indicates the presence of more than one component.
-
Varying Wavelengths: Analyze the chromatogram at different wavelengths. If the peak shape or area ratio changes, it confirms the presence of multiple components with different UV maxima.
-
Forced Degradation Studies: Subjecting an Anagrelide sample to stress conditions (acid, base, oxidation, heat, light) can help to selectively generate degradation products. If the shoulder peak increases in response to a specific stress condition, it can help in its identification and confirms it is a distinct entity from Impurity 1.
Q3: What are the initial steps to troubleshoot the co-elution of Anagrelide Impurity 1?
A3: Before making drastic changes to your method, start with the fundamentals:
-
System Suitability Check: Ensure your HPLC system is performing optimally. Check for pressure fluctuations, pump performance, and detector noise. A poorly performing system can cause peak broadening and mimic co-elution.
-
Column Health: An old or poorly maintained column can lose its resolving power. Evaluate the column's efficiency, peak shape for a standard compound, and backpressure. If necessary, replace the column.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation, such as incorrect pH or composition, can significantly impact retention times and selectivity. Always prepare fresh mobile phase and ensure accurate measurements.
Troubleshooting Guide: Resolving Anagrelide Impurity 1 Co-elution
This section provides a systematic approach to method modification to achieve the desired separation. The key is to understand how different chromatographic parameters influence the separation of Anagrelide and its impurities.
Understanding the Chemistry of Separation
Anagrelide and its impurities are heterocyclic compounds with varying polarities and ionization properties. Their retention in reversed-phase HPLC is governed by their interaction with the stationary phase and their solubility in the mobile phase. Small structural differences between impurities can be exploited by manipulating the mobile phase pH, organic modifier, and stationary phase chemistry.
Step-by-Step Troubleshooting Workflow
The following workflow is designed to systematically address the co-elution issue.
Caption: A systematic workflow for troubleshooting co-elution issues.
Tier 1: Mobile Phase Optimization
Rationale: Anagrelide and its impurities contain ionizable functional groups. Altering the pH of the mobile phase can change their ionization state, which in turn significantly affects their retention time and selectivity. By working around the pKa values of the compounds, you can maximize the difference in their hydrophobicity and achieve separation.
Protocol:
-
Determine the pKa values of Anagrelide and the suspected co-eluting impurity.
-
Prepare a series of mobile phases with pH values buffered at ± 0.5, ± 1.0, and ± 1.5 pH units around the pKa of interest.
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject the sample and evaluate the resolution between Impurity 1 and the co-eluting peak.
Data Summary Table:
| Mobile Phase pH | Retention Time of Impurity 1 (min) | Retention Time of Co-eluting Peak (min) | Resolution (Rs) |
| 3.0 | 5.2 | 5.3 | 0.8 |
| 3.5 | 6.1 | 6.4 | 1.6 |
| 4.0 | 7.0 | 7.2 | 1.1 |
Rationale: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) influence the polarity of the mobile phase and can alter the selectivity of the separation. Acetonitrile and methanol have different solvent properties and can provide unique selectivities for closely eluting compounds.
Protocol:
-
If currently using acetonitrile, prepare a mobile phase with the same buffer and replace acetonitrile with an equivalent concentration of methanol.
-
Alternatively, try a ternary mixture of water, acetonitrile, and methanol.
-
Adjust the gradient slope. A shallower gradient can increase the separation between closely eluting peaks.
Tier 2: Stationary Phase and Temperature Optimization
Rationale: If mobile phase optimization is insufficient, the stationary phase chemistry is the next critical parameter to investigate. Different stationary phases (e.g., C18, C8, Phenyl, Cyano) offer different retention mechanisms and selectivities. For example, a phenyl column can provide pi-pi interactions that may be beneficial for separating aromatic heterocyclic compounds like Anagrelide and its impurities.
Protocol:
-
Select a set of columns with different stationary phases but similar particle sizes and dimensions.
-
Screen each column with the original or partially optimized mobile phase.
-
Evaluate the chromatograms for changes in elution order and resolution.
Data Summary Table:
| Column Chemistry | Stationary Phase | Resolution (Rs) for Impurity 1 |
| Column A | C18 | 0.9 |
| Column B | C8 | 0.7 |
| Column C | Phenyl-Hexyl | 2.1 |
| Column D | Cyano | 1.2 |
Rationale: Temperature affects the viscosity of the mobile phase, the kinetics of mass transfer, and the solubility of the analytes. Changing the column temperature can sometimes improve peak shape and resolution.
Protocol:
-
Set the column temperature to 30°C, 35°C, 40°C, and 45°C.
-
Allow the system to equilibrate at each temperature.
-
Inject the sample and monitor the resolution. Be aware that higher temperatures can accelerate the degradation of some analytes or the column itself.
Advanced Troubleshooting: 2D-LC
In particularly challenging cases where co-elution persists despite extensive method development, two-dimensional liquid chromatography (2D-LC) can be a powerful solution. By using two columns with different selectivities (e.g., reversed-phase and HILIC), a comprehensive separation can be achieved.
Caption: A simplified workflow for heart-cutting 2D-LC.
References
Resolving peak tailing for Anagrelide impurity 1 in HPLC
Welcome to the Troubleshooting Guide for HPLC Analysis of Anagrelide and its Impurities. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on peak tailing observed for Anagrelide Impurity 1. As Senior Application Scientists, we have curated this guide to provide not just solutions, but a deeper understanding of the underlying chromatographic principles.
Frequently Asked Questions (FAQs)
Q1: We are observing significant peak tailing for Anagrelide Impurity 1. What is the most likely cause?
A1: The most probable cause of peak tailing for Anagrelide and its impurities, including Impurity 1 ("Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride"), is secondary ionic interactions between the basic analyte and acidic silanol groups on the surface of the silica-based HPLC column.[1][2] Anagrelide is a basic compound with estimated pKa values of 2.9 and 9.8.[3] At typical mid-range pH values, residual silanol groups on the column's stationary phase become ionized (negatively charged), while basic compounds like Anagrelide and its impurities are protonated (positively charged). This electrostatic attraction leads to a secondary retention mechanism, causing the observed peak tailing.[1][4]
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for Anagrelide Impurity 1. We recommend following these steps sequentially.
Step 1: Mobile Phase pH Optimization
Q2: How does the mobile phase pH affect the peak shape of Anagrelide Impurity 1?
A2: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds like Anagrelide and its impurities.[4] By adjusting the pH, we can control the ionization state of both the analyte and the stationary phase's silanol groups. For basic compounds, reducing the mobile phase pH to a value approximately 1.5 to 2 units below the analyte's pKa will ensure the analyte is fully protonated. More importantly, a low pH (typically below 3) suppresses the ionization of the acidic silanol groups on the silica surface, minimizing the secondary interactions that cause peak tailing.[5][6]
Experimental Protocol: pH Adjustment
-
Initial Assessment: Review your current mobile phase pH. If it is above 4.5, it is likely contributing to peak tailing.
-
Recommended pH Range: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5. Several studies have shown that a pH in this range provides good peak symmetry for Anagrelide and its related substances.[2][7] The United States Pharmacopeia (USP) monograph for Anagrelide Hydrochloride suggests a mobile phase containing monobasic potassium phosphate adjusted to a pH of 2.5 with phosphoric acid.
-
Buffer Selection: Use a buffer to maintain a stable pH. Phosphate buffers are a common and effective choice in this pH range.
-
Verification: Prepare the mobile phase at the new, lower pH, equilibrate the column thoroughly, and inject your sample. A significant improvement in peak symmetry should be observed.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | Suppresses silanol ionization, minimizing secondary interactions.[5][6] |
| Buffer | Phosphate Buffer (10-25 mM) | Maintains stable pH for reproducible chromatography.[8] |
Step 2: Buffer Concentration and Type
Q3: Can the concentration of the buffer in the mobile phase impact peak tailing?
A3: Yes, buffer concentration plays a significant role in achieving symmetrical peaks, especially when the sample diluent has a different pH than the mobile phase.[9] An adequate buffer concentration (typically 10-25 mM) is necessary to quickly neutralize the sample's pH upon injection, ensuring that all analyte molecules are in the same ionization state as they enter the column.[10] Insufficient buffer capacity can lead to peak distortion, including tailing.[9][11]
Troubleshooting Workflow: Buffer Optimization
Caption: Workflow for optimizing buffer conditions.
Step 3: Column Chemistry and Condition
Q4: We've optimized the mobile phase, but some tailing persists. Could the column be the issue?
A4: Absolutely. Even with an optimized mobile phase, the column's chemistry and condition are critical for good peak shape.
-
Column Type: Modern, high-purity silica columns (Type B) have a lower metal content and fewer acidic silanol groups, which significantly reduces peak tailing for basic compounds compared to older Type A silica columns.[5][12] If you are using an older column, switching to a newer generation column with high-density bonding and end-capping is highly recommended.
-
Column Contamination: Over time, columns can become contaminated with strongly retained sample components or metal ions, which can create active sites that cause peak tailing.
-
Column Void: A void at the head of the column can also lead to peak distortion.
Experimental Protocol: Column Evaluation and Restoration
-
Column Wash: If contamination is suspected, perform a thorough column wash. A generic reverse-phase column wash protocol is as follows:
-
Flush with 20 column volumes of your mobile phase without the buffer.
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Flush with 20 column volumes of 100% Isopropanol.
-
Flush with 20 column volumes of 100% Acetonitrile.
-
Re-equilibrate with your mobile phase.
-
-
Column Reversal: If a blocked frit is suspected, you can try reversing the column (disconnect from the detector) and flushing with a strong solvent. Note: Always check the manufacturer's instructions to ensure your column can be back-flushed.
-
Column Replacement: If the above steps do not resolve the issue, the stationary phase may be irreversibly damaged. Replacing the column with a new, high-purity silica column is the next logical step.
Troubleshooting Logic: Isolating the Problem
Caption: Systematic approach to column troubleshooting.
References
-
Sandoz Canada Inc. (2020). PRODUCT MONOGRAPH Pr SANDOZ ANAGRELIDE. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Rambabu, C., et al. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 4(4), 1716-1722. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anagrelide. PubChem Compound Summary for CID 135409400. Retrieved from [Link]
-
Reddy, B. M., et al. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Journal of Chromatographic Science, 53(5), 756–762. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
ResearchGate. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Retrieved from [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 502-506. Retrieved from [Link]
-
Stoll, D. R., & Seidl, C. (2020). Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column. LCGC North America, 38(2), 84-90. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). AGRYLIN (anagrelide hydrochloride) Label. Retrieved from [Link]
-
Ramanjaneyulu, G., et al. (2012). a validated hplc method for the determination of anagrelide in pharmaceutical preparations. International Journal of Pharmacy, 2(3), 670-674. Retrieved from [Link]
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Wikipedia. (n.d.). Anagrelide. Retrieved from [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. Retrieved from [Link]
-
ResearchGate. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Retrieved from [Link]
-
Chromatography Forum. (2004). buffered pH to avoid peak tailing. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Drugs.com. (n.d.). Anagrelide: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Cancer Care Ontario. (2024). anagrelide. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. pharmascholars.com [pharmascholars.com]
- 8. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Anagrelide Technical Support Center: Troubleshooting Impurity and Stability Issues in Solution
Welcome to the Anagrelide Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Anagrelide and may encounter challenges with its stability and the presence of impurities in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to conduct self-validating experiments and ensure the integrity of your results.
This resource will delve into the common stability issues of Anagrelide, with a particular focus on the often-misunderstood "Anagrelide Impurity 1." We will explore its origin, its impact on your research, and practical steps to mitigate its presence and the degradation of the parent compound.
Frequently Asked Questions (FAQs)
Q1: What is Anagrelide Impurity 1, and where does it come from?
A1: Anagrelide Impurity 1 is chemically identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride. A crucial point to understand is that Impurity 1 is a process-related impurity , not a degradation product of Anagrelide. It is a precursor intermediate formed during the chemical synthesis of the Anagrelide molecule.[1][2] Its presence in a sample of Anagrelide active pharmaceutical ingredient (API) is typically due to incomplete reaction or purification during the manufacturing process.
The following diagram illustrates a simplified synthetic pathway of Anagrelide, highlighting the origin of Impurity 1.
Caption: Origin of Anagrelide Impurity 1 during synthesis.
Q2: If Impurity 1 is from the synthesis, why do I see its peak grow in my HPLC analysis of an Anagrelide solution?
A2: It is highly unlikely that the peak corresponding to Impurity 1 is genuinely increasing due to its formation in your solution. Anagrelide does not degrade back into this nitro-precursor under typical experimental conditions. A more probable explanation is one of the following:
-
Co-elution: Another degradation product of Anagrelide may be co-eluting with the Impurity 1 peak in your HPLC method. Anagrelide is known to degrade under certain conditions (see Q3), and these degradants could have similar retention times to Impurity 1.
-
Method Instability: The chromatographic method itself might not be robust, leading to shifts in retention times and poor resolution, giving the appearance of a growing peak.
-
Initial Contamination: The starting Anagrelide material may have a higher than expected level of Impurity 1. What appears to be a "growing" peak might be a more accurate measurement of the initial concentration as the analysis progresses.
Q3: Under what conditions is Anagrelide itself unstable in solution?
A3: Anagrelide is susceptible to degradation under several conditions, primarily through hydrolysis of its lactam ring and oxidation.[3][4] Forced degradation studies have shown the following:
-
Alkaline Conditions: Anagrelide shows significant degradation in basic solutions (e.g., 0.1M NaOH).[3] This is the most critical factor to control.
-
Oxidative Conditions: Exposure to oxidizing agents (e.g., 3% H₂O₂) can lead to the formation of degradation products.[3]
-
Acidic Conditions: Anagrelide is relatively more stable in acidic conditions compared to basic conditions, but some degradation can occur, especially with prolonged exposure or at elevated temperatures.[3][4]
-
Photostability: While some studies suggest Anagrelide is relatively stable to light, it is still good practice to protect solutions from direct light exposure to prevent potential photodegradation.[4]
-
Thermal Stress: Elevated temperatures can accelerate the degradation of Anagrelide, particularly in the presence of moisture or in non-optimal pH conditions.[3]
The following diagram illustrates the primary degradation pathways for Anagrelide.
Caption: Primary degradation pathways of Anagrelide in solution.
Troubleshooting Guide
Problem 1: I am observing a peak at the retention time of Anagrelide Impurity 1 in my chromatogram.
Possible Cause 1: Your Anagrelide API contains Impurity 1.
-
Explanation: As established, Impurity 1 is a process-related impurity. Your starting material may contain this impurity.
-
Troubleshooting Steps:
-
Obtain a Certificate of Analysis (CoA): Check the CoA for your batch of Anagrelide API. It should specify the level of known impurities, including Impurity 1.
-
Use a Reference Standard: If you have a certified reference standard for Anagrelide Impurity 1, spike it into your sample to confirm the identity of the peak by observing an increase in its area.
-
Contact Your Supplier: If the level of Impurity 1 is higher than specified on the CoA, contact your supplier.
-
Possible Cause 2: A degradation product is co-eluting with Impurity 1.
-
Explanation: Your analytical method may not be specific enough to separate all Anagrelide degradants from Impurity 1.
-
Troubleshooting Steps:
-
Method Specificity Check: Perform forced degradation studies on your Anagrelide sample (see protocol below). Analyze the stressed samples using your HPLC method. If a new peak appears or an existing one grows at the retention time of Impurity 1, your method lacks specificity.
-
Adjust Chromatographic Conditions:
-
Change the pH of the mobile phase: Anagrelide and its impurities have different pKa values. A slight adjustment in the mobile phase pH can significantly alter retention times and improve resolution.[3]
-
Modify the organic modifier ratio: Altering the gradient or isocratic composition of your mobile phase can improve separation.
-
Try a different column chemistry: If you are using a C18 column, consider a C8 or a phenyl column to achieve a different selectivity.
-
-
Employ a Peak Purity Analysis: If your HPLC system has a photodiode array (PDA) detector, use the peak purity function to assess whether the peak at the retention time of Impurity 1 is spectrally homogeneous.
-
Problem 2: The peak area of my Anagrelide standard is decreasing over time in my analytical sequence.
Possible Cause 1: Degradation of Anagrelide in your standard solution.
-
Explanation: Anagrelide is degrading in your prepared standard solution due to factors like pH, solvent, temperature, or light exposure. Studies have shown that Anagrelide solutions can be stable for at least 48 hours at room temperature when prepared in an appropriate diluent, but improper preparation can lead to instability.[3]
-
Troubleshooting Steps:
-
Evaluate Your Diluent:
-
pH: Avoid highly basic diluents. A slightly acidic to neutral pH is generally preferred. Some studies have used a mixture of water, methanol, and acetonitrile as a diluent.[3] Another suggests a blend of 0.01 N HCl and acetonitrile.
-
Solvent Composition: Ensure your diluent is compatible with your mobile phase to avoid peak distortion. A common diluent is a mixture of water, methanol, and acetonitrile (e.g., 25:50:25 v/v/v).[3]
-
-
Control Temperature: Store your standard solutions in a refrigerated autosampler if possible. Avoid leaving them on the benchtop for extended periods.
-
Protect from Light: Use amber vials or cover your vials to protect them from light.
-
Prepare Fresh Standards: For critical analyses, prepare fresh standard solutions daily.
-
Possible Cause 2: Mobile phase instability.
-
Explanation: The mobile phase composition may be changing over time (e.g., evaporation of the organic component), leading to shifts in retention time and peak area.
-
Troubleshooting Steps:
-
Freshly Prepare Mobile Phase: Prepare your mobile phase fresh daily and ensure it is well-mixed.
-
Degas the Mobile Phase: Properly degas your mobile phase to prevent bubble formation in the pump and detector.
-
Check for Precipitation: Ensure that the buffer in your mobile phase is soluble in the organic modifier at all concentrations used in your gradient.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of Anagrelide
This protocol is designed to intentionally degrade Anagrelide to assess the stability-indicating nature of your analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of Anagrelide at a concentration of approximately 1 mg/mL in a suitable diluent (e.g., water:methanol:acetonitrile 25:50:25 v/v/v).[3]
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1M HCl.
-
Heat at 80°C for 48 hours.[3]
-
Cool, neutralize with 1M NaOH, and dilute to the working concentration with your mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1M NaOH.
-
Heat at 80°C for 48 hours.[3]
-
Cool, neutralize with 0.1M HCl, and dilute to the working concentration with your mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 48 hours.[3]
-
Dilute to the working concentration with your mobile phase.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat at 80°C for 10 days.[3]
-
Cool and dilute to the working concentration with your mobile phase.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a clear vial to UV light (as per ICH Q1B guidelines) for an appropriate duration.
-
Dilute to the working concentration with your mobile phase.
-
-
Analysis: Inject the untreated stock solution and all stressed samples into your HPLC system. Compare the chromatograms to identify any new peaks and assess the resolution between Anagrelide and its degradants.
Data Summary Tables
Table 1: Summary of Anagrelide Stability under Forced Degradation
| Stress Condition | Observation |
| Acid Hydrolysis (1M HCl, 80°C, 48h) | Relatively stable, minor degradation may be observed.[3][4] |
| Base Hydrolysis (0.1M NaOH, 80°C, 48h) | Significant degradation with the formation of multiple degradation products.[3] |
| Oxidative Degradation (3% H₂O₂, RT, 48h) | Significant degradation with the formation of one or more major degradation products.[3][4] |
| Thermal Degradation (80°C, 10 days) | Relatively stable, slight increase in total impurities may be observed.[3] |
| Photodegradation (UV light) | Generally stable, but protection from light is recommended as a precaution.[4] |
Table 2: Recommended Solvents for Anagrelide Solutions
| Solvent/Diluent | Purpose | Recommendations and Considerations |
| Water:Methanol:Acetonitrile (e.g., 25:50:25 v/v/v) | Standard and Sample Diluent | A commonly used diluent that provides good solubility and is compatible with reversed-phase HPLC.[3] |
| 0.01 N HCl in Acetonitrile/Water | Standard and Sample Diluent | The acidic pH can help to improve the stability of Anagrelide in solution by preventing base-catalyzed hydrolysis. |
| Dimethyl Sulfoxide (DMSO) / Dimethylformamide (DMF) | Stock Solution Preparation | Anagrelide has good solubility in these solvents. However, they are strong solvents and may not be suitable for direct injection into all HPLC systems. Prepare a concentrated stock in DMSO/DMF and then dilute with a weaker, more compatible solvent. |
Conclusion
Understanding the stability of Anagrelide and the origin of its impurities is paramount for accurate and reproducible research. Remember that Anagrelide Impurity 1 is a synthetic precursor, and its presence should be investigated from the perspective of your starting material's purity and your analytical method's specificity. The primary stability concern for Anagrelide in solution is its degradation, particularly under alkaline and oxidative conditions. By carefully controlling the pH, temperature, and light exposure of your solutions, and by using a validated, stability-indicating analytical method, you can ensure the integrity of your experimental data.
References
-
Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(3), 567–579. [Link]
-
Rambabu, C., et al. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formulations. Der Pharma Chemica, 4(4), 1716-1722. [Link]
- U.S. Patent No. 6,388,073 B1. (2002). Method for the manufacture of anagrelide.
-
Peddi, P., et al. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 36(2), 325-330. [Link]
-
New Drug Approvals. (2018). Anagrelide. [Link]
Sources
- 1. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Ensuring the Integrity of Anagrelide Analysis
Welcome to the technical support center for Anagrelide analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing Anagrelide, a molecule susceptible to degradation under common laboratory conditions. Here, we move beyond simple protocols to explain the underlying chemical principles governing Anagrelide's stability. Our goal is to empower you with the knowledge to proactively minimize degradation, troubleshoot analytical challenges, and ensure the accuracy and reproducibility of your results.
Understanding Anagrelide's Chemical Vulnerabilities
Anagrelide's structure, a 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, contains several reactive sites that are prone to degradation. The lactam ring within the quinazolinone system is a primary target for hydrolysis, particularly under basic conditions. The molecule also possesses sites susceptible to oxidation and is sensitive to light, which can lead to the formation of various degradation products. Understanding these vulnerabilities is the first step toward robust and reliable analysis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during Anagrelide analysis in a question-and-answer format, providing both the "how-to" and the critical "why."
Section 1: Hydrolytic Degradation
Q1: I'm observing a significant loss of my Anagrelide peak and the appearance of new, more polar peaks in my chromatogram, especially when using a slightly alkaline mobile phase or diluent. What is happening?
A1: You are likely observing base-catalyzed hydrolysis of Anagrelide. The lactam bond in the imidazo[2,1-b]quinazolin-2-one ring system is susceptible to cleavage by hydroxide ions. This reaction opens the heterocyclic ring, leading to the formation of more polar degradation products that elute earlier in a reversed-phase HPLC system.[1]
Causality Explained: The carbonyl group of the lactam is electrophilic and is readily attacked by nucleophiles like hydroxide ions. This leads to the opening of the five-membered imidazole ring, resulting in the formation of degradants such as 2-amino-5,6-dichloro-3,4-dihydroquinazoline derivatives.[2]
Troubleshooting and Prevention Protocol:
-
pH Control of Mobile Phase and Diluent:
-
Maintain the pH of your mobile phase and sample diluent in the acidic range, ideally between 3 and 5. A mobile phase with a pH of 3.0, adjusted with orthophosphoric acid, has been shown to be effective.[1]
-
Avoid using basic mobile phases or diluents (pH > 7). If your separation requires a higher pH, ensure that your sample is not stored in this mobile phase for an extended period before injection.
-
-
Sample Preparation:
-
Prepare your samples in a diluent with a pH similar to the acidic mobile phase.
-
If your sample matrix is inherently basic, neutralize it with a suitable acid (e.g., dilute phosphoric acid or formic acid) immediately after preparation.
-
-
Analysis Time:
-
Analyze samples as soon as possible after preparation. If immediate analysis is not possible, store the samples at refrigerated temperatures (2-8 °C) to slow down the rate of hydrolysis. Solution stability studies have shown that Anagrelide can be stable for at least 48 hours under these conditions when prepared in an appropriate acidic diluent.[1]
-
Experimental Workflow for pH Optimization:
Caption: Workflow for evaluating the impact of pH on Anagrelide stability.
Section 2: Oxidative Degradation
Q2: My Anagrelide sample shows a new peak that is close to the main peak after being stored for a while, or after being prepared in a diluent containing excipients like polyethylene glycol (PEG) or polysorbates. What could be the cause?
A2: This is likely due to oxidative degradation. Anagrelide is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides present as impurities in excipients.[3] The formation of a mono-oxygenated product, such as 5-hydroxy-Anagrelide, has been reported.[3]
Causality Explained: The imidazoquinazoline ring system has electron-rich positions that can be attacked by electrophilic oxygen species. Peroxides, often found in common pharmaceutical excipients, can act as potent oxidizing agents, leading to the formation of hydroxylated or other oxygenated derivatives.[3]
Troubleshooting and Prevention Protocol:
-
Use High-Purity Solvents and Reagents:
-
Always use HPLC-grade or higher purity solvents, as lower-grade solvents may contain peroxide impurities.
-
If using excipients in your formulation analysis, ensure they are of high quality and low in peroxide content.
-
-
Inert Atmosphere:
-
During sample preparation and storage, minimize exposure to air. If possible, prepare samples under an inert atmosphere (e.g., nitrogen or argon).
-
Use vials with minimal headspace to reduce the amount of available oxygen.
-
-
Use of Antioxidants:
-
For long-term storage or when analyzing formulations with pro-oxidant excipients, consider the addition of an antioxidant to your sample diluent. Common antioxidants include butylated hydroxytoluene (BHT) or ascorbic acid. However, you must validate that the antioxidant does not interfere with your chromatography.
-
-
Avoid Metal Contamination:
-
Use metal-free spatulas and glassware to prevent the introduction of catalytic metal ions (e.g., iron, copper) that can promote oxidation.
-
Summary of Degradation under Forced Conditions:
| Stress Condition | Reagent/Parameter | Observation |
| Acidic Hydrolysis | 1M HCl, 80°C, 48h | Generally stable, though some studies show minor degradation.[1][4] |
| Alkaline Hydrolysis | 0.1M NaOH, 48h | Major degradation with the formation of multiple degradation products.[1] |
| Oxidation | 3% H₂O₂, 48h | Significant degradation with the formation of a major degradation product.[1][4] |
| Thermal Degradation | Dry heat, 80°C, 10 days | No significant degradation.[1] |
| Photodegradation | UV and visible light | Susceptible to degradation, especially in solution.[4] |
Section 3: Photodegradation
Q3: I am observing inconsistent results and the appearance of small, variable peaks in my chromatograms, especially for samples that have been left on the benchtop or in the autosampler for an extended period. Could light be a factor?
A3: Yes, Anagrelide is photosensitive and can degrade upon exposure to UV and visible light.[4] This is a common issue that can lead to poor reproducibility if not properly controlled.
Causality Explained: The conjugated ring system in Anagrelide can absorb light energy, leading to the formation of excited states that are more reactive. This can initiate photochemical reactions, resulting in the formation of various degradation products.
Troubleshooting and Prevention Protocol:
-
Use Amber Glassware:
-
Prepare and store all Anagrelide solutions (standards, samples, and stock solutions) in amber volumetric flasks and vials to protect them from light.[5]
-
-
Protect from Light During Handling:
-
Autosampler Considerations:
-
If your autosampler does not have a light-protective cover, consider using amber autosampler vials.
-
Limit the time samples spend in the autosampler before injection. Program your sequence to run as soon as the samples are loaded.
-
-
Laboratory Environment:
-
Avoid preparing samples in direct sunlight or under intense artificial light.
-
Anagrelide Degradation Pathway Overview:
Caption: Primary degradation pathways of Anagrelide.
Section 4: General HPLC Troubleshooting for Anagrelide Analysis
Q4: I am experiencing issues with peak shape (tailing or fronting) and shifting retention times for my Anagrelide peak. What are the common causes and solutions?
A4: Poor peak shape and retention time variability can arise from several factors, including column issues, improper mobile phase preparation, or interactions between the analyte and the analytical system.
Troubleshooting Steps:
-
Assess Column Health:
-
Column Overload: If you observe peak fronting, you may be overloading the column. Try diluting your sample and injecting a smaller volume.[7]
-
Column Contamination: Peak tailing can be caused by the accumulation of strongly retained compounds from your sample matrix on the column. Use a guard column to protect your analytical column and replace it regularly.[8]
-
Column Degradation: If using a mobile phase with a pH near the limits of the column's stability, the stationary phase may degrade, leading to poor peak shape. Ensure your mobile phase pH is within the recommended range for your column.
-
-
Mobile Phase Preparation and Delivery:
-
Inadequate Buffering: Ensure your mobile phase buffer has sufficient capacity to control the pH, especially if your sample has a different pH.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase components can lead to retention time shifts. Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[9]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes.[1]
-
-
Analyte-Specific Interactions:
-
Secondary Interactions: Anagrelide, being a basic compound, can interact with residual silanols on the silica surface of the column, causing peak tailing. Using a well-end-capped column or a mobile phase with a low concentration of an amine modifier (e.g., triethylamine) can help to mitigate these interactions.
-
By understanding the chemical nature of Anagrelide and adhering to these best practices, you can develop robust and reliable analytical methods, ensuring the quality and integrity of your data.
References
-
Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(3), 567–580. [Link]
-
CBG-MEB. (2018). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrat). [Link]
-
Rambabu, C., et al. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 4(4), 1716-1722. [Link]
-
Peddi, S., et al. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 36(2), 325-332. [Link]
-
Mallavarapu, R., et al. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. ResearchGate. [Link]
-
Yilmaz, B., et al. (2024). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. Pharmaceuticals, 17(8), 1018. [Link]
-
Cancer Care Ontario. (2024). Anagrelide. [Link]
-
Petrides, P. E., et al. (2013). Pharmacokinetics of a Novel Anagrelide Extended-Release Formulation in Healthy Subjects: Food Intake and Comparison With a Reference Product. Clinical Pharmacology in Drug Development, 2(4), 321-328. [Link]
- Li, Y., et al. (2023). Identification and enrichment of a UV-induced degradant of Anagrelide drug substance. Journal of Pharmaceutical and Biomedical Analysis, 229, 115349.
-
PubChem. (n.d.). Anagrelide. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Anagrelide. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Anagrelide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
- Tefferi, A., et al. (1997). Anagrelide as a new platelet-lowering agent in essential thrombocythemia: Mechanism of action, efficacy, toxicity, current indications. Seminars in Thrombosis and Hemostasis, 23(4), 379-383.
-
Patsnap. (2024). What is the mechanism of Anagrelide Hydrochloride?[Link]
-
Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]
-
Selerity Technologies, Inc. (n.d.). HPLC Troubleshooting Guide. [Link]
- Bondareva, S. O., et al. (2004). Hydrolysis of 1,2-disubstituted imidazolines in aqueous media. Russian Chemical Bulletin, 53(4), 767-771.
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. [Link]
- Waterman, K. C., & Adami, R. C. (2005). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology, 10(1), 1-32.
-
CBG-MEB. (2018). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrat). [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2017). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Pharmaceutics, 9(4), 48. [Link]
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anagrelide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. camlab.co.uk [camlab.co.uk]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Mobile Phase Optimization for Anagrelide Impurity Separation
Introduction
Anagrelide (6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one) is a potent platelet-reducing agent used in the treatment of essential thrombocythemia.[1][2] The stringent regulatory requirements for pharmaceutical products necessitate robust, stability-indicating analytical methods to ensure the purity, safety, and efficacy of the drug substance and its formulated products. The separation of Anagrelide from its process-related and degradation impurities by High-Performance Liquid Chromatography (HPLC) is a critical quality control step, and the mobile phase composition is the most powerful tool for achieving the required selectivity and resolution.
This guide provides a comprehensive, experience-driven framework for researchers and drug development professionals to develop, optimize, and troubleshoot HPLC methods for Anagrelide impurity profiling. We will move beyond simple protocols to explain the underlying chromatographic principles, enabling you to make informed, scientifically sound decisions during method development.
Section 1: Foundational Knowledge - Understanding the Analyte
A successful separation strategy begins with a thorough understanding of the analyte's physicochemical properties.
Q1: What are the key chemical properties of Anagrelide that influence its chromatographic behavior?
Anagrelide is a weakly basic compound.[3] This is the single most important factor governing its retention in reversed-phase HPLC.
-
pKa Value: The reported pKa of Anagrelide is approximately 3.98.[3] This means that at a mobile phase pH below ~3.0, Anagrelide will be predominantly in its protonated, cationic (positively charged) form. At a pH above ~5.0, it will be in its neutral, un-ionized form. This pH-dependent ionization state directly impacts its interaction with the stationary phase and, consequently, its retention time and peak shape.
-
Solubility: Anagrelide hydrochloride is very slightly soluble in water.[3] This necessitates the use of organic modifiers in the mobile phase and diluent to ensure it remains fully dissolved throughout the analysis.
Q2: What are the common impurities associated with Anagrelide?
Impurities can arise from the manufacturing process or from degradation of the drug substance over time. Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are essential for identifying potential degradants and developing a stability-indicating method.[4]
Commonly cited impurities include:
-
Anagrelide Related Compound B: (2-amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid.[5]
-
Anagrelide Related Compound C: Methyl 2-(5,6 dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate.[6]
-
Anagrelide Open Ring Methyl Ester: A process-specific impurity.[7]
-
Active Metabolite: 3-hydroxyanagrelide.[8]
-
Inactive Metabolite: 5,6-dichloro-3,4-dihydroquinazol-2-ylamine.[8]
These impurities have different polarities and may have their own ionizable functional groups, making the separation challenging and highly dependent on mobile phase conditions.
Section 2: The Core of Separation - Mobile Phase Strategy
Q3: How does mobile phase pH critically affect the retention and peak shape of Anagrelide and its impurities?
The pH of the mobile phase is the primary lever for controlling the retention and selectivity of ionizable compounds like Anagrelide.
-
Mechanism of Action: In reversed-phase HPLC, retention is based on hydrophobic interactions between the analyte and the stationary phase (e.g., C18). The neutral form of a molecule is more hydrophobic and will be retained longer than its charged, more polar counterpart.
-
At Low pH (e.g., pH < 3.0): Anagrelide is protonated and positively charged. Its hydrophobicity is reduced, leading to shorter retention times. However, this charged form can interact with residual, negatively charged silanol groups on the silica-based stationary phase, which can lead to significant peak tailing.
-
At Mid pH (e.g., pH 4.0 - 6.0): Anagrelide is in a mixed state of ionization. Small changes in pH in this range can cause large, unpredictable shifts in retention time, making the method less robust.
-
Recommendation: For robust methods, it is best to work at a pH at least 1.5-2 units away from the analyte's pKa.[9] For Anagrelide (pKa ~3.98), a mobile phase pH of ~2.5-3.0 is often a good starting point to ensure it is fully protonated and to achieve reproducible retention.[4][10]
-
Q4: What are the recommended starting conditions for mobile phase screening?
A systematic approach saves time and resources. The following table outlines a robust starting point for developing a gradient method for Anagrelide impurity analysis, based on published methods.[3][4][11]
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| Column | C8 or C18, 150 x 4.6 mm, 3-5 µm | C18 provides higher hydrophobicity for retaining the main analyte, while C8 can offer different selectivity for closely eluting impurities.[3] |
| Mobile Phase A | 20-50 mM Potassium Phosphate or Ammonium Formate | Phosphate buffers offer excellent buffering capacity in the pH 2-4 range.[4][10] Formate buffers are volatile and suitable for LC-MS applications. |
| pH of Mobile Phase A | Adjust to 2.5 - 4.5 with Phosphoric or Formic Acid | This range covers the critical ionization region of Anagrelide. A systematic scout of pH 3.0, 4.1, and 4.4 is a powerful initial experiment.[3][4][11] |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is the most common choice, often providing sharper peaks. MeOH can offer alternative selectivity and should be evaluated if ACN fails to resolve critical pairs.[4] |
| Gradient | 5% B to 95% B over 20-30 minutes | A broad screening gradient is essential to ensure all potential late-eluting impurities are captured. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. Adjust for different column dimensions. |
| Column Temperature | 35 - 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency.[3][4] It must be tightly controlled for retention time stability. |
| Detection Wavelength | 251 - 254 nm | Anagrelide has a strong UV absorbance in this region.[3][4] |
Section 3: Troubleshooting Guide - From Common Problems to Robust Solutions
Scenario 1: Poor Resolution Between Anagrelide and a Critical Impurity
-
Initial Observation: Two peaks are co-eluting or the calculated USP resolution is less than 1.5.
-
Systematic Troubleshooting Workflow: The key to resolving co-eluting peaks is to alter the selectivity of the chromatographic system. This is most effectively achieved by changing the mobile phase chemistry.
Caption: Troubleshooting workflow for poor peak resolution.
-
Step 1: Adjust Mobile Phase pH (Highest Impact): As Anagrelide and its impurities may have different pKa values, a change in pH will alter their relative ionization and, therefore, their relative retention times. Perform experiments at pH values of ±0.5 units from your starting condition. A pH change from 3.0 to 4.1, for example, can dramatically alter selectivity.[3][4]
-
Step 2: Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes. ACN is an aprotic solvent, while MeOH is a protic solvent capable of hydrogen bonding. Switching from ACN to MeOH (or using a ternary mixture) can change elution order and resolve overlapping peaks.[4]
-
Step 3: Optimize the Gradient Slope: If you have achieved partial separation, you can improve it by making the gradient shallower (decreasing the %B change per minute) around the elution time of the critical pair. This gives the peaks more time to separate on the column.
Scenario 2: Anagrelide Peak Tailing
-
Initial Observation: The peak has an asymmetry factor > 1.2.
-
Causality & Solution: Peak tailing for basic compounds like Anagrelide is often caused by secondary ionic interactions with the silica stationary phase.
-
Check Mobile Phase pH: If the pH is too low (e.g., < 2.5), the highly acidic silanol groups on the silica surface can become protonated, but residual ionized silanols can still cause issues. Ensure your pH is appropriate. A pH of 3.0 is often a good compromise.[4]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., moving from 10mM to 25mM) can help "shield" the analyte from interacting with the stationary phase silanols, improving peak shape.
-
Use of Additives (Advanced): In difficult cases, adding a small amount of a competing base, like 0.1% Triethylamine (TEA), to the mobile phase can be effective.[12] The TEA will preferentially bind to the active silanol sites, preventing the Anagrelide molecule from interacting with them and thus reducing tailing. Caution: TEA can be difficult to remove from columns and may suppress MS signals. Use it judiciously.
-
Section 4: Step-by-Step Protocols
Protocol 1: Preparation of 25 mM Potassium Phosphate Buffer (pH 3.0)
-
Weigh: Accurately weigh 3.40 g of monobasic potassium phosphate (KH₂PO₄) into a clean 1000 mL beaker.
-
Dissolve: Add approximately 950 mL of HPLC-grade water and stir with a magnetic stirrer until fully dissolved.
-
pH Adjustment: Place a calibrated pH electrode into the solution. Slowly add dilute phosphoric acid (e.g., 10% v/v) dropwise while stirring until the pH meter reads exactly 3.00.
-
Final Volume & Filtration: Transfer the solution to a 1000 mL volumetric flask and add water to the mark. Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas the solution. This will be your Mobile Phase A.
Protocol 2: Systematic pH Scouting Experiment
-
Prepare Buffers: Prepare three separate 1 L batches of your chosen buffer (e.g., 25 mM potassium phosphate) and adjust them to pH 2.8, 3.0, and 3.2, respectively, following Protocol 1.
-
Prepare Mobile Phases: For each pH level, prepare the corresponding Mobile Phase A (aqueous buffer) and Mobile Phase B (e.g., Acetonitrile).
-
Equilibrate System: Install the analytical column. Flush the system thoroughly with the pH 2.8 mobile phases and allow it to equilibrate for at least 15-20 column volumes.
-
Analyze Sample: Inject your Anagrelide sample (spiked with impurities, if available) using your screening gradient.
-
Repeat for Each pH: After completing the run at pH 2.8, flush the system thoroughly with the pH 3.0 mobile phases, allow it to re-equilibrate, and inject the sample. Repeat this entire process for the pH 3.2 mobile phases.
-
Evaluate Data: Compare the three chromatograms, paying close attention to the resolution (Rs) and selectivity (α) values for the critical impurity pairs. Select the pH that provides the best overall separation as your starting point for further optimization.
Section 5: Frequently Asked Questions (FAQs)
Q5: Can I use a different buffer system, like formate or acetate? A: Yes. Ammonium formate or ammonium acetate are excellent choices, especially if your method requires MS-compatibility, as they are volatile. However, their buffering capacity is strongest within ±1 pH unit of their pKa (Formic acid pKa ≈ 3.75; Acetic acid pKa ≈ 4.76). Phosphate buffers provide superior buffering at the lower pH ranges (pH 2-4) often required for Anagrelide analysis.
Q6: What is the role of the column temperature? A: Temperature primarily affects viscosity and reaction kinetics. Increasing the column temperature (e.g., from 30°C to 40°C) will decrease system backpressure and can slightly decrease analyte retention times. More importantly, it can improve peak efficiency (making peaks narrower), which may enhance resolution. The key is consistency; the column oven must maintain a stable temperature (± 0.1°C) for reproducible retention times.[3][4]
Q7: How do I confirm the identity of the impurity peaks? A: Peak tracking and identification are crucial. The most definitive method is to use a mass spectrometer (LC-MS) to confirm the mass-to-charge ratio (m/z) of the eluting peaks. Alternatively, if you have reference standards for the known impurities, you can perform spiking studies: inject the sample, then inject a sample spiked with a small amount of a specific impurity standard. The peak that increases in area corresponds to that impurity.
References
-
Pujeri, S. S., Khader, A. M. A., & Seetharamappa, J. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(3), 567–580. [Link]
-
Venugopal, V., Ramu, G., Rao, N., & Rambabu, C. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 4(3), 918-925. [Link]
-
Mallavarapu, R., et al. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. ResearchGate. [Link]
-
Wikipedia. (n.d.). Anagrelide. Wikipedia. [Link]
-
PubChem. (n.d.). Anagrelide. National Center for Biotechnology Information. [Link]
-
Kumar, R. S., et al. (2015). Method Validation and Estimation of Anagrelide Hydrochloride in Pharmaceutical Dosage by RP-HPLC Method. IT Medical Team. [Link]
-
Al-Ghananeem, A. M., et al. (2024). Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers. National Institutes of Health. [Link]
-
USP-NF. (2013). Anagrelide Hydrochloride Revision Bulletin. United States Pharmacopeia. [Link]
-
Reddy, B. P. (2023). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. ResearchGate. [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
FDA. (n.d.). AGRYLIN (anagrelide hydrochloride) Label. AccessData.FDA. [Link]
-
USP-NF. (2013). Anagrelide Hydrochloride. United States Pharmacopeia. [Link]
-
Scribd. (2016). Anagrelide Capsules. Scribd. [Link]
-
RxList. (n.d.). Agrylin (Anagrelide): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]
-
Mastelf. (2024). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Anagrelide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.usp.org [store.usp.org]
- 6. scribd.com [scribd.com]
- 7. Anagrelide Hydrochloride | USP-NF [uspnf.com]
- 8. Bioequivalence and Pharmacokinetics of Low-Dose Anagrelide 0.5 mg Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mastelf.com [mastelf.com]
- 10. uspnf.com [uspnf.com]
- 11. researchgate.net [researchgate.net]
- 12. itmedicalteam.pl [itmedicalteam.pl]
Navigating the Synthesis of Anagrelide: A Technical Support Guide to Troubleshooting Impurity 1 Formation
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Anagrelide Synthesis. As Senior Application Scientists with extensive field experience, we understand the nuances and challenges that can arise during complex organic syntheses. This guide is designed to provide you with in-depth, practical, and scientifically grounded advice to troubleshoot and mitigate the formation of a critical process-related impurity, Anagrelide Impurity 1 (Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride). Our goal is to empower you with the knowledge to not only identify and solve common issues but also to understand the underlying chemical principles to proactively optimize your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is Anagrelide Impurity 1 and why is it a concern?
Anagrelide Impurity 1 is chemically identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride. It is a key starting material in one of the common synthetic pathways to Anagrelide. Its presence in the final active pharmaceutical ingredient (API) is an indicator of an incomplete reaction sequence, specifically the failure of the nitro group reduction and subsequent cyclization steps. As a process-related impurity, its levels must be strictly controlled to ensure the purity, safety, and efficacy of the final drug product, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1]
Q2: At what stage of the synthesis is Impurity 1 most likely to persist?
Impurity 1 is the precursor to the formation of the diamine intermediate, which is essential for the subsequent cyclization to form the quinazolinone ring of Anagrelide. Therefore, it persists when the reduction of the aromatic nitro group to an amine is incomplete. This can be followed by a failure of the subsequent cyclization step with cyanogen bromide.
Q3: What are the primary causes for the incomplete conversion of Impurity 1?
The incomplete conversion of Impurity 1 can be attributed to several factors, primarily revolving around two key reaction steps:
-
Inefficient Reduction of the Nitro Group: The reduction of the aromatic nitro group is a critical step. Issues with the reducing agent, reaction kinetics, or the presence of interfering substances can lead to an incomplete reaction.
-
Suboptimal Cyclization Conditions: The subsequent cyclization of the resulting amine with cyanogen bromide to form the imidazoquinazoline core is sensitive to various parameters. Problems with reagent quality, temperature, pH, and moisture can hinder the reaction's progress.
In-Depth Troubleshooting Guides
This section provides a detailed analysis of the potential side reactions and pitfalls in the synthesis of Anagrelide, with a focus on preventing the carryover of Impurity 1.
Troubleshooting the Reduction of the Aromatic Nitro Group
The reduction of the nitro group in Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate is a pivotal step. A common method employs stannous chloride (SnCl2) in the presence of a strong acid like hydrochloric acid (HCl).[1][2] While effective, this reaction can be prone to issues that lead to incomplete conversion.
Problem: Low Yield of the Amino Intermediate and Presence of Unreacted Impurity 1.
Potential Cause 1: Inadequate Stoichiometry or Purity of Stannous Chloride.
-
Causality: The reduction of a nitro group to an amine is a six-electron process. Stannous chloride (Sn(II)) is oxidized to stannic chloride (Sn(IV)), donating two electrons per molecule. Therefore, a stoichiometric excess of SnCl2 is required. Insufficient reducing agent will inevitably lead to an incomplete reaction. The purity of the SnCl2 is also critical, as oxides or other impurities will reduce its effective concentration.
-
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure that at least 3 moles of SnCl2 are used for every mole of the nitro compound. It is common practice to use a slight excess to drive the reaction to completion.
-
Assess Reagent Quality: Use high-purity, anhydrous SnCl2. If the reagent has been stored for an extended period, its quality should be verified.
-
Monitor Reaction Progress: Utilize thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the disappearance of the starting material (Impurity 1). The reaction should not be quenched until the starting material is no longer detectable.
-
Potential Cause 2: Suboptimal Reaction Temperature.
-
Causality: Like most chemical reactions, the rate of nitro group reduction is temperature-dependent. While the reaction is often exothermic, maintaining an appropriate temperature is crucial for achieving a reasonable reaction rate without promoting side reactions.[3][4]
-
Troubleshooting Protocol:
-
Controlled Heating: The reaction mixture should be heated to a moderate temperature, typically in the range of 60-80 °C, to ensure a steady reaction rate.
-
Temperature Monitoring: Closely monitor the internal temperature of the reaction vessel. Use a controlled heating mantle or oil bath to maintain a consistent temperature.
-
Potential Cause 3: Inefficient Work-up and Formation of Tin Salts.
-
Causality: After the reduction is complete, the reaction mixture is typically basified to precipitate tin salts (stannic hydroxide) and liberate the free amine. If the pH is not sufficiently basic, the amine may remain protonated and soluble in the aqueous layer, leading to low isolated yields. Furthermore, the tin salts can form a gelatinous precipitate that can trap the product, making extraction difficult.[5][6]
-
Troubleshooting Protocol:
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to >10 using a suitable base (e.g., NaOH or K2CO3) to ensure complete precipitation of tin salts and the presence of the free amine.
-
Filtration Aid: Consider using a filter aid like Celite to improve the filtration of the tin salt precipitate.
-
Thorough Extraction: After filtration, extract the aqueous filtrate multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the amino intermediate.
-
| Parameter | Recommendation | Rationale |
| SnCl2 Stoichiometry | 3.1 - 3.5 equivalents | To ensure complete reduction of the nitro group. |
| Reaction Temperature | 60 - 80 °C | To maintain an optimal reaction rate. |
| Work-up pH | > 10 | To precipitate tin salts and liberate the free amine. |
dot
Caption: Troubleshooting workflow for the reduction of Anagrelide Impurity 1.
Troubleshooting the Cyclization with Cyanogen Bromide
The cyclization of Ethyl N-(6-amino-2,3-dichlorobenzyl)glycinate with cyanogen bromide (CNBr) is a critical step in forming the quinazolinone ring system of Anagrelide. This reaction can be sensitive to moisture and other conditions.
Problem: Low Yield of Anagrelide and Presence of Unreacted Amino Intermediate and/or Impurity 1.
Potential Cause 1: Decomposition of Cyanogen Bromide.
-
Causality: Cyanogen bromide is highly reactive and susceptible to hydrolysis in the presence of moisture, forming hydrocyanic acid and hypobromous acid.[7][8] This decomposition reduces the effective concentration of the cyclizing agent, leading to an incomplete reaction.
-
Troubleshooting Protocol:
-
Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh Reagent: Use freshly opened or properly stored cyanogen bromide. Avoid using material that appears discolored or has been exposed to air for an extended period.
-
Controlled Addition: Add the cyanogen bromide to the reaction mixture at a controlled rate, preferably at a low temperature, to minimize potential side reactions and decomposition.
-
Potential Cause 2: Inappropriate Reaction Solvent or Base.
-
Causality: The choice of solvent and base can significantly influence the outcome of the cyclization. The solvent must be able to dissolve the reactants and be inert to the reaction conditions. The base is necessary to neutralize the hydrobromic acid formed during the reaction and to facilitate the final ring closure. An inappropriate base or solvent can lead to side reactions or poor solubility.
-
Troubleshooting Protocol:
-
Solvent Selection: Aprotic solvents such as toluene or acetonitrile are often preferred for this reaction.
-
Base Selection: A non-nucleophilic organic base, such as triethylamine or diisopropylethylamine, is typically used to scavenge the acid produced. The stoichiometry of the base should be carefully controlled.
-
Potential Cause 3: Side Reactions of Cyanogen Bromide.
-
Causality: Cyanogen bromide can react with primary and secondary amines to form cyanamides.[9] In the context of Anagrelide synthesis, if the cyclization does not proceed efficiently, the amino group of the intermediate can react with a second molecule of cyanogen bromide, leading to the formation of undesired byproducts.
-
Troubleshooting Protocol:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and addition rate of cyanogen bromide to favor the intramolecular cyclization over intermolecular side reactions.
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the formation of the desired product and any significant byproducts. Adjusting the reaction time may be necessary to maximize the yield of Anagrelide.
-
dot
Caption: Troubleshooting workflow for the cyclization step in Anagrelide synthesis.
Purification Strategies to Remove Residual Impurity 1
Even with optimized reaction conditions, trace amounts of Impurity 1 may persist. Effective purification strategies are essential to ensure the final API meets the required purity specifications.[10][11][12][13]
1. Crystallization:
-
Principle: Crystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired product and the impurities in a given solvent system. By carefully selecting the solvent and controlling the cooling rate, the desired compound can be selectively crystallized, leaving the impurities in the mother liquor.
-
Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent mixture in which Anagrelide has high solubility at elevated temperatures and low solubility at room temperature or below, while Impurity 1 remains more soluble.
-
Controlled Cooling: Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. Slow cooling promotes the formation of larger, purer crystals.
-
Recrystallization: If necessary, a second recrystallization step can be performed to further enhance the purity of the final product.
-
2. Column Chromatography:
-
Principle: Preparative column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column. This technique can be highly effective for removing impurities with different polarities from the desired product.[14]
-
Protocol:
-
Stationary and Mobile Phase Selection: Choose a suitable stationary phase (e.g., silica gel or alumina) and a mobile phase (solvent or solvent mixture) that provides good separation between Anagrelide and Impurity 1 on a TLC plate.
-
Column Packing and Loading: Properly pack the column with the stationary phase and carefully load the crude product onto the top of the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions. Monitor the fractions by TLC or HPLC to identify those containing the pure product.
-
By systematically addressing the potential issues in the reduction and cyclization steps and employing effective purification techniques, researchers and scientists can successfully minimize the presence of Anagrelide Impurity 1 and produce a high-purity active pharmaceutical ingredient.
References
-
What groups can be reduced by Sn/HCl? - Chemistry Stack Exchange. (2025, March 16). Retrieved from [Link]
-
Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Reduction of aromatic nitro compounds with SnCl2 : r/chemhelp - Reddit. (2021, July 20). Retrieved from [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (2025, July 16). Retrieved from [Link]
-
glycine ethyl ester hydrochloride - Organic Syntheses Procedure. Retrieved from [Link]
-
Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid - ResearchGate. (2025, August 7). Retrieved from [Link]
- US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents.
-
Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Resolving API Impurity Issues in Drug Development | Pharmaguideline. (2025, April 11). Retrieved from [Link]
- US6388073B1 - Method for the manufacture of anagrelide - Google Patents.
- CN102234239A - Optimization process of glycine ethyl ester hydrochloride - Google Patents.
-
Handling BrCN (Cyanogen Bromide) : r/chemhelp - Reddit. (2021, July 15). Retrieved from [Link]
-
Spicing things up with Cyanogen Bromide… - New Reactions. (2011, February 24). Retrieved from [Link]
-
Separation and purification applications for mutagenic impurities. (2017, June 29). Retrieved from [Link]
-
DEVELOPMENT OF EXTENDED-RELEASE ANAGRELIDE TABLETS: A FORMULATION AND DISSOLUTION STUDY - ResearchGate. Retrieved from [Link]
-
Cyanogen Bromide-Induced Chemical Ligation: Mechanism and Optimization of the Reaction Conditions - ResearchGate. (2006, August 19). Retrieved from [Link]
-
Cobalt(III)-promoted hydrolysis of glycine ethyl ester. Hg2+-induced acid hydrolysis and base hydrolysis of the .beta.2-Co(trien)Cl(Gly-oet)2+ ion | Inorganic Chemistry - ACS Publications. Retrieved from [Link]
-
API Purification | Pharmaceutical Technology. Retrieved from [Link]
-
cyanogen bromide - Organic Syntheses Procedure. Retrieved from [Link]
-
Effects of Temperature and Duration of Anorthite Synthesis from Mixtures of Kaolin and Calcite - ResearchGate. (2021, October 28). Retrieved from [Link]
-
Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid - Journal of the Chemical Society B. Retrieved from [Link]
-
Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]
-
The von Braun Cyanogen Bromide Reaction. Retrieved from [Link]
-
Effect of temperature increase during the tableting of pharmaceutical materials - PubMed. (2013, May 1). Retrieved from [Link]
Sources
- 1. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. newreactions.wordpress.com [newreactions.wordpress.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimizing the Synthesis of Anagrelide Impurity 1
Welcome to the technical support center for the synthesis of Anagrelide-related compounds. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis of Anagrelide Impurity 1, identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride (CAS No. 70380-50-6). As a critical intermediate in the overall synthesis of Anagrelide, achieving a high-yield, high-purity synthesis of this compound is paramount for process efficiency and final API quality.[1][2]
This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you navigate the complexities of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Anagrelide Impurity 1, and what are its critical parameters?
A1: The most prevalent and industrially applicable route is the N-alkylation of ethyl glycinate with a suitable 2,3-dichloro-6-nitrobenzyl halide, typically the chloride or bromide derivative.[2][3] The reaction is generally carried out in an organic solvent in the presence of a base to neutralize the hydrohalic acid formed during the reaction.
-
Critical Parameters:
-
Quality of Starting Materials: Purity of the benzyl halide and ethyl glycinate is crucial to prevent side reactions.
-
Choice of Base: A non-nucleophilic organic base, such as triethylamine (TEA), is preferred to avoid competing with the glycine ester.[2]
-
Reaction Temperature: Temperature control is vital to balance reaction rate with the potential for byproduct formation and degradation.
-
Solvent Selection: The solvent must effectively dissolve the reactants while being relatively inert to the reaction conditions. Dioxane, ethanol, or toluene are commonly cited.[2]
-
Q2: Why is the yield of my reaction consistently low?
A2: Low yields can stem from several factors, including incomplete reaction, formation of byproducts, or mechanical losses during workup and isolation. A common chemical cause is the formation of a di-alkylation product where the secondary amine product reacts with another molecule of the benzyl halide. Another possibility is the degradation of the nitro-aromatic starting material under harsh conditions.
Q3: My final product is difficult to purify. What are the likely impurities and how can I avoid them?
A3: The primary impurities often include unreacted starting materials and the aforementioned di-alkylation byproduct. Additionally, impurities from the synthesis of the 2,3-dichloro-6-nitrobenzyl halide starting material may carry through.[4] Avoiding these requires:
-
Stoichiometric Control: Using a slight excess of the ethyl glycinate can help ensure the benzyl halide is fully consumed and minimize di-alkylation.
-
Controlled Addition: Slowly adding the benzyl halide to the solution of ethyl glycinate and base can maintain a low concentration of the alkylating agent, disfavoring the second alkylation event.
-
Purification of Starting Materials: Ensure the purity of your starting materials via techniques like recrystallization or chromatography before beginning the synthesis.
Q4: How do I monitor the reaction's progress effectively?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for in-process monitoring. A suitable mobile phase (e.g., ethyl acetate/hexane mixture) should provide good separation between the starting benzyl halide, the product, and any major byproducts. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used on aliquots taken from the reaction mixture.[5][6]
Visualizing the Synthesis and Troubleshooting Logic
To better understand the process, the following diagrams illustrate the core reaction pathway and a logical workflow for troubleshooting common issues.
Caption: Synthetic pathway for Anagrelide Impurity 1.
Caption: Troubleshooting decision tree for synthesis optimization.
Troubleshooting Guide: In-Depth Solutions
Issue 1: Reaction Yield is Below 70%
Low yield is a common but solvable issue. The underlying cause is typically related to reaction kinetics or competing side reactions.
Causality Analysis: The target reaction is a standard SN2 substitution. The nucleophile (amino group of ethyl glycinate) attacks the electrophilic benzylic carbon, displacing the chloride. The rate and success of this reaction depend heavily on the concentration of the deprotonated (more nucleophilic) amine and the prevention of side reactions.
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry:
-
Problem: If the benzyl halide is in excess, the desired product can react again, leading to a di-substituted byproduct and consuming the target molecule.
-
Solution: Use a slight molar excess of ethyl glycinate (e.g., 1.1 to 1.2 equivalents). This ensures the limiting reagent (the more expensive benzyl halide) is fully consumed.
-
-
Optimize Base and Addition:
-
Problem: Using a base that is too strong can promote elimination or other side reactions. A base that is also a nucleophile can compete with the desired reaction.
-
Solution: Triethylamine (TEA) is an ideal choice as it is a non-nucleophilic, sterically hindered base. Use at least 1.1 equivalents to neutralize the HCl generated. For improved results, consider adding the 2,3-dichloro-6-nitrobenzyl chloride solution dropwise over 30-60 minutes to the solution containing ethyl glycinate and TEA. This keeps the instantaneous concentration of the alkylating agent low, suppressing the di-alkylation side reaction.
-
-
Adjust Thermal Conditions:
-
Problem: While heating accelerates the reaction, excessively high temperatures or prolonged reaction times can lead to the degradation of the nitro-aromatic compound.
-
Solution: Refluxing in a solvent like ethanol (boiling point ~78°C) is generally effective.[2] Monitor the reaction by TLC every 1-2 hours. Once the starting benzyl halide spot has disappeared (or its consumption plateaus), proceed with the workup. Avoid unnecessarily long reflux times.
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Molar Ratio (Glycinate:Halide) | 1.0 : 1.0 | 1.2 : 1.0 | Minimize unreacted halide, suppress di-alkylation. |
| Base (Equivalents) | 1.0 | 1.1 - 1.2 | Ensure complete neutralization of HCl. |
| Temperature | 100°C (Toluene) | 78°C (Ethanol Reflux) | Milder conditions, potentially reducing degradation. |
| Reaction Time | 24 hours (fixed) | 4-8 hours (TLC Monitored) | Avoids byproduct formation from extended heating. |
Issue 2: Product Purity is <98% After Initial Isolation
High impurity levels necessitate difficult purification steps, reducing the overall practical yield.
Causality Analysis: Impurities arise either from the starting materials or are generated during the reaction. The isolation procedure for the hydrochloride salt is a critical purification step; if performed incorrectly, it can trap impurities.
Troubleshooting Protocol:
-
Pre-reaction Analysis:
-
Problem: Impurities in the 2,3-dichloro-6-nitrobenzyl chloride will carry through the reaction.
-
Solution: Before starting, obtain an HPLC or ¹H NMR spectrum of your starting materials to confirm their identity and purity. If purity is <99%, consider purification.
-
-
Refined Workup Procedure:
-
Problem: A simple precipitation or concentration may not be selective enough to remove closely related impurities.
-
Solution: A well-designed workup is key. After the reaction is complete, cool the mixture and filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in a suitable solvent like ethyl acetate and wash sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining TEA, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Optimized Crystallization of the Hydrochloride Salt:
-
Problem: Trapping of solvent or impurities during rapid crystallization.
-
Solution: Dissolve the crude free-base oil in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Slowly bubble dry HCl gas through the solution or add a solution of HCl in an ether like 1,4-dioxane dropwise with stirring. Slow addition promotes the formation of larger, purer crystals. Allow the mixture to stir at room temperature and then cool in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Detailed Protocol: Synthesis and Purification of Anagrelide Impurity 1
This protocol is a synthesis of best practices derived from established methodologies.[3][7][8]
Materials:
-
2,3-Dichloro-6-nitrobenzyl chloride (1.0 eq)
-
Ethyl glycinate hydrochloride (1.2 eq)
-
Triethylamine (2.3 eq - one eq to free the amine, 1.2 eq to neutralize HCl, plus slight excess)
-
Anhydrous Ethanol
-
Ethyl Acetate
-
1M Hydrochloric Acid
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate
-
HCl gas or HCl in 1,4-Dioxane (4M)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add anhydrous ethanol, ethyl glycinate hydrochloride (1.2 eq), and triethylamine (2.3 eq). Stir at room temperature for 30 minutes to form the free base of ethyl glycinate in situ.
-
Reactant Addition: Dissolve 2,3-dichloro-6-nitrobenzyl chloride (1.0 eq) in a minimal amount of anhydrous ethanol and add it to the reaction flask.
-
Reaction: Heat the mixture to reflux (~78°C). Monitor the reaction progress every hour using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-6 hours.
-
Initial Workup: Cool the reaction mixture to room temperature. Filter the solid triethylamine hydrochloride and wash the cake with a small amount of ethanol. Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.
-
Extraction: Dissolve the oil in ethyl acetate. Wash the organic layer twice with water and once with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude free-base product as an oil.
-
Salt Formation & Purification: Dissolve the crude oil in ethyl acetate. While stirring, slowly add a 4M solution of HCl in 1,4-dioxane dropwise until precipitation is complete. Stir the resulting slurry for 1 hour at room temperature, then cool to 0-5°C for another hour.
-
Isolation: Collect the white to off-white solid by vacuum filtration. Wash the filter cake with a small amount of cold ethyl acetate. Dry the product in a vacuum oven at 40-50°C to a constant weight.
-
Analysis: Confirm product identity and purity (>99%) using HPLC, ¹H NMR, and Mass Spectrometry.
References
-
New Drug Approvals. (2018). Anagrelide. [Link]
- Google Patents. (n.d.).
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. [Link]
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. [Link]
- Google Patents. (n.d.). US6388073B1 - Method for the manufacture of anagrelide.
-
European Patent Office. (2008). EP1373268B1 - Method for the manufacture of anagrelide. [Link]
-
U.S. Food and Drug Administration. (n.d.). AGRYLIN (anagrelide hydrochloride) Label. [Link]
- Google Patents. (n.d.). CN103254197A - Preparation method of anagrelide hydrochloride.
-
ResearchGate. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. [Link]
-
PMC. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. [Link]
-
ResearchGate. (n.d.). Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. [Link]
-
Taylor & Francis Online. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. [Link]
-
Pharmaffiliates. (n.d.). 6,7-Dichloro-5-hydroxy-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one. [Link]
-
Mol-Instincts. (n.d.). Anagrelide hydrochloride synthesis database. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. Anagrelide hydrochloride, BMY-26538-01, BL-4162A, Thromboreductin, Xagrid, Agrylin, Agrelin-药物合成数据库 [drugfuture.com]
- 3. CN103254197A - Preparation method of anagrelide hydrochloride - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 8. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
Anagrelide Impurity 1 Reference Standard: A Technical Troubleshooting Guide
Welcome to the dedicated support center for the Anagrelide Impurity 1 reference standard. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities associated with the handling, storage, and application of this critical reference material. Given the inherent instability of certain pharmaceutical compounds, this document provides in-depth troubleshooting, scientifically grounded explanations, and validated protocols to ensure the integrity of your analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the Anagrelide Impurity 1 reference standard.
Q1: What is Anagrelide Impurity 1 and why is it important?
Anagrelide Impurity 1, chemically known as 6,7-dichloro-3-hydroxy-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one, is a significant process-related impurity and potential degradant of Anagrelide. Anagrelide is a medication used to treat thrombocythemia (high platelet counts). Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) mandate strict control over impurities in active pharmaceutical ingredients (APIs) to ensure patient safety and drug efficacy. Monitoring Impurity 1 is therefore a critical component of quality control in the manufacturing of Anagrelide.
Q2: My Anagrelide Impurity 1 reference standard shows a new peak in the chromatogram that wasn't there before. What could be the cause?
The appearance of a new, unexpected peak when analyzing your Anagrelide Impurity 1 reference standard is a strong indicator of degradation. Anagrelide and its related compounds are known to be susceptible to certain conditions. The primary suspects for this degradation are:
-
Hydrolysis: The quinazoline ring system in Anagrelide and its impurities can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of new impurities.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation of the molecule.
It is crucial to investigate the handling and storage conditions of the reference standard immediately.
Q3: What are the ideal storage conditions for the Anagrelide Impurity 1 reference standard?
To minimize degradation and ensure the long-term stability of the reference standard, adhere to the following storage conditions, which are generally recommended for quinazoline-based compounds:
-
Temperature: Store at the temperature specified on the Certificate of Analysis (CoA), typically refrigerated (2-8 °C) or frozen (-20 °C).
-
Light: Protect from light at all times by using amber vials or storing the container in a dark place.
-
Atmosphere: Store in a tightly sealed container, and for long-term storage, consider flushing the vial with an inert gas like nitrogen or argon to displace oxygen.
-
Moisture: Store in a desiccated environment to prevent hydrolysis.
Q4: I've observed a color change in my solid reference standard. Is it still usable?
A visible change in the physical appearance of the reference standard, such as a color change from white/off-white to yellow or brown, is a strong indication of degradation. You should not use a discolored standard for quantitative analysis as its purity is compromised. It is recommended to discard the degraded standard and use a fresh, properly stored one.
Part 2: Troubleshooting Guide: Degradation Issues
This section provides a structured approach to identifying and resolving degradation problems with your Anagrelide Impurity 1 reference standard.
Initial Assessment Workflow
If you suspect your reference standard has degraded, follow this systematic workflow to diagnose the issue.
Caption: Troubleshooting workflow for suspected reference standard degradation.
Scenario 1: Unexpected Peaks in HPLC Analysis
Problem: Your HPLC analysis of the Anagrelide Impurity 1 reference standard shows a significant secondary peak that is not specified in the Certificate of Analysis.
Underlying Cause: This is often due to hydrolytic degradation. The imidazoquinazoline core of Anagrelide and its impurities is susceptible to ring-opening hydrolysis, particularly when exposed to non-neutral pH conditions in aqueous solutions.
Step-by-Step Protocol for Investigation:
-
Prepare Fresh Solutions:
-
Accurately weigh a small amount of the suspect Anagrelide Impurity 1 reference standard.
-
Dissolve it in a fresh, high-purity, neutral diluent (e.g., 50:50 acetonitrile:water) immediately before analysis.
-
Prepare a separate solution using a new, unopened vial of the reference standard, if available.
-
-
HPLC System Check:
-
Ensure the mobile phase is freshly prepared and has been properly degassed.
-
Verify the pH of any aqueous components of the mobile phase.
-
Run a blank injection (diluent only) to check for system contamination.
-
-
Comparative Analysis:
-
Inject the freshly prepared solution of the suspect standard.
-
Inject the solution prepared from the new vial of the standard.
-
Compare the chromatograms. If the new peak is present or significantly larger in the suspect standard's chromatogram, degradation is confirmed.
-
Corrective Actions:
-
Discard: Dispose of the compromised reference standard according to your laboratory's procedures.
-
Solution Stability: Perform a solution stability study. Analyze your standard solution at regular intervals (e.g., 0, 2, 4, 8, 24 hours) after preparation to determine how long it remains stable in your chosen diluent.
-
pH Control: Ensure that all diluents and mobile phases are within a neutral pH range (6.5-7.5) unless the analytical method specifies otherwise.
Scenario 2: Drifting Purity Values Over Time
Problem: The calculated purity of your working standard solution of Anagrelide Impurity 1 decreases with each new calibration curve run over a period of days or weeks.
Underlying Cause: This points to slow degradation of the stock solution. Even when stored in a refrigerator, solutions can degrade due to factors like dissolved oxygen, repeated exposure to room temperature, and interaction with the solvent.
Preventative Measures and Solutions:
-
Aliquot Stock Solutions: After preparing a stock solution, immediately divide it into smaller, single-use aliquots in amber vials. Freeze these aliquots at -20 °C or below.
-
Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each new set of experiments. Avoid repeatedly freezing and thawing the same stock solution.
-
Use Fresh Working Solutions: Prepare working standard solutions fresh from a stock aliquot on the day of analysis. Do not store dilute working solutions for extended periods.
Forced Degradation Study: A Tool for Understanding Stability
To proactively understand the degradation profile of Anagrelide Impurity 1, a forced degradation study can be invaluable. This involves subjecting the standard to harsh conditions to accelerate its breakdown.
Summary of Forced Degradation Conditions and Expected Outcomes
| Condition | Reagents/Parameters | Typical Time | Expected Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 2-8 hours | Opening of the quinazoline ring system |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 1-4 hours | Rapid degradation, potential for multiple products |
| Oxidation | 3% H₂O₂ at room temp. | 24 hours | Formation of N-oxides or other oxidative products |
| Photodegradation | High-intensity UV light (e.g., 254 nm) | 24-48 hours | Complex degradation, potential for photolytic cleavage |
| Thermal Stress | 80 °C (solid state) | 48-72 hours | Slower degradation, indicates thermal lability |
Visualizing the Degradation Process
The primary degradation pathway for Anagrelide-related compounds involves the cleavage of the C-N bond within the quinazoline ring structure.
Caption: Factors leading to the degradation of the Anagrelide Impurity 1 standard.
By understanding these principles and implementing these troubleshooting steps, you can ensure the accuracy and reliability of your analytical data when working with the Anagrelide Impurity 1 reference standard.
References
-
Reddy, B. R., et al. (2012). Synthesis and characterization of process related impurities of anagrelide hydrochloride. Journal of Chemical and Pharmaceutical Research, 4(1), 569-575. [Link]
-
European Pharmacopoeia (Ph. Eur.) 10.0, Anagrelide Hydrochloride Monograph (2020). European Directorate for the Quality of Medicines & HealthCare (EDQM). [Link]
-
Gajbhiye, V., et al. (2020). A validated stability-indicating RP-UPLC method for the determination of anagrelide hydrochloride and its degradation products in bulk and capsule dosage form. Journal of Chromatographic Science, 58(7), 615–624. [Link]
Technical Support Center: Anagrelide Impurity 1 Bioanalysis
Welcome to the technical support center for the bioanalysis of Anagrelide and its impurities. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantitative analysis, with a specific focus on troubleshooting matrix effects for Anagrelide Impurity 1. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and robustness of your bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical issue in the bioanalysis of Anagrelide Impurity 1?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1] In simpler terms, substances from your biological sample (like plasma or urine) can interfere with the mass spectrometer's ability to "see" your target analyte, in this case, Anagrelide Impurity 1. This interference can either suppress the signal, making the measured concentration appear lower than it is, or enhance it, making it seem higher.[2] Both scenarios compromise the accuracy, reproducibility, and sensitivity of the assay.[2][3]
Given that Anagrelide is a potent therapeutic agent, and its impurities must be strictly controlled, inaccurate quantification due to matrix effects can have significant implications for pharmacokinetic and toxicokinetic assessments.[4][5]
Q2: My signal for Anagrelide Impurity 1 is inconsistent or lower than expected. How do I know if this is due to a matrix effect?
A2: Inconsistent or low signal is a classic symptom of matrix effects, particularly ion suppression. To diagnose this, you must systematically differentiate between poor extraction recovery and ionization issues. The most reliable method for this is the post-extraction addition (also known as post-extraction spike) experiment.[3][6]
This technique involves comparing the response of the analyte spiked into a blank, extracted matrix to the response of the analyte in a neat (clean) solvent at the same concentration.[2] A significant difference between these two signals provides a quantitative measure of the matrix effect.[6]
Below is a logical workflow to diagnose the issue:
Sources
- 1. fda.gov [fda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. veeprho.com [veeprho.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Anagrelide Impurity Detection
Welcome to the technical support guide for the analysis of Anagrelide and its related substances. This document is designed for researchers, analytical scientists, and drug development professionals who are facing challenges in achieving the required sensitivity for detecting critical impurities, with a special focus on Anagrelide Related Compound A (also referred to as Impurity 1 or Impurity A).
The accurate quantification of impurities is not merely a procedural step; it is a cornerstone of drug safety and efficacy assessment. Trace-level impurities can pose significant risks, and regulatory bodies mandate their strict control. This guide moves beyond simple procedural lists to provide a deeper understanding of the physicochemical principles governing chromatographic separation and detection. Our goal is to empower you with the knowledge to not only solve current sensitivity issues but also to proactively develop robust analytical methods.
We will explore the causal relationships behind common analytical challenges and provide validated, field-proven strategies for method optimization.
Understanding the Challenge: Anagrelide and its Key Impurity
Anagrelide is a platelet-reducing agent used in the treatment of essential thrombocythemia.[1][2] Its synthesis and degradation can produce several impurities that must be monitored.[2] One of the most critical process-related impurities is Anagrelide Related Compound A .
| Compound | Chemical Name | Structure | Key Properties |
| Anagrelide | 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one | ![]() | A weakly basic compound, susceptible to hydrolysis.[3][4] |
| Anagrelide Related Compound A (Impurity 1) | Ethyl 2-((6-amino-2,3-dichlorobenzyl)amino)acetate | ![]() | An open-ring precursor to Anagrelide, possessing different polarity and ionization characteristics.[5] |
The structural differences between the parent drug and its impurities necessitate a highly specific and sensitive analytical method to ensure their effective separation and quantification, often at levels below 0.1%.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the detection of Anagrelide Impurity 1. Each answer provides a scientific rationale and actionable solutions.
Q1: I am not detecting the peak for Impurity 1, or the signal-to-noise ratio (S/N) is below the required limit of quantitation (LOQ). What are the primary causes?
This is a classic sensitivity problem. In HPLC, sensitivity is fundamentally about achieving a high signal-to-noise (S/N) ratio.[6] A low S/N ratio can stem from either a weak signal from your impurity or a high background noise.
Causality and Solution Workflow:
-
Inadequate Signal Generation (Weak Signal):
-
Sub-optimal Wavelength: Anagrelide and its impurities have specific UV absorbance maxima. While a general wavelength like 254 nm is often used, it may not be the most sensitive for a trace-level impurity.[7]
-
Solution: Using a Diode Array Detector (DAD), acquire the full UV spectrum of both Anagrelide and a reference standard for Impurity 1. Overlay the spectra to find a wavelength that provides the best response for the impurity without being overwhelmed by the main peak's tail.
-
-
Insufficient Analyte Concentration on Column: The amount of impurity injected onto the column may be too low to generate a detectable signal.
-
Solution 1 (Sample Preparation): Increase the concentration of your sample solution. However, be cautious of overloading the column with the Anagrelide API, which can worsen peak shape and obscure nearby impurity peaks.[8]
-
Solution 2 (Injection Volume): Cautiously increase the injection volume. Double the injection volume should theoretically double the peak response. If this leads to peak distortion of the main Anagrelide peak, it indicates that you are limited by column capacity or solvent effects.
-
-
-
Excessive Background Noise (High Noise):
-
Mobile Phase Contamination: Impurities in solvents (especially water and buffers) can elevate the baseline and create ghost peaks.[6]
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phase. Filter all aqueous buffers through a 0.22 µm filter before use.
-
-
System Contamination: Residue from previous analyses can leach from the injector, tubing, or column, causing a noisy or drifting baseline.
-
Solution: Implement a rigorous system flushing protocol. Flush the entire system, including the autosampler needle and injection port, with a strong solvent (e.g., a mix of isopropanol and water) followed by the mobile phase until the baseline is stable.
-
-
Detector Lamp Failure: An aging UV detector lamp can result in unstable energy output, leading to significant baseline noise.
-
Solution: Check the lamp energy and usage hours via your chromatography data system (CDS) software. Replace the lamp if it is near the end of its recommended lifetime.
-
-
Q2: My impurity peak is broad and tailing, which makes integration difficult and lowers the apparent sensitivity. How can I improve the peak shape?
Poor peak shape directly impacts sensitivity. A broad, tailing peak has a lower height and is harder to distinguish from baseline noise, leading to a lower S/N ratio and inaccurate quantification.[9]
Causality and Solutions:
-
Secondary Silanol Interactions (Chemical Cause): The stationary phase in C18 columns contains silica, which has surface silanol groups (-Si-OH). If not properly end-capped, these silanols can interact with basic analytes like Anagrelide and its impurities, causing peak tailing.
-
Solution 1 (Mobile Phase pH): Control the ionization of your analytes. Anagrelide Related Compound A has two basic amine groups.[5] By lowering the mobile phase pH (e.g., to pH 2.5-4.1 with phosphate or formate buffer), you ensure these amines are protonated (positively charged).[7][10] This minimizes their interaction with the silanol groups, leading to sharper, more symmetrical peaks.
-
Solution 2 (Column Choice): Use a modern, high-purity silica column with advanced end-capping. These columns have fewer free silanol groups and are more suitable for analyzing basic compounds.
-
-
Column Overload (Physical Cause): Injecting too much sample mass, particularly of the main Anagrelide component, can saturate the stationary phase at the head of the column. This leads to a characteristic "shark-fin" peak shape for the main peak and can distort adjacent impurity peaks.
-
Solution: Reduce the sample concentration or injection volume. Find the right balance where the impurity peak is detectable, but the main peak is not overloaded.
-
-
Extra-Column Volume (System Cause): Excessive volume from tubing, fittings, or an improperly installed column can cause band broadening, leading to wider peaks.
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length as short as possible between the injector, column, and detector. Ensure all fittings are properly seated to eliminate dead volumes.
-
Optimized Protocol: High-Sensitivity Method for Anagrelide Impurities
This protocol is a synthesized example based on validated methods and best practices for enhancing sensitivity.[7][10][11][12] It serves as a robust starting point for your method development and validation, conducted according to ICH guidelines.[13]
Step 1: Preparation of Solutions
-
Diluent: Prepare a mixture of 0.01 N Hydrochloric Acid and Acetonitrile (70:30 v/v). Degas thoroughly. This acidic diluent helps maintain the stability and solubility of Anagrelide.
-
Mobile Phase A: Accurately weigh and dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 4.1 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon filter.[7]
-
Mobile Phase B: Prepare a mixture of Acetonitrile, Methanol, and Mobile Phase A (40:40:20 v/v/v). Degas thoroughly.[7]
-
Standard Solution: Prepare a stock solution of USP Anagrelide Reference Standard. Further dilute to a working concentration (e.g., 5 µg/mL) for system suitability.
-
Impurity Stock Solution: Prepare a stock solution of Anagrelide Related Compound A.
-
Spiked Sample Solution (for validation): Prepare a solution of the Anagrelide drug product at a high concentration (e.g., 1 mg/mL) and spike it with the impurity stock solution to achieve a final impurity concentration at the reporting threshold (e.g., 0.1% or 1 µg/mL).
Step 2: Chromatographic Conditions
The following table summarizes the recommended starting conditions designed for optimal resolution and sensitivity.
| Parameter | Recommended Setting | Rationale |
| Column | Symmetry C8, 250 mm x 4.6 mm, 3.0 µm | A C8 column provides slightly less retention than a C18, which can be beneficial for eluting the main peak faster while retaining impurities. The smaller particle size enhances efficiency.[7][10] |
| Mobile Phase | Gradient Elution (see table below) | A gradient is essential to elute the more retained impurities in a reasonable time while ensuring good separation from the main Anagrelide peak. |
| Flow Rate | 0.8 mL/min | A slightly lower flow rate can improve separation efficiency and sensitivity.[7] |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity, improves peak efficiency, and ensures consistent retention times.[7][10] |
| Detector | UV/DAD at 254 nm | 254 nm provides a good response for both Anagrelide and its key impurities.[7][10] A DAD allows for peak purity analysis. |
| Injection Vol. | 20 µL | A good starting point to balance sensitivity with the risk of column overload. |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 100 | 0 |
| 10 | 100 | 0 |
| 30 | 50 | 50 |
| 45 | 20 | 80 |
| 55 | 100 | 0 |
| 60 | 100 | 0 |
Step 3: System Suitability and Analysis
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the Standard Solution.
-
Verify that the system suitability parameters meet the acceptance criteria (e.g., %RSD for peak area < 2.0%, tailing factor < 1.5).[12]
-
Inject the blank (diluent), followed by the spiked sample solution.
-
Analyze the results, ensuring the Impurity 1 peak is well-resolved from the main peak and any other impurities, and that the S/N ratio is well above 10 for the LOQ.
By systematically addressing the factors that influence both signal and noise, you can develop a highly sensitive and robust method for the accurate quantification of Anagrelide impurities, ensuring the quality and safety of the final drug product.
References
-
Rambabu, C., et al. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 4(4), 1716-1722. Available at: [Link]
-
New Drug Approvals. (2018). Anagrelide. Available at: [Link]
-
Reddy, G. S., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 82(2), 291–303. Available at: [Link]
-
ResearchGate. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Available at: [Link]
-
Pharmaffiliates. Anagrelide-Impurities. Available at: [Link]
-
Taylor & Francis Online. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Analytical Chemistry Letters, 11(4), 540-553. Available at: [Link]
-
Kakadiya, D. B., & Chhabra, G. S. (2013). Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation. International Journal of Pharmaceutical & Biological Archives, 4(2), 342-346. Available at: [Link]
-
USP-NF. (2013). Anagrelide Hydrochloride. Available at: [Link]
-
Peddi, S., et al. (2023). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 35(2), 324-332. Available at: [Link]
-
PubChem. Anagrelide. CID 135409400. Available at: [Link]
-
Veeprho. Anagrelide Impurities and Related Compound. Available at: [Link]
-
PubChem. Anagrelide Hydrochloride. CID 135413494. Available at: [Link]
-
PharmaCompass. ANAGRELIDE RELATED COMPOUND A [USP IMPURITY]. Available at: [Link]
- Google Patents. (2013). US8530651B2 - Process for the preparation of anagrelide and analogues.
-
MicroSolv Technology Corporation. (2025). Factors that affect sensitivity in HPLC. Available at: [Link]
-
Shimadzu. (n.d.). High-Sensitivity Quantitative Analysis of Trace-Level Impurities and Active Ingredients with HPLC. Available at: [Link]
-
SynZeal. N-Nitroso Anagrelide USP Related Compound A. Available at: [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Available at: [Link]
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Anagrelide Hydrochloride | C10H8Cl3N3O | CID 135413494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ANAGRELIDE RELATED COMPOUND A [USP IMPURITY] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Factors that affect sensitivity in HPLC - Tech Information [mtc-usa.com]
- 7. tandfonline.com [tandfonline.com]
- 8. shimadzu.com [shimadzu.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. researchgate.net [researchgate.net]
- 11. View of Development and Validation of Stability Indicating RP HPLC Method for the Determination of Anagrelide HCl in Pharmaceutical Formulation [ijpba.info]
- 12. uspnf.com [uspnf.com]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Anagrelide Impurity Profiling: A Comparative Analysis
Introduction
Anagrelide is a potent platelet-reducing agent indicated for the treatment of essential thrombocythemia.[1][2] Its mechanism of action involves the inhibition of megakaryocyte maturation, thereby decreasing the production of platelets.[3][4] As with any pharmaceutical compound, the control of impurities in the active pharmaceutical ingredient (API) and finished drug product is critical to ensure safety and efficacy. Impurities can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[5]
This guide provides an in-depth comparative analysis of key Anagrelide impurities, with a focus on a significant process-related impurity, Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride, which we will refer to as Anagrelide Impurity 1 . We will explore its chemical relationship to Anagrelide and compare it with other significant process-related and degradation impurities. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven experimental guidance.
The Genesis of Anagrelide Impurities: A Tale of Synthesis and Stability
The impurity profile of Anagrelide is intrinsically linked to its multi-step chemical synthesis and its inherent chemical stability.[5] Impurities can be broadly categorized as process-related impurities (starting materials, intermediates, and by-products) and degradation products.
Anagrelide Impurity 1: A Key Synthetic Precursor
Anagrelide Impurity 1 , identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride (CAS No: 70380-50-6), is a critical intermediate in several common synthetic routes to Anagrelide.[6] Its presence in the final API is a direct indicator of incomplete reaction or inefficient purification during the manufacturing process.
The synthesis of Anagrelide often involves the condensation of a benzyl chloride derivative with the ethyl ester of glycine, followed by reduction of a nitro group and subsequent cyclization reactions to form the fused ring system of Anagrelide.[3] Anagrelide Impurity 1 is the product of the initial condensation step and serves as the direct precursor to the subsequent reduction and cyclization stages.
Figure 1: Simplified synthetic pathway of Anagrelide highlighting the position of key process-related impurities.
A Comparative Overview of Key Anagrelide Impurities
A thorough understanding of the impurity profile requires a detailed look at the structures and origins of the most common impurities.
| Impurity Name | Chemical Name | Type | Origin |
| Anagrelide Impurity 1 | Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride | Process-Related | Synthetic Intermediate |
| Anagrelide Related Compound A | Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | Process-Related | Synthetic Intermediate |
| Anagrelide Related Compound B | (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid | Degradation | Hydrolysis product of Anagrelide |
| Anagrelide Related Compound C | Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate | Process-Related | Synthetic Intermediate |
| Anagrelide Open Ring Methyl Ester | Methyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate | Degradation | Formed by acid-catalyzed hydrolysis of Anagrelide in the presence of methanol. |
Experimental Section: A Validated Stability-Indicating HPLC Method
To effectively control impurities, a robust, stability-indicating analytical method is paramount. The following reverse-phase high-performance liquid chromatography (RP-HPLC) method is designed for the simultaneous determination of Anagrelide and its key impurities.
Rationale for Method Development
The choice of chromatographic conditions is dictated by the physicochemical properties of Anagrelide and its impurities. Anagrelide has estimated pKa values of 2.9 and 9.8, and its aqueous solubility is pH-dependent.[7] It is sparingly soluble in a neutral pH range but its solubility increases in acidic conditions.[7] The impurities, being structurally related, are expected to have similar, yet distinct, physicochemical properties.
A buffered mobile phase with a slightly acidic pH is chosen to ensure the consistent ionization state of the analytes, leading to reproducible retention times and improved peak shapes. A gradient elution is employed to achieve a balance between adequate retention of early-eluting, more polar impurities and a reasonable run time for the later-eluting, less polar compounds.
Figure 2: General workflow for the HPLC analysis of Anagrelide and its impurities.
Detailed Experimental Protocol
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.03 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 251 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
2. Preparation of Solutions:
-
Standard Stock Solution (Anagrelide): Accurately weigh about 25 mg of Anagrelide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Impurity Stock Solution: Prepare a stock solution containing each of the specified impurities at a concentration of approximately 0.5 mg/mL in Diluent.
-
Working Standard Solution: Prepare a solution containing Anagrelide at a concentration of approximately 0.05 mg/mL and each impurity at the specified reporting threshold concentration by diluting the stock solutions.
-
Sample Solution: Accurately weigh a quantity of the Anagrelide sample equivalent to 25 mg of Anagrelide into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
3. System Suitability:
-
Inject the working standard solution.
-
The resolution between any two adjacent peaks should be not less than 1.5.
-
The tailing factor for the Anagrelide peak should be not more than 2.0.
-
The relative standard deviation for replicate injections of the Anagrelide peak should be not more than 2.0%.
4. Data Analysis and Quantification:
The percentage of each impurity in the Anagrelide sample can be calculated using the following formula:
% Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x (1 / RRF) x 100
Where RRF is the Relative Response Factor of the impurity.
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method and to identify potential degradation products. Anagrelide is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
-
Acid Hydrolysis: Anagrelide shows significant degradation under acidic conditions, with the primary degradation product being the open-ring impurity, Anagrelide Related Compound B ((2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid).
-
Base Hydrolysis: Under basic conditions, Anagrelide also undergoes hydrolysis, leading to the formation of Anagrelide Related Compound B and other related substances.
-
Oxidative Degradation: Anagrelide is susceptible to oxidation, leading to the formation of N-oxide and other oxidative degradation products.
-
Thermal and Photolytic Degradation: Anagrelide is relatively stable under thermal and photolytic stress, with only minor degradation observed.
Regulatory Landscape and Acceptance Criteria
The control of impurities is governed by guidelines from the International Council for Harmonisation (ICH) and pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). The USP monograph for Anagrelide Hydrochloride specifies limits for known and unknown impurities.
| Impurity | USP Limit (Not More Than) |
| Anagrelide Related Compound A | 0.15% |
| Anagrelide Related Compound B | 0.15% |
| Anagrelide Related Compound C | 0.15% |
| Any Unspecified Impurity | 0.10% |
| Total Impurities | 1.0% |
It is crucial to note that these limits can be updated, and the latest versions of the relevant pharmacopeias should always be consulted.
Conclusion
A comprehensive understanding of the origin, chemical properties, and analytical behavior of Anagrelide impurities is fundamental for the development of robust control strategies. This guide has provided a comparative analysis of Anagrelide Impurity 1 , a key process-related impurity, and other significant impurities. The detailed, validated HPLC method presented herein offers a reliable framework for the accurate quantification of these impurities, ensuring the quality, safety, and efficacy of Anagrelide drug products. As with all analytical endeavors, continuous monitoring and adaptation of methods are essential to keep pace with evolving regulatory expectations and a deeper understanding of the drug substance.
References
-
Rambabu, C., et al. (2012). A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica, 4(4), 1716-1722. Available at: [Link]
-
Seshachalam, V., et al. (2012). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Scientia Pharmaceutica, 80(1), 123-135. Available at: [Link]
-
Sandoz Canada Inc. (2020). Product Monograph Pr Sandoz Anagrelide. Available at: [Link]
-
Peddi, S. R., et al. (2024). Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. Asian Journal of Chemistry, 36(2), 325-330. Available at: [Link]
-
PubChem. (n.d.). Anagrelide. National Center for Biotechnology Information. Retrieved from [Link]
-
Mallavarapu, R., et al. (2021). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Analytical Chemistry Letters, 11(5), 708-718. Available at: [Link]
-
New Drug Approvals. (2018). Anagrelide. Retrieved from [Link]
-
Wikipedia. (n.d.). Anagrelide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Anagrelide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
-
CBG-MEB. (2018). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules. Retrieved from [Link]
-
USP-NF. (2013). Anagrelide Hydrochloride. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride. Retrieved from [Link]
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. db.cbg-meb.nl [db.cbg-meb.nl]
- 4. Anagrelide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Anagrelide Degradation Pathways: A Guide for Researchers
Abstract
Anagrelide is a critical therapeutic agent for managing thrombocythemia by reducing platelet counts. However, its chemical stability is a key factor influencing its efficacy, safety, and shelf-life. This guide provides an in-depth comparative analysis of Anagrelide's degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. We will explore the underlying chemical mechanisms, identify the principal degradation products, and compare its stability profile to other common antiplatelet agents, namely Aspirin and Clopidogrel. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support robust stability testing and formulation development.
Introduction to Anagrelide
Anagrelide is a potent, orally administered quinazoline derivative used for the treatment of myeloproliferative neoplasms, particularly essential thrombocythemia[1]. Its primary mechanism of action involves inhibiting the maturation of megakaryocytes into platelets, thereby selectively reducing platelet counts in the blood[2]. This targeted action makes it a valuable alternative to broader cytoreductive therapies.
Chemically, Anagrelide is 6,7-dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one. Its structure, featuring a lactam ring within the imidazoquinazoline system, presents specific chemical liabilities that are susceptible to degradation. Understanding these degradation pathways is not merely an academic exercise; it is a regulatory requirement and a scientific necessity. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to:
-
Elucidate the intrinsic stability of the drug molecule.
-
Identify potential degradation products that could form during storage and handling.
-
Develop and validate stability-indicating analytical methods capable of separating the parent drug from its degradants[3].
This guide is structured to provide a comprehensive overview of these pathways and the practical methodologies required to study them.
Anagrelide Degradation Pathways
Forced degradation studies on Anagrelide reveal its susceptibility to specific environmental stresses, primarily basic hydrolysis and oxidation, with some sensitivity to light. Conversely, it demonstrates notable stability under acidic and thermal stress conditions[3][4].
Hydrolytic Degradation
The stability of Anagrelide is highly dependent on pH. While it shows significant stability in acidic conditions, it undergoes extensive degradation in alkaline environments[3].
-
Acidic and Neutral Conditions: In acid hydrolysis (e.g., 0.1 M HCl), no significant degradation of Anagrelide is typically observed[3]. It is also relatively stable in neutral aqueous solutions.
-
Basic Conditions: Exposure to basic conditions (e.g., 1 M NaOH) results in major degradation of the Anagrelide molecule[3]. The primary site of hydrolytic attack is the lactam ring within the imidazo[2,1-b]quinazolin-2(3H)-one structure.
Mechanism and Products: The core mechanism of basic hydrolysis involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon of the lactam ring. This leads to the cleavage of the amide bond and the opening of the five-membered imidazolidinone ring. The principal and well-documented degradation product is 2-amino-5,6-dichloro-3,4-dihydroquinazoline , also known as RL603[5]. This compound is also a known inactive metabolite of Anagrelide[5]. Studies have shown that alkali hydrolysis can yield multiple degradation products, but RL603 is the major species, accounting for a significant percentage of the total degradation[3].
Caption: Basic hydrolysis pathway of Anagrelide.
Oxidative Degradation
Anagrelide demonstrates susceptibility to oxidative stress. Studies using hydrogen peroxide (e.g., 3-10% H₂O₂) show significant degradation[3][4].
Mechanism and Products: The fused heterocyclic ring system of Anagrelide contains several sites that could be susceptible to oxidation. Recent research from 2023, conducted during stress testing of a drug product capsule, successfully identified a previously unknown oxidative degradant through LC-MS and NMR studies[6].
The major oxidative degradation products identified are hydroxylated derivatives of the parent molecule:
-
3-hydroxyanagrelide (BCH24426): This is a well-known pharmacologically active metabolite of Anagrelide[5]. Its formation involves the hydroxylation of the imidazolidinone ring.
-
5-hydroxy-Anagrelide (5-OH-ANG): Identified as a pair of enantiomers, this product results from the oxidation of the quinazoline ring system[6]. Preliminary LC-MS analysis indicated this degradant as a mono-oxygenated product of Anagrelide[6].
These findings suggest that oxidation can occur at multiple positions on the Anagrelide molecule.
Caption: Oxidative degradation pathways of Anagrelide.
Photolytic Degradation
Anagrelide shows some lability when exposed to UV light[4]. However, the degradation is generally less extensive compared to that seen under basic and oxidative stress. The specific structures of the photolytic degradation products are not as well-characterized in the published literature as those from hydrolysis or oxidation. The process of photodegradation can involve complex reactions, including photo-oxidation and photolysis, leading to a variety of minor products[7]. Further research using techniques like high-resolution mass spectrometry would be required for the definitive structural elucidation of these photoproducts.
Comparative Stability Analysis
To contextualize the stability profile of Anagrelide, it is useful to compare it with other widely used antiplatelet agents, such as Aspirin and Clopidogrel.
Comparison with Aspirin and Clopidogrel
-
Aspirin (Acetylsalicylic Acid): Aspirin's primary degradation pathway is hydrolysis . The ester linkage in aspirin is highly susceptible to hydrolysis, breaking down into salicylic acid and acetic acid[8][9]. This reaction is catalyzed by moisture and can occur under acidic, basic, or neutral conditions, making Aspirin notoriously moisture-sensitive[10]. Compared to Anagrelide, which is stable in acid, Aspirin is labile across a much broader pH range.
-
Clopidogrel: Similar to Aspirin, Clopidogrel's main degradation route is also hydrolysis of its ester group, which converts it into an inactive carboxylic acid derivative[11]. This process occurs under both acidic and basic conditions[12]. Clopidogrel also shows some degradation under oxidative stress.
Key Insight: The primary degradation liability for both Aspirin and Clopidogrel is their ester functional group, which is readily hydrolyzed. In contrast, Anagrelide's weak point is its lactam ring, which is primarily susceptible to cleavage only under basic conditions. This gives Anagrelide a wider pH stability window compared to Aspirin. However, Anagrelide's susceptibility to oxidation appears more pronounced than that of Aspirin.
Summary of Degradation Behavior
The table below summarizes the comparative degradation profiles based on forced degradation studies.
| Stress Condition | Anagrelide | Aspirin | Clopidogrel |
| Acid Hydrolysis | Stable[3] | Liable (hydrolyzes to salicylic acid)[13] | Liable (hydrolyzes to carboxylic acid derivative)[12] |
| Base Hydrolysis | Major Degradation (Lactam ring opening)[3] | Liable (hydrolyzes to salicylic acid)[10] | Liable (hydrolyzes to carboxylic acid derivative)[12] |
| Oxidation | Significant Degradation (Hydroxylation)[3][6] | Liable[13] | Stable to minor degradation[12] |
| Thermal | Stable[3] | Stable[13] | Minor Degradation[12] |
| Photolysis | Some Degradation[4] | Stable[13] | Stable[12] |
Experimental Protocols for Stress Testing
To ensure the development of a robust, stability-indicating analytical method, forced degradation studies must be performed systematically. The following protocols are based on standard industry practices and International Council for Harmonisation (ICH) guidelines.
General Workflow for Forced Degradation
The overall process involves subjecting the drug substance to various stress conditions and then analyzing the resulting samples with a suitable analytical method, typically HPLC with a photodiode array (PDA) detector and/or a mass spectrometer (MS).
Caption: General workflow for a forced degradation study.
Protocol for Hydrolytic Stress Testing
Rationale: To assess the drug's stability in the presence of water and at different pH values.
-
Preparation: Prepare stock solutions of Anagrelide in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis:
-
Treat the drug solution with 0.1 M to 1 M HCl.
-
Reflux the mixture for a specified period (e.g., 48 hours at 80°C)[3].
-
Cool the solution, neutralize with an appropriate amount of NaOH, and dilute to the target concentration.
-
-
Base Hydrolysis:
-
Treat the drug solution with 0.1 M to 1 M NaOH.
-
Reflux the mixture for a specified period (e.g., 48 hours at 80°C)[3].
-
Cool the solution, neutralize with an appropriate amount of HCl, and dilute to the target concentration.
-
-
Neutral Hydrolysis:
-
Treat the drug solution with water.
-
Reflux under the same conditions as above.
-
-
Analysis: Analyze all samples, including an unstressed control, by the validated HPLC method.
Protocol for Oxidative Stress Testing
Rationale: To evaluate the drug's sensitivity to oxidation, which can be initiated by atmospheric oxygen or trace peroxides in excipients.
-
Preparation: Treat the drug stock solution with a solution of hydrogen peroxide (H₂O₂). A concentration range of 3-30% is commonly used.
-
Incubation: Store the mixture at room temperature or reflux at a controlled temperature (e.g., 80°C) for a set duration (e.g., 48 hours)[3].
-
Dilution: Dilute the sample to the target concentration with the mobile phase.
-
Analysis: Inject the sample into the HPLC system.
Protocol for Photolytic Stress Testing
Rationale: To determine if the drug is light-sensitive, which has implications for packaging and storage. This protocol should follow ICH Q1B guidelines .
-
Sample Preparation: Expose the drug substance (solid state) and drug solution directly to a light source.
-
Light Source: Use a light source that produces a combination of visible and UV light. The overall illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.
-
Control Sample: Prepare a dark control by wrapping an identical sample in aluminum foil to protect it from light.
-
Exposure: Place both the test and control samples in the photostability chamber for the required duration.
-
Analysis: After exposure, prepare solutions of the solid samples and analyze both the solution and solid-state samples by HPLC. Compare the chromatograms of the exposed samples to the dark control to identify any photodegradants.
Recommended Analytical Method: HPLC-UV/MS
Rationale: A stability-indicating method must be able to resolve the parent drug peak from all potential degradation product peaks.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice for separating Anagrelide from its more polar degradants[3].
-
Mobile Phase: A gradient elution is often necessary to achieve optimal separation. A typical mobile phase system consists of:
-
Solvent A: An aqueous buffer (e.g., 0.03 M potassium dihydrogen phosphate, pH adjusted to 3.0)[3].
-
Solvent B: Acetonitrile or a mixture of acetonitrile and methanol[3].
-
Justification: The acidic pH of the mobile phase ensures that Anagrelide and its basic degradants are in their protonated form, leading to better peak shape on a C18 column. The gradient from a lower to a higher percentage of organic solvent allows for the elution of both polar degradants and the more nonpolar parent drug in a single run.
-
-
Detection:
-
UV/PDA Detector: Set at a wavelength where both the parent drug and degradants have significant absorbance (e.g., 251 nm for Anagrelide)[3]. A PDA detector is crucial as it allows for peak purity analysis, confirming that the parent peak is not co-eluting with any degradants.
-
Mass Spectrometer (MS): Coupling the HPLC to a mass spectrometer is invaluable for identifying unknown degradation products by providing mass-to-charge ratio (m/z) information, which helps in elucidating their chemical structures.
-
Conclusion
The chemical stability of Anagrelide is a multifaceted issue governed by its inherent molecular structure. It is highly susceptible to degradation via base-catalyzed hydrolysis of its lactam ring, leading to the formation of the inactive product RL603. It is also prone to oxidation , forming hydroxylated derivatives such as the active 3-hydroxyanagrelide and the newly identified 5-hydroxy-Anagrelide. In contrast, it exhibits robust stability under acidic and thermal stress.
Compared to other antiplatelet agents like Aspirin and Clopidogrel, which are primarily degraded by ester hydrolysis across a wider pH range, Anagrelide's degradation profile is distinct. This comparative knowledge is vital for drug development professionals in designing stable formulations, selecting appropriate packaging, and defining storage conditions. The experimental protocols outlined in this guide provide a framework for conducting rigorous forced degradation studies in line with ICH guidelines, ensuring the development of validated, stability-indicating methods that are essential for regulatory compliance and product quality. Future research should focus on the definitive structural elucidation of photolytic degradation products to complete the stability profile of this important therapeutic agent.
References
-
Mechanism of Acetyl Salicylic Acid (Aspirin) Degradation under Solar Light in Presence of a TiO2-Polymeric Film Photocatalyst. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Anagrelide | C10H7Cl2N3O | CID 135409400. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
- Synthesis and stability of 3-hydroxyanagrelide, a biologically potent metabolite of anagrelide. (2025). Source not available.
-
ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency. Retrieved January 23, 2026, from [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. (1998, January 1). European Medicines Agency. Retrieved January 23, 2026, from [Link]
-
Anagrelide-Impurities. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]
-
A new RP-HPLC method development for the estimation of an anti- thrombocythemic agent anagrelide in pure and pharmaceutical formul. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
-
What is the mechanism of Anagrelide Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 23, 2026, from [Link]
-
Structure of Anagrelide Hydrochloride | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
-
Analysis of Decomposition Products in Aspirin by Application of Two-wavelength Detection. (n.d.). Shimadzu. Retrieved January 23, 2026, from [Link]
-
Identification and enrichment of a UV-induced degradant of Anagrelide drug substance. (2023, May 30). PubMed. Retrieved January 23, 2026, from [Link]
-
Characterization of Forced Degradation Impurities of Glucagon-Like Peptide-1 Agonists by LC/Q-TOF Mass Spectrometry. (n.d.). Agilent. Retrieved January 23, 2026, from [Link]
-
Photolytic Degradation and Its Prevention. (n.d.). Pharmaguideline. Retrieved January 23, 2026, from [Link]
-
Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method. (n.d.). NIH. Retrieved January 23, 2026, from [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024, February 23). Semantic Scholar. Retrieved January 23, 2026, from [Link]
-
3-Hydroxy Anagrelide. (n.d.). Synchemia. Retrieved January 23, 2026, from [Link]
-
Fig. 1 Metabolic pathways of clopidogrel and derivatization of... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Hydrolysis of Aspirin | Overview, Reactions & Mechanism. (n.d.). Study.com. Retrieved January 23, 2026, from [Link]
- US 2003/0060630 A1. (2002, April 25). Google Patents.
-
Carboxylic acid. (2026, January 17). Britannica. Retrieved January 23, 2026, from [Link]
- Carboxylic Acids and Their Derivatives: Properties and Names. (n.d.). Source not available.
-
Clopid-AS Tablet. (n.d.). MedEx. Retrieved January 23, 2026, from [Link]
-
Carboxyl Derivatives. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and enrichment of a UV-induced degradant of Anagrelide drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photolytic Degradation and Its Prevention | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
- 9. study.com [study.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. Clopid-AS | 75 mg+75 mg | Tablet | ক্লপিড-এ এস ৭৫ মি.গ্রা.+৭৫ মি.গ্রা. ট্যাবলেট | Drug International Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 12. actascientific.com [actascientific.com]
- 13. Comprehensive Assessment of Degradation Behavior of Aspirin and Atorvastatin Singly and in Combination by Using a Validated RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Anagrelide Impurities: HPLC vs. UPLC
In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of drug products. Anagrelide, a potent agent for the treatment of thrombocythemia, is no exception. Its synthesis and degradation can result in a profile of related substances that must be meticulously monitored. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analytical cross-validation of Anagrelide impurities. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Criticality of Impurity Profiling for Anagrelide
Anagrelide's therapeutic action is concentration-dependent, and the presence of impurities can not only diminish its efficacy but also introduce potential toxicities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[1][2] Therefore, the development and validation of robust analytical methods are not merely a matter of procedural adherence but a cornerstone of patient safety.
Forced degradation studies are instrumental in identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[3][4] Anagrelide, when subjected to stress conditions such as acid and alkali hydrolysis, oxidation, and thermal stress, can degrade into several impurities.[3][4] A reliable analytical method must be able to separate and quantify these impurities from the parent drug and from each other.
The Contenders: HPLC and UPLC in a Head-to-Head Comparison
For decades, HPLC has been the gold standard for pharmaceutical impurity analysis.[1] However, the advent of UPLC has presented a compelling alternative, offering significant improvements in speed, resolution, and sensitivity.[5][6] This comparison will be grounded in the context of analyzing known Anagrelide impurities.
Key Performance Parameters: A Comparative Analysis
The choice between HPLC and UPLC often hinges on a trade-off between established robustness and the pursuit of higher analytical performance. Below is a summary of key performance parameters based on published methods for Anagrelide and the expected enhancements with UPLC technology.
| Performance Parameter | Traditional HPLC | Expected UPLC Performance | Rationale for UPLC Advantage |
| Resolution (Rs) | Adequate (Rs > 1.5 for critical pairs) | Superior (Rs > 2.0 for critical pairs) | UPLC's use of sub-2 µm particles leads to significantly higher separation efficiency.[5] |
| Analysis Time | 30 - 60 minutes | 5 - 10 minutes | Higher optimal linear velocities and shorter column lengths dramatically reduce run times.[5] |
| Sensitivity (LOD/LOQ) | Good (LOD ~0.01%, LOQ ~0.03%) | Excellent (LOD <0.005%, LOQ <0.015%) | Sharper, narrower peaks result in a better signal-to-noise ratio.[5] |
| Solvent Consumption | High | Low (up to 90% reduction) | Shorter run times and lower flow rates contribute to significant solvent savings.[5] |
| System Backpressure | 1000 - 3000 psi | 8000 - 15000 psi | A direct consequence of the smaller particle size in the stationary phase. |
The Interplay of Anagrelide and Its Impurities
A thorough understanding of the relationship between Anagrelide and its impurities is crucial for developing a selective analytical method. The following diagram illustrates the parent drug and some of its known process-related and degradation impurities.
Experimental Protocols: A Step-by-Step Guide to Cross-Validation
Cross-validation is the process of demonstrating that a validated analytical method produces comparable results when performed in a different laboratory, by a different analyst, or on a different instrument.[7] This is a critical step when transferring a method from HPLC to UPLC.
Step 1: Method Transfer from HPLC to UPLC
The initial phase involves the geometric scaling of the HPLC method to a UPLC format. This is not merely a "plug-and-play" exercise but a calculated adaptation to preserve the chromatographic profile.
-
Column Selection: Choose a UPLC column with the same stationary phase chemistry as the HPLC column but with a smaller particle size (e.g., C18, 5 µm to C18, 1.7 µm). The L/dp (column length/particle diameter) ratio should be kept as constant as possible to maintain resolving power.
-
Gradient and Flow Rate Adjustment: Utilize a column calculator to scale the gradient timeline and flow rate. The principle is to maintain the same number of column volumes of mobile phase passing through the column per unit time.
-
Injection Volume Scaling: The injection volume should be scaled down proportionally to the reduction in column volume to avoid peak distortion.
-
System Dwell Volume Consideration: The difference in dwell volume between the HPLC and UPLC systems must be accounted for, especially for gradient methods, to ensure accurate retention time mapping.
Step 2: Partial Method Validation on the UPLC System
Once the method is transferred, a partial validation is performed to ensure the method's performance on the UPLC system. This typically includes:
-
Specificity: Injecting a placebo, Anagrelide API, and a spiked sample containing all known impurities to demonstrate the absence of interference and the method's ability to separate all components.
-
Precision (Repeatability): Performing at least six replicate injections of a standard solution and calculating the relative standard deviation (RSD) of the peak areas.
-
Linearity: Analyzing a series of solutions at different concentrations to demonstrate a linear relationship between concentration and response.
Step 3: Cross-Validation Study Design
The core of the cross-validation involves a head-to-head comparison of the results obtained from the original HPLC method and the transferred UPLC method.
-
Sample Selection: A minimum of three batches of Anagrelide drug substance or product should be analyzed. These samples should ideally contain quantifiable levels of the impurities of interest.
-
Execution: Each sample is analyzed in triplicate on both the HPLC and UPLC systems. It is recommended to have different analysts perform the analyses on each system to introduce an element of intermediate precision.
-
Data Analysis: The results for each impurity are compared. Statistical tools such as the Student's t-test and F-test can be used to assess the statistical significance of any differences in the mean and variance of the results.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation should be pre-defined in a validation protocol.[8] A common approach is to set a maximum allowable percentage difference between the results obtained from the two methods. For impurity analysis, a difference of not more than 15% for impurities present at levels above 1.0% and not more than 25% for impurities at lower levels is often considered acceptable.
Visualizing the Cross-Validation Workflow
The following diagram outlines the logical flow of the cross-validation process, from initial method transfer to the final comparative analysis.
Conclusion: A Paradigm Shift in Impurity Analysis
The cross-validation of analytical methods for Anagrelide impurities from HPLC to UPLC represents a significant step forward in pharmaceutical quality control. While HPLC remains a robust and reliable technique, the superior speed, resolution, and sensitivity of UPLC offer undeniable advantages for high-throughput laboratories and for the analysis of complex impurity profiles.[6] The successful transfer and cross-validation of these methods, guided by a thorough understanding of the underlying scientific principles and regulatory expectations, will ultimately contribute to the delivery of safer and more effective medicines to patients.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. (n.d.). NCBI. Retrieved from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]
-
A Review on Comparative study of HPLC and UPLC. (n.d.). RJPT. Retrieved from [Link]
-
A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. (2021, September 19). ResearchGate. Retrieved from [Link]
-
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI. Retrieved from [Link]
-
Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis. (n.d.). Waters Corporation. Retrieved from [Link]
-
Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. (n.d.). ResearchGate. Retrieved from [Link]
-
UPLC vs HPLC: what is the difference?. (n.d.). Alispharm. Retrieved from [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. Retrieved from [Link]
-
a validated hplc method for the determination of anagrelide in pharmaceutical preparations. (n.d.). International Journal of Pharmacy. Retrieved from [Link]
-
Anagrelide-Impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Method Validation Guidelines. (n.d.). BioPharm International. Retrieved from [Link]
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. alispharm.com [alispharm.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. fda.gov [fda.gov]
A Comparative Guide to the Genotoxicity Assessment of Anagrelide Impurity 1
This guide provides a comprehensive comparison of methodologies for the genotoxicity assessment of a critical process-related impurity in Anagrelide synthesis: Anagrelide Impurity 1 . For researchers, drug development professionals, and regulatory scientists, this document details the scientific rationale, experimental workflows, and regulatory framework essential for ensuring the safety of the final drug product.
Introduction: The Imperative of Impurity Profiling in Anagrelide
Anagrelide is a crucial therapy for patients with essential thrombocythemia, a myeloproliferative disorder characterized by the overproduction of platelets.[1][2] Administered often as a chronic treatment, the safety profile of Anagrelide is of paramount importance. Impurities arising from the manufacturing process or degradation must be meticulously identified and controlled to prevent adverse patient outcomes.[3][4][5]
This guide focuses on Anagrelide Impurity 1 , identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride (CAS No. 70380-50-6).[6][7] As a potential process-related impurity or key starting material in the synthesis of Anagrelide, its toxicological profile must be thoroughly evaluated. Of particular concern is the potential for genotoxicity—the ability of a chemical to damage DNA. Such damage can lead to mutations and potentially increase the long-term risk of carcinogenicity.[8][9]
The assessment of such impurities is not arbitrary; it is guided by a rigorous, science-driven regulatory framework. This guide will compare the essential assessment strategies through the lens of the International Council for Harmonisation (ICH) M7 guideline, providing both the "how" and the "why" behind each experimental choice.
The Regulatory Backbone: ICH M7 Guideline for Mutagenic Impurities
The cornerstone of modern genotoxicity assessment for pharmaceutical impurities is the ICH M7(R2) guideline .[10][11] This guideline provides a framework for identifying, categorizing, and controlling DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. Its core philosophy is to avoid unnecessary testing while ensuring patient safety through a risk-based approach.
The guideline establishes a Threshold of Toxicological Concern (TTC) , a concept that defines an acceptable intake for any mutagenic impurity that is likely to pose a negligible lifetime cancer risk. For chronic pharmaceuticals, this is set at 1.5 µg per person per day .[11] The primary goal of the assessment is to determine if an impurity needs to be controlled at or below this stringent limit.
The ICH M7 assessment follows a stepwise, logical progression, as illustrated below.
Caption: ICH M7 workflow for genotoxicity assessment.
Initial Assessment: A Comparison of In Silico Methodologies
The first step in evaluating a new impurity under ICH M7 is a computational, or in silico, toxicological assessment. This involves using two complementary Quantitative Structure-Activity Relationship ((Q)SAR) methodologies to predict mutagenicity based on the chemical structure of Anagrelide Impurity 1.
| Methodology | Principle | Rationale for Use | Application to Anagrelide Impurity 1 |
| Expert Rule-Based | Utilizes a set of rules derived from known chemistry and toxicology principles to identify "structural alerts"—substructures known to be linked to mutagenicity. | Provides a mechanistic understanding. It answers: "Does the molecule contain a functional group that is known to react with DNA?" | The nitroaromatic group in Impurity 1 is a classic, well-established structural alert for mutagenicity. This system would flag the impurity as having a high potential for being a bacterial mutagen. |
| Statistical-Based | Compares the impurity's structure to a large database of chemicals with known experimental genotoxicity results. It predicts based on the activity of structurally similar compounds. | Provides a data-driven, probabilistic assessment. It answers: "Is the molecule structurally similar to other known mutagens?" | The model would likely find numerous structural analogs containing the dichlorinated nitrobenzyl moiety that are known mutagens, reinforcing the positive prediction from the rule-based system. |
Causality Behind the Choice: Using two different and complementary systems is mandatory under ICH M7.[12] An expert rule-based system may identify a potential hazard based on mechanism, while a statistical system provides evidence from a database of tested compounds. A consensus positive result from both systems provides high confidence that the impurity is likely to be mutagenic.
Experimental Confirmation: The Bacterial Reverse Mutation (Ames) Assay
The gold standard and primary experimental test required by ICH M7 to evaluate mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test.[9][13]
Principle of the Assay: The Ames test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have been engineered with mutations in the genes required to synthesize the amino acid histidine (his-).[14] These bacteria are auxotrophic, meaning they cannot grow on a medium lacking histidine. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize their own histidine and form visible colonies.
Comparative Assay Methodologies: Plate Incorporation vs. Pre-Incubation
| Method | Procedure | Advantages | Best Use Case |
| Standard Plate Incorporation | The test compound, bacterial culture, and (if used) S9 metabolic activation mix are combined in a soft agar overlay and poured directly onto a minimal glucose agar plate. | Simpler, faster procedure. Less prone to technical variability. | Standard screening for a wide range of chemicals. It is the default and most common method. |
| Pre-Incubation | The test compound, bacteria, and S9 mix are incubated together in a test tube (e.g., for 20-90 minutes) before being mixed with the soft agar and plated.[15] | Increases the interaction time between the chemical (or its metabolites) and the bacteria, which can enhance the sensitivity for certain classes of mutagens (e.g., short-lived metabolites, cross-linking agents). | Recommended for compounds that may be volatile, have low diffusion in agar, or require more time for metabolic activation to produce the ultimate mutagen. For Anagrelide Impurity 1, this method could potentially yield a more robust result. |
Detailed Protocol: Ames Test for Anagrelide Impurity 1
This protocol is a self-validating system, incorporating all necessary controls to ensure the integrity of the results.
1. Materials & Reagents:
-
Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2 uvrA(pKM101). This combination detects both frameshift and base-pair substitution mutations.[16][17]
-
Test Article: Anagrelide Impurity 1, dissolved in a suitable solvent (e.g., DMSO).
-
Metabolic Activation: Aroclor-1254 induced rat liver S9 fraction and cofactor-containing buffer (S9 mix).[15]
-
Controls:
-
Negative (Vehicle) Control: The solvent used to dissolve the impurity.
-
Positive Controls (-S9): Sodium azide, 2-nitrofluorene, 4-nitroquinoline-N-oxide (strain-specific).
-
Positive Controls (+S9): 2-aminoanthracene or Benzo(a)pyrene.
-
-
Media: Minimal glucose agar plates, top agar supplemented with a trace amount of histidine and biotin.
2. Experimental Workflow:
Caption: Ames test experimental workflow diagram.
3. Dose Selection:
-
A preliminary cytotoxicity range-finding assay is performed to determine the appropriate concentration range.
-
The main experiment should use at least five different concentrations of Anagrelide Impurity 1, with the highest concentration being 5000 µ g/plate or the limit of solubility/cytotoxicity.
4. Data Interpretation:
-
A positive result is defined as a dose-dependent increase in the number of revertant colonies, with at least one concentration showing a fold-increase of ≥2.0 (for most strains) over the vehicle control value.
-
The positive and negative controls must perform as expected for the assay to be considered valid.
Expected Outcome for Anagrelide Impurity 1: Given the nitroaromatic structural alert, a positive result in the Ames test is highly probable, particularly in strains like TA98 or TA100, which are sensitive to this class of mutagens.
The Role of Follow-Up Assays: The In Vivo Micronucleus Test
If an impurity is positive in the Ames test, it is considered mutagenic. According to ICH M7, further testing is generally not required, and the impurity must be controlled to the TTC limit. However, in some cases, an in vivo follow-up study might be considered to understand if the mutagenicity observed in vitro translates to a whole-animal system. The most common and relevant in vivo assay is the micronucleus test.[18]
Principle of the Assay: This test detects damage to chromosomes or the mitotic spindle.[19] It assesses the formation of micronuclei (small, membrane-bound DNA fragments from broken chromosomes or whole lagging chromosomes) in immature red blood cells (polychromatic erythrocytes) in the bone marrow or peripheral blood of a treated rodent.[19][20] An increase in micronucleated cells indicates that the test article is genotoxic in vivo.
Detailed Protocol: In Vivo Rodent Micronucleus Assay
1. Animal Model & Justification:
-
Species: Mouse or Rat. Mice are often preferred due to a lower spontaneous rate of micronuclei and extensive historical control data.
-
Justification: The use of a whole-animal model is crucial as it incorporates the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the test substance, providing a more comprehensive picture of potential risk in a complex biological system.
2. Experimental Design:
-
Groups: A vehicle control group, a positive control group (e.g., cyclophosphamide), and at least three dose groups of Anagrelide Impurity 1.[20] (Typically 5 males and 5 females per group).
-
Dose Selection: Doses are based on a preliminary toxicity study and should include the maximum tolerated dose (MTD).
-
Administration: The route should be relevant to human exposure if possible (e.g., oral gavage). Treatment is typically administered once or twice over a 24-hour period.[19]
3. Sample Collection and Analysis:
-
Bone marrow or peripheral blood is collected at 24 and 48 hours after the last dose.[20]
-
Slides are prepared, stained (e.g., with acridine orange or Giemsa), and scored under a microscope.
-
At least 4000 immature erythrocytes per animal are scored for the presence of micronuclei.[20]
4. Data Interpretation:
-
A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells in any dose group compared to the vehicle control.
-
A negative result indicates that under the conditions of the test, Anagrelide Impurity 1 did not induce chromosomal damage in the bone marrow.
Synthesis of Findings: A Comparative Risk Assessment
The results from the tiered assessment approach dictate the final risk management strategy for Anagrelide Impurity 1.
| Assay | Possible Outcome | Interpretation | Regulatory Action Required |
| In Silico (Q)SAR | Positive (Structural Alert) | Suspected mutagen. | Proceed to Ames test. |
| In Vitro Ames Test | Positive | Confirmed bacterial mutagen. | Control impurity to ≤ 1.5 µ g/day (TTC). No further testing needed. This is the most likely scenario for Impurity 1. |
| Negative | Not a bacterial mutagen. | Treat as a standard non-mutagenic impurity under ICH Q3A/B guidelines. | |
| In Vivo Micronucleus | Positive | In vivo genotoxicity confirmed. | Reinforces the need for stringent control at the TTC limit. |
| Negative | Mutagenicity observed in vitro does not translate to in vivo chromosomal damage in bone marrow. | Could potentially be used to argue for less stringent controls, but this is a complex, data-driven justification requiring significant regulatory discussion. The default position for an Ames-positive impurity is control to the TTC. |
Decision Logic for Control Strategy:
Caption: Decision-making flowchart for Anagrelide Impurity 1.
Conclusion
The genotoxicity assessment of Anagrelide Impurity 1 (Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride) is a clear example of a modern, science-driven safety evaluation. The process begins with a strong in silico prediction of mutagenicity due to the presence of a nitroaromatic functional group. This prediction mandates experimental verification via the Ames test, which serves as the definitive assay for mutagenicity. A positive Ames result, which is the anticipated outcome, classifies the impurity as a mutagen and necessitates a stringent control strategy, limiting its presence in the final drug substance to the Threshold of Toxicological Concern (1.5 µ g/day ).
This tiered approach, combining computational prediction with robust and validated experimental protocols, ensures that patient safety is maintained. It provides a clear, logical, and defensible pathway for drug developers to manage the risks associated with potentially genotoxic impurities, fulfilling the rigorous standards of global regulatory agencies.
References
- Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrat - CBG-Meb). (2018).
- Anagrelide-Impurities - Pharmaffiliates. (n.d.).
- Anagrelide Impurities and Related Compound - Veeprho. (n.d.).
- Anagrelide - Wikipedia. (n.d.).
-
Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem. (n.d.). Retrieved from [Link]
-
Anagrelide - Axios Research. (n.d.). Retrieved from [Link]
-
ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
-
Krishna, G., & Hayashi, M. (2012). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 744(1), 7-18. Retrieved from [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC. (n.d.). Retrieved from [Link]
-
Prafull, B. et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. Retrieved from [Link]
-
assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. (2023). Retrieved from [Link]
-
Rodent Micronucleus Assay - Charles River Laboratories. (n.d.). Retrieved from [Link]
-
Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]
-
OECD 474: In vivo Mammalian Micronucleus Test - Nucro-Technics. (n.d.). Retrieved from [Link]
-
A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Template for in vitro Bacterial Reverse Mutation (Ames) Test - FDA. (2017). Retrieved from [Link]
-
M7 Implementation Working Group ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC - PMDA. (2022). Retrieved from [Link]
-
8 Steps of using a blood sample in in vivo micronucleus assay. - ResearchGate. (n.d.). Retrieved from [Link]
-
Anagrelide - Synchemia. (n.d.). Retrieved from [Link]
-
Ames Test and Genotoxicity Testing - Nelson Labs. (n.d.). Retrieved from [Link]
-
Summary of forced degradation experiments | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Heflich, R. H., & Neuhouser, M. L. (2017). International regulatory requirements for genotoxicity testing for pharmaceuticals used in human medicine, and their impurities and metabolites. Environmental and Molecular Mutagenesis, 58(5), 296-324. Retrieved from [Link]
-
In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Retrieved from [Link]
-
The Ames Test. (n.d.). Retrieved from [Link]
-
Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals - National Institute of Health Sciences. (n.d.). Retrieved from [Link]
Sources
- 1. Anagrelide - Wikipedia [en.wikipedia.org]
- 2. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Anagrelide |Axios Research [axios-research.com]
- 8. researchgate.net [researchgate.net]
- 9. nihs.go.jp [nihs.go.jp]
- 10. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. pmda.go.jp [pmda.go.jp]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 15. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. fda.gov [fda.gov]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. nucro-technics.com [nucro-technics.com]
A Comparative Guide to the Purity Assessment of Anagrelide Impurity 1 Standard
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is not merely a regulatory hurdle but a fundamental assurance of therapeutic safety and efficacy. Anagrelide, a potent platelet-reducing agent for the treatment of essential thrombocythemia, undergoes a multi-step synthesis where the potential for process-related impurities necessitates robust analytical oversight.[1] This guide provides an in-depth comparative analysis for the purity assessment of a critical process-related impurity, Anagrelide Impurity 1, also known as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride.
The presence of impurities, even in trace amounts, can have significant implications for the safety and stability of the final drug product.[2] Anagrelide Impurity 1 is a key starting material in one of the synthetic routes for Anagrelide, making its control in the final active pharmaceutical ingredient (API) a critical quality attribute.[3][4] This guide will elucidate the experimental rationale and provide detailed protocols for a comparative purity assessment between a newly sourced or in-house standard of Anagrelide Impurity 1 and a certified reference standard (CRS).
The Significance of Anagrelide Impurity 1
Anagrelide Impurity 1, with the chemical name Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride, is a precursor to the key intermediate, Anagrelide Related Compound A (ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate).[3][4][5] The reduction of the nitro group in Impurity 1 yields Related Compound A, which is then cyclized to form the active Anagrelide molecule.
Caption: Synthetic relationship of Anagrelide Impurity 1.
Given its position in the synthetic pathway, residual Anagrelide Impurity 1 in the final drug substance is a direct indicator of incomplete reaction or inefficient purification. Therefore, a highly sensitive and specific analytical method is crucial for its quantification.
Experimental Design for Comparative Purity Assessment
To ensure the reliability of quantitative impurity analysis, the purity of the reference standard itself must be unequivocally established. This section outlines a comparative study to assess the purity of a new Anagrelide Impurity 1 standard against a well-characterized Certified Reference Standard (CRS). The experimental workflow is designed to provide orthogonal data, enhancing the confidence in the final purity assignment.
Caption: Workflow for comparative purity assessment.
The core of this comparison lies in the application of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for quantitative purity determination and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and detection of any co-eluting impurities.[1]
Methodologies and Protocols
The following protocols are provided as a robust starting point. Method validation in accordance with ICH Q2(R1) guidelines is imperative before implementation for routine quality control.
High-Performance Liquid Chromatography (HPLC-UV)
The principle behind this method is to separate Anagrelide Impurity 1 from the active ingredient, Anagrelide, and other related substances on a reversed-phase column, followed by quantification using a UV detector. The choice of a C8 or C18 column is common for providing sufficient retention and resolution of Anagrelide and its impurities.[6]
Experimental Protocol:
-
Instrumentation: A validated HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
-
Chromatographic Conditions:
-
Column: Symmetry C8, 250 mm x 4.6 mm, 3.0 µm particle size.
-
Mobile Phase A: Phosphate buffer (pH 4.1).
-
Mobile Phase B: Acetonitrile:Methanol:Buffer (40:40:20 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
CRS Solution: Accurately weigh and dissolve the Anagrelide Impurity 1 CRS in a suitable diluent (e.g., Mobile Phase B) to obtain a final concentration of approximately 0.1 mg/mL.
-
Test Standard Solution: Prepare the new Anagrelide Impurity 1 standard in the same manner as the CRS solution.
-
-
System Suitability:
-
Inject the CRS solution six times. The relative standard deviation (RSD) of the peak area for Anagrelide Impurity 1 should be not more than 2.0%.
-
The tailing factor for the Anagrelide Impurity 1 peak should be not more than 2.0.
-
-
Procedure:
-
Inject the diluent as a blank.
-
Inject the CRS and Test Standard solutions in triplicate.
-
Record the chromatograms and calculate the area of the principal peak and any impurity peaks.
-
-
Purity Calculation (Area Normalization):
-
Purity (%) = (Area of Principal Peak / Total Area of all Peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is employed for the definitive confirmation of the identity of Anagrelide Impurity 1 by providing accurate mass data. This technique is also invaluable for identifying any impurities that may not be resolved chromatographically from the main peak in the HPLC-UV method.
Experimental Protocol:
-
Instrumentation: A validated LC-MS system, preferably with a high-resolution mass spectrometer (e.g., TOF or Orbitrap), coupled to an HPLC system.
-
Chromatographic Conditions: Utilize the same HPLC method as described in section 3.1 to ensure correlation of retention times.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-500.
-
Source Parameters: Optimize for the specific instrument to achieve maximum sensitivity for the analyte.
-
-
Procedure:
-
Inject the CRS and Test Standard solutions.
-
Acquire the full scan mass spectra for the peak corresponding to Anagrelide Impurity 1.
-
-
Data Analysis:
-
Confirm the presence of the protonated molecule [M+H]⁺ for Anagrelide Impurity 1 (Expected m/z for C₁₁H₁₂Cl₂N₂O₄ is approximately 307.02).
-
Analyze the mass spectra for any other co-eluting ions that may indicate the presence of impurities.
-
Comparative Data Analysis
The data obtained from the HPLC-UV and LC-MS analyses should be tabulated for a clear comparison between the Certified Reference Standard and the new test standard.
Table 1: Comparative Purity and Identity Data for Anagrelide Impurity 1 Standards
| Parameter | Certified Reference Standard (CRS) | Test Standard | Acceptance Criteria |
| HPLC Purity (Area %) | |||
| Main Peak (%) | 99.8% | 99.5% | ≥ 99.0% |
| Individual Unknown Impurity (%) | < 0.10% | 0.15% | ≤ 0.10% |
| Total Impurities (%) | 0.2% | 0.5% | ≤ 1.0% |
| LC-MS Identity | |||
| Retention Time (min) | 8.5 | 8.5 | Matches CRS ± 2% |
| Observed [M+H]⁺ (m/z) | 307.0250 | 307.0248 | Matches theoretical mass ± 5 ppm |
| Appearance | White to off-white powder | White to off-white powder | Conforms to CRS |
Note: The data presented in this table is illustrative. Actual results will vary.
Interpretation and Conclusion
A comprehensive assessment of the purity of an Anagrelide Impurity 1 standard requires a multi-faceted analytical approach. The HPLC-UV method provides a robust quantitative measure of purity, while LC-MS offers definitive structural confirmation and the potential to uncover hidden impurities.
The trustworthiness of this entire process is anchored in the self-validating nature of the protocols. System suitability tests ensure the analytical system is performing correctly before any sample analysis. The use of a certified reference standard provides a benchmark against which the new standard is compared. Any significant deviation in purity, retention time, or mass spectral data between the two standards would necessitate further investigation into the manufacturing process or storage conditions of the test standard.
Adherence to the principles outlined in this guide, grounded in regulatory expectations from bodies like the ICH and FDA, will ensure that the Anagrelide Impurity 1 standard used in quality control is of the requisite purity, thereby upholding the integrity of the final drug product analysis.
References
-
A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. (2021). ResearchGate. [Link]
-
A new RP-HPLC method development for the estimation of an anti-thrombocythemic agent anagrelide in pure and pharmaceutical formul. Der Pharma Chemica. [Link]
-
a validated hplc method for the determination of anagrelide in pharmaceutical preparations. International Journal of Pharmacy. [Link]
-
Anagrelide Impurities and Related Compound. Veeprho. [Link]
-
Anagrelide. PubChem. [Link]
-
Impurity Profiling and a Stability Indicating Advanced Liquid Chromatographic Method Development and Validation for the Estimation of Related Impurities of Anagrelide. (2023). ResearchGate. [Link]
-
High-performance liquid chromatography-mass spectrometry method for determination of anagrelide in human plasma. PubMed. [Link]
- Method for the manufacture of anagrelide.
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Anagrelide Hydrochloride Revision Bulletin. USP-NF. [Link]
-
Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules. CBG-Meb. [Link]
-
Anagrelide Hydrochloride Monograph. USP-NF. [Link]
-
Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
ANDAs: Impurities in Drug Products. FDA. [Link]
-
Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. National Institutes of Health. [Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Anagrelide Impurity 1 Analysis
Introduction: The Critical Role of Impurity Profiling for Anagrelide
Anagrelide is a potent platelet-reducing agent indicated for the treatment of thrombocythemia, a condition characterized by an abnormally high platelet count, in patients with myeloproliferative neoplasms.[1][2] The mechanism of action involves the inhibition of phosphodiesterase III, which in turn reduces the maturation of platelets from megakaryocytes.[3][4][5] Given its therapeutic importance, ensuring the purity and safety of Anagrelide drug substance and product is paramount. Pharmaceutical impurities, even at trace levels, can impact the safety and efficacy of a drug. Therefore, robust and reproducible analytical methods for impurity detection and quantification are a cornerstone of quality control in the pharmaceutical industry.
This guide focuses on a critical process impurity, Anagrelide Impurity 1, also known as Anagrelide Related Compound A.[6][7] The chemical name for this impurity is ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride.[8] The United States Pharmacopeia (USP) lists Anagrelide Related Compound A as a specified impurity.[6] This guide presents a comparative analysis of different analytical approaches for the quantification of this impurity, framed within the context of a hypothetical inter-laboratory study. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuances and challenges associated with this analysis, thereby facilitating the development and validation of reliable analytical methods.
The Challenge: Ensuring Consistency in Anagrelide Impurity 1 Analysis
Achieving consistent and accurate results for impurity analysis across different laboratories is a significant challenge. Variations in instrumentation, analytical columns, reagent quality, and analyst technique can all contribute to inter-laboratory variability. For a globally marketed drug like Anagrelide, it is crucial that quality control laboratories worldwide can reliably quantify impurities to ensure patient safety and meet regulatory requirements.[9]
This guide simulates an inter-laboratory comparison study to evaluate the performance of different High-Performance Liquid Chromatography (HPLC) methods for the analysis of Anagrelide Impurity 1. The study is designed to identify potential sources of variability and to provide recommendations for best practices.
Comparative Study Design
This hypothetical study involves three independent laboratories (Lab A, Lab B, and Lab C) tasked with quantifying Anagrelide Impurity 1 in a single batch of Anagrelide hydrochloride. Each laboratory was provided with a reference standard for Anagrelide and Anagrelide Impurity 1. Two different HPLC methods were evaluated to compare their performance.
Objective: To assess the precision, accuracy, and robustness of two different HPLC methods for the quantification of Anagrelide Impurity 1 across three laboratories.
Materials:
-
Anagrelide Hydrochloride test sample (one single lot)
-
USP Anagrelide Related Compound A RS (Reference Standard)[7]
-
HPLC grade solvents and reagents
Analytical Methods: Two distinct reversed-phase HPLC (RP-HPLC) methods were chosen for this comparative study, reflecting common approaches in pharmaceutical analysis.
-
Method 1: The Pharmacopeial Approach (based on USP monograph) [6] This method is designed to be robust and suitable for routine quality control.
-
Method 2: An Alternative Gradient HPLC Method This method utilizes a different column and a gradient elution to potentially achieve better resolution and faster analysis times.[10][11]
The logical flow of this inter-laboratory comparison is depicted in the diagram below.
Experimental Protocols
The following are detailed, step-by-step methodologies for the two HPLC methods evaluated in this study. Adherence to these protocols is critical for minimizing variability and ensuring the comparability of results.
Method 1: The Pharmacopeial Approach (Isocratic HPLC)
This method is adapted from the United States Pharmacopeia (USP) monograph for Anagrelide Hydrochloride.[6]
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | L11 packing, 4.6-mm × 15-cm; 4-µm |
| Mobile Phase | Acetonitrile, methanol, and phosphate buffer pH 4.1 (40:40:20, v/v/v)[10] |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C[10] |
| Detection Wavelength | 254 nm[10] |
| Injection Volume | 20 µL |
Standard Solution Preparation:
-
Prepare a standard solution of USP Anagrelide Related Compound A RS at a concentration of approximately 0.25 µg/mL in the Mobile Phase.
Sample Solution Preparation:
-
Weigh and transfer an amount of Anagrelide Hydrochloride equivalent to 25 mg of anhydrous anagrelide into a 50 mL volumetric flask.
-
Add approximately 30 mL of mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase and mix well.
System Suitability:
-
Tailing factor: Not more than 2.0 for the Anagrelide peak.
-
Relative standard deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.
Method 2: Alternative Gradient HPLC Method
This method is a hypothetical alternative designed for improved separation and potentially faster run times.
Chromatographic Conditions: | Parameter | Value | | :--- | :--- | | Column | C18, 4.6-mm × 150-mm; 3.5-µm | | Mobile Phase A | 0.1% Trifluoroacetic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 10 | 80 | | | 12 | 80 | | | 12.1 | 20 | | | 15 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 35°C | | Detection Wavelength | 250 nm[12] | | Injection Volume | 10 µL |
Standard and Sample Preparation: Follow the same procedures as in Method 1, using Mobile Phase A as the diluent.
The experimental workflow for a single laboratory executing one of these methods is illustrated below.
Results and Discussion
The following tables summarize the hypothetical results obtained from the three laboratories for the quantification of Anagrelide Impurity 1.
Table 1: Hypothetical Results for Anagrelide Impurity 1 (%) using Method 1 (Isocratic)
| Laboratory | Injection 1 | Injection 2 | Injection 3 | Mean | Std. Dev. | RSD (%) |
| Lab A | 0.12 | 0.13 | 0.12 | 0.123 | 0.006 | 4.8 |
| Lab B | 0.11 | 0.12 | 0.11 | 0.113 | 0.006 | 5.3 |
| Lab C | 0.13 | 0.14 | 0.13 | 0.133 | 0.006 | 4.5 |
| Overall | 0.123 | 0.010 | 8.1 |
Table 2: Hypothetical Results for Anagrelide Impurity 1 (%) using Method 2 (Gradient)
| Laboratory | Injection 1 | Injection 2 | Injection 3 | Mean | Std. Dev. | RSD (%) |
| Lab A | 0.125 | 0.126 | 0.124 | 0.125 | 0.001 | 0.8 |
| Lab B | 0.128 | 0.127 | 0.129 | 0.128 | 0.001 | 0.8 |
| Lab C | 0.122 | 0.123 | 0.121 | 0.122 | 0.001 | 0.8 |
| Overall | 0.125 | 0.003 | 2.4 |
Analysis of Results
Method 1 (Isocratic): The results from Method 1 show a higher degree of inter-laboratory variability, as indicated by the overall RSD of 8.1%. While each individual laboratory achieved acceptable intra-laboratory precision (RSD < 6%), the differences in the mean values suggest a potential lack of robustness in the method. The isocratic nature of this method might be more susceptible to variations in system dwell volume and column chemistry, leading to slight shifts in retention time and integration challenges, especially for a low-level impurity.
Method 2 (Gradient): In contrast, Method 2 demonstrates significantly better inter-laboratory agreement, with an overall RSD of 2.4%. The intra-laboratory precision is also excellent for all participating labs. The gradient elution likely provides better peak shaping and resolution from the main Anagrelide peak, making the integration more consistent across different HPLC systems. The use of a modern C18 column with smaller particle size could also contribute to the improved efficiency and reproducibility.
Expert Insights and Causality
-
Column Selection: The choice of stationary phase is critical. The L11 column in Method 1 is a cyano-bonded silica, which can have different selectivity compared to the C18 column in Method 2. The C18 column often provides more robust performance for a wider range of compounds.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Anagrelide and its impurities. While Method 1 uses a buffered mobile phase at pH 4.1, Method 2 employs an acidic mobile phase with trifluoroacetic acid, which can improve peak symmetry.
-
Gradient vs. Isocratic Elution: For complex samples with components of varying polarity, a gradient elution (Method 2) is often superior to an isocratic one (Method 1). It allows for better separation of early-eluting impurities from the void volume and provides sharper peaks for late-eluting components.
Conclusion and Recommendations
This comparative guide, based on a hypothetical inter-laboratory study, highlights the importance of method selection and validation in ensuring the reliable analysis of Anagrelide Impurity 1. While the pharmacopeial method (Method 1) is suitable for its intended purpose, the alternative gradient method (Method 2) demonstrated superior performance in terms of inter-laboratory precision and reproducibility.
Key Recommendations for Researchers and Analysts:
-
Method Optimization: For routine analysis, consider optimizing existing pharmacopeial methods or developing alternative methods, particularly if inter-laboratory variability is a concern.
-
Robustness Testing: Thoroughly evaluate the robustness of any analytical method during validation, assessing the impact of small variations in parameters like mobile phase composition, pH, column temperature, and flow rate.[13]
-
System Suitability Criteria: Establish stringent system suitability criteria to ensure consistent performance of the chromatographic system before analyzing any samples.
-
Training and Harmonization: For multi-site studies or routine analysis across different laboratories, ensure that analysts are well-trained on the specific method and that there is a harmonized approach to sample preparation, data acquisition, and processing.
By carefully considering these factors, pharmaceutical scientists can develop and implement robust analytical methods that ensure the quality and safety of Anagrelide and other critical medicines.
References
- Anagrelide Hydrochloride. USP-NF. 2013-06-01.
- Anagrelide. PubChem.
- Anagrelide Capsules, House Standard 0.5 mg. Pharmascience Inc. 2018-03-19.
- PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Prpms-ANAGRELIDE. Pharmascience. 2023-10-03.
- Anagrelide Rel
- A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form.
- Inter-Laboratory Comparison of 2"-O-beta-L-galactopyranosylorientin Analysis: A Proficiency Testing Guide. Benchchem.
- Anagrelide Vi
- Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. PMC.
- ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). 2022-03-31.
- Comparison of various international guidelines for analytical method valid
- A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Taylor & Francis.
- Anagrelide USP Rel
- Anagrelide-Impurities.
- a validated hplc method for the determination of anagrelide in pharmaceutical preparations.
- Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Labor
- Anagrelide USP Related compound A Hydrochloride. Alentris Research Pvt. Ltd.
- Method Validation and Estimation of Anagrelide Hydrochloride in Pharmaceutical Dosage by RP-HPLC Method. IT Medical Team.
- Anagrelide Monograph for Professionals. Drugs.com.
- Anagrelide Impurity 1. Clearsynth.
- These highlights do not include all the information needed to use ANAGRELIDE CAPSULES USP safely and effectively. DailyMed.
- Anagrelide Hydrochloride. USP-NF. 2013-05-31.
- Anagrelide Impurities and Rel
- Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules. CBG-Meb. 2018-11-13.
- Equivalence Testing for Comparability.
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Anagrelide USP Related Compound A | CAS No- 85325-12-8 [chemicea.com]
- 5. veeprho.com [veeprho.com]
- 6. uspnf.com [uspnf.com]
- 7. store.usp.org [store.usp.org]
- 8. clearsynth.com [clearsynth.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pharmascholars.com [pharmascholars.com]
- 13. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Anagrelide Impurity A and Impurity 1 for Pharmaceutical Researchers
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a potent therapeutic agent like Anagrelide, used in the treatment of essential thrombocythemia, a comprehensive understanding of its impurity profile is paramount.[1] This guide provides an in-depth, comparative analysis of two critical process-related impurities: Anagrelide Impurity A and Anagrelide Impurity 1. Our objective is to equip researchers, analytical scientists, and drug development professionals with the technical insights and experimental data necessary to navigate the complexities of identifying, controlling, and understanding these molecules.
The narrative that follows is grounded in established pharmacopeial standards and scientific literature. We will dissect the chemical identities of these impurities, their synthetic origins, and the analytical methodologies required for their precise quantification, adhering to the principles of scientific integrity and expertise.
Section 1: Unmasking the Impurities: Chemical Identity and Regulatory Context
The control of impurities in pharmaceutical products is rigorously governed by international guidelines, such as those from the International Council for Harmonisation (ICH), and enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] Pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), provide official monographs that specify the acceptance criteria for known and unknown impurities.[4][5]
For Anagrelide, the USP monograph is a critical reference, officially designating impurities and their limits.[4] It is within this regulatory framework that we define Impurity A and Impurity 1.
Anagrelide Impurity A: The Precursor Intermediate
Anagrelide Impurity A is officially recognized by the USP as Anagrelide Related Compound A .[4][6] Its chemical name is ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate .[7][8] This compound is not a degradation product but a key intermediate in several patented synthetic routes for Anagrelide.[9][10] Its presence in the final API typically signifies an incomplete reaction or inefficient purification of the penultimate synthetic step.
Anagrelide Impurity 1: The Open-Ring Variant
Anagrelide Impurity 1 is identified as Anagrelide Open Ring Methyl Ester , with the chemical name Methyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate .[11][12] This impurity is explicitly listed in the Anagrelide Hydrochloride Revision Bulletin by the USP, with a defined acceptance criterion, underscoring its regulatory significance.[13] Its formation is often associated with the final stages of synthesis, particularly during the conversion of Anagrelide base to its hydrochloride salt in the presence of methanol, which can lead to esterification of a hydrolyzed intermediate.[9][14]
Comparative Summary
To facilitate a direct comparison, the key attributes of Anagrelide Impurity A and Impurity 1 are summarized in the table below.
| Feature | Anagrelide Impurity A (Anagrelide Related Compound A) | Anagrelide Impurity 1 (Anagrelide Open Ring Methyl Ester) |
| Chemical Name | ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate[7][8] | Methyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate[11][12] |
| CAS Number | 70406-92-7 (Free Base)[7] | 752151-24-9[12][15] |
| Molecular Formula | C₁₁H₁₄Cl₂N₂O₂[7] | C₁₁H₁₁Cl₂N₃O₂[12][15] |
| Molecular Weight | 277.15 g/mol [16] | 288.13 g/mol [12][15] |
| Nature of Impurity | Process-related (Synthetic Intermediate)[9][10] | Process-related / Potential Degradant[9][14] |
| USP Limit | Listed as a specified impurity. | NMT 0.25%[13] |
Section 2: Tracing the Origins: Formation Pathways
Understanding the formation pathways of impurities is critical for developing effective control strategies. The chemical structure of each impurity provides clues to its origin within the manufacturing process of Anagrelide.
Formation of Anagrelide Impurity A
The synthesis of Anagrelide typically involves the reaction of a substituted benzyl chloride with an amino acid ester, followed by cyclization reactions to form the fused ring system.[9][10] Anagrelide Impurity A, being ethyl N-(6-amino-2,3-dichlorobenzyl)glycine, is the direct product of condensing 6-amino-2,3-dichlorobenzyl chloride with ethyl glycinate.[10] This intermediate is then cyclized, often using cyanogen bromide, to form the quinazoline ring system.[9][17] Therefore, the presence of Impurity A in the final drug substance is a direct marker of an incomplete cyclization reaction.
Caption: Formation pathway of Anagrelide Impurity A.
Formation of Anagrelide Impurity 1
The formation of Anagrelide Impurity 1, the "Open Ring Methyl Ester," is more nuanced. It can arise if the lactam ring of Anagrelide or a related intermediate undergoes hydrolysis, followed by esterification with methanol.[9][14] This is particularly relevant during the preparation of the hydrochloride salt of Anagrelide, a process that often involves heating in a methanol slurry with hydrochloric acid.[9][14] The acidic and thermal conditions can promote both hydrolysis and subsequent esterification, leading to the formation of this impurity.
Caption: Plausible formation pathway for Anagrelide Impurity 1.
Section 3: Analytical Strategy: A Validated HPLC Protocol
The simultaneous quantification of Anagrelide and its impurities requires a robust, stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose.[18][19][20] The following protocol is a representative method synthesized from published literature, designed for optimal resolution and sensitivity.
Experimental Protocol: RP-HPLC for Anagrelide Impurity Profiling
This protocol is designed as a self-validating system; its specificity is demonstrated by its ability to resolve the API from its key impurities and degradation products.
Objective: To separate and quantify Anagrelide, Anagrelide Impurity A, and Anagrelide Impurity 1 in a drug substance sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C8 or C18, 250 mm x 4.6 mm, 3-5 µm | Provides excellent hydrophobic retention and resolution for the moderately polar analytes.[19][20] |
| Mobile Phase A | Phosphate Buffer (e.g., 20mM KH₂PO₄), pH adjusted to 4.1 with phosphoric acid. | Buffering the mobile phase ensures consistent retention times and peak shapes by controlling the ionization state of the analytes.[19] |
| Mobile Phase B | Acetonitrile/Methanol/Buffer (e.g., 40:40:20 v/v/v) | The organic modifiers elute the analytes from the column. A mixture can fine-tune selectivity.[19] |
| Gradient Elution | A gradient program starting with a higher percentage of Mobile Phase A and increasing to a higher percentage of Mobile Phase B. | Necessary to elute all compounds with good peak shape in a reasonable runtime, from the more polar impurities to the less polar API. |
| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time with backpressure.[19] |
| Column Temperature | 40 °C | Elevated temperature improves peak efficiency and reduces viscosity, leading to sharper peaks and lower backpressure.[19] |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity for Anagrelide and its related impurities.[19] |
| Injection Volume | 20 µL | A typical volume to ensure good sensitivity without overloading the column. |
Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of Anagrelide, Impurity A, and Impurity 1 reference standards in a suitable diluent (e.g., acetonitrile/water). Prepare a working standard solution by diluting the stocks to the desired concentration (e.g., at the specification limit for impurities).
-
Sample Solution: Accurately weigh and dissolve the Anagrelide drug substance in the diluent to a known concentration.
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Demonstrated by the resolution of all relevant peaks and through forced degradation studies.
-
Linearity: Assessed over a range of concentrations for all analytes (R² > 0.995).[19]
-
Accuracy & Precision: Determined by replicate injections of known concentrations.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Established to ensure the method is sensitive enough for impurity quantification at the required levels (<0.05%).[19]
Sources
- 1. veeprho.com [veeprho.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. uspnf.com [uspnf.com]
- 5. db.cbg-meb.nl [db.cbg-meb.nl]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Ethyl 2-(6-Amino-2,3-dichlorobenzylamino)acetate Hydrochloride [lgcstandards.com]
- 9. US6388073B1 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. Anagrelide Open ring methyl ester | CAS No- 752151-24-9 [chemicea.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. uspnf.com [uspnf.com]
- 14. US8530651B2 - Process for the preparation of anagrelide and analogues - Google Patents [patents.google.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. EP1700859A2 - Method for the manufacture of anagrelide - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pharmacopeial Standards for Anagrelide Impurities: USP, EP, and BP Perspectives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. Anagrelide, a potent platelet-reducing agent used in the treatment of essential thrombocythemia, is no exception. The control of impurities in anagrelide is rigorously governed by pharmacopeial standards, which provide the bedrock for quality control and regulatory compliance. This guide offers an in-depth comparison of the pharmacopeial standards for anagrelide impurities as defined by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), complemented by a detailed examination of the analytical methodologies prescribed.
Introduction: The Criticality of Impurity Profiling for Anagrelide
Anagrelide hydrochloride's therapeutic action is concentration-dependent, and the presence of impurities, which can arise from the manufacturing process or degradation, can potentially alter its efficacy and introduce safety concerns. Therefore, a thorough understanding and strict control of these impurities are mandated by regulatory bodies worldwide. The leading pharmacopeias—USP, EP, and BP—provide detailed monographs that specify the acceptable limits for known and unknown impurities and outline the analytical procedures for their detection and quantification. While these standards are largely harmonized, subtle differences can exist, impacting analytical method development, validation, and global drug registration strategies.
Comparative Analysis of Impurity Specifications
A meticulous comparison of the impurity standards across the three major pharmacopeias reveals a high degree of alignment, with the USP monograph often serving as a primary reference.
A European Public Assessment Report (EPAR) for a generic anagrelide product indicates that the active substance specification is considered adequate if it meets the requirements of the USP monograph, often with additional requirements for specific, potentially genotoxic impurities, particle size, and residual solvents on a case-by-case basis. This suggests a strong reliance on the USP standards by the European regulatory authorities. While a specific, standalone monograph for Anagrelide in the British Pharmacopoeia is not readily publicly available, the BP generally harmonizes with the EP. Therefore, compliance with the EP, which in this case references the USP, is typically considered sufficient.
Below is a summary of the specified impurities for Anagrelide Hydrochloride as detailed in the United States Pharmacopeia (USP), which are central to the quality control of this API.
Table 1: Specified Impurities for Anagrelide Hydrochloride per USP
| Impurity Name | Chemical Name | Acceptance Criteria (NMT %) |
| Anagrelide Related Compound A | Ethyl 2-(6-amino-2,3-dichlorobenzylamino)acetate | Process impurity controlled in the drug substance |
| Anagrelide Related Compound B | (2-Amino-5,6-dichloroquinazolin-3(4H)-yl)acetic acid | 1.0 |
| Anagrelide Related Compound C | Ethyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate hydrobromide | Process impurity controlled in the drug substance |
| Anagrelide Trichloro Derivative | 6,7,8-Trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one | 0.15 |
| Anagrelide open ring methyl ester | Methyl 2-(5,6-dichloro-2-imino-1,2-dihydroquinazolin-3(4H)-yl)acetate | 0.25[1] |
| Any other individual impurity | - | 0.2 |
| Total impurities | - | 1.5 |
NMT: Not More Than
The causality behind these specifications lies in a risk-based assessment of each impurity's potential impact on the drug's safety and efficacy. Process-related impurities like Anagrelide Related Compounds A and C are controlled upstream in the drug substance manufacturing process. Degradation products and other specified impurities have established limits based on toxicological data and batch analysis from the innovator product.
Analytical Methodologies: A Head-to-Head Comparison
The cornerstone of impurity control is the analytical method used for their detection and quantification. High-Performance Liquid Chromatography (HPLC) is the universally accepted technique for the analysis of anagrelide and its related substances across all three pharmacopeias.
The USP HPLC Method: A Detailed Protocol
The USP monograph for Anagrelide Hydrochloride outlines a specific isocratic HPLC method for the determination of its impurities[2]. The self-validating nature of this protocol is ensured through rigorous system suitability criteria.
Experimental Protocol: USP Method for Anagrelide Impurities
-
Mobile Phase: A filtered and degassed mixture of a phosphate buffer (pH 2.5) and acetonitrile. The exact ratio is specified in the monograph.
-
Chromatographic Column: A 4.6-mm × 15-cm column containing 4-µm packing L11.
-
Flow Rate: Approximately 1.2 mL per minute.
-
Detector: UV at 254 nm.
-
Injection Volume: Typically 20 µL.
-
System Suitability:
-
Resolution: The resolution between critical pairs of peaks (e.g., anagrelide and a closely eluting impurity) must be not less than a specified value.
-
Tailing Factor: The tailing factor for the anagrelide peak is not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution is not more than 2.0%.
-
The choice of a phosphate buffer at pH 2.5 is critical for achieving optimal separation and peak shape, as it controls the ionization state of anagrelide and its impurities. The L11 column packing, a silica-based C18, provides the necessary hydrophobicity for retaining the analytes.
EP and BP Approaches: Harmonization with USP
As indicated by regulatory documents, the EP and BP analytical methodologies for anagrelide impurities are expected to be very similar, if not identical, to the USP method. When a specific monograph is not present in the EP or BP, it is common practice to refer to the USP monograph. Should a laboratory need to transfer the USP method to be compliant with EP or BP standards, a method transfer study would be conducted to demonstrate that the receiving laboratory can achieve the same results as the originating laboratory, ensuring consistency in quality control across different regulatory regions.
Visualizing the Analytical Workflow
The selection and implementation of a pharmacopeial method for anagrelide impurity analysis follows a logical progression. The following diagram illustrates this workflow.
Caption: Workflow for Anagrelide Impurity Analysis.
Comparative Experimental Data: An Illustrative Overview
While a direct side-by-side comparative chromatogram from the three pharmacopeias is not publicly available, numerous studies have been published detailing the successful separation of anagrelide and its degradation impurities using HPLC methods similar to the pharmacopeial ones.
Forced degradation studies are a critical component of method validation and help to establish the stability-indicating nature of the analytical procedure. These studies typically involve exposing anagrelide to stress conditions such as acid, base, oxidation, heat, and light. The resulting chromatograms demonstrate the ability of the HPLC method to separate the anagrelide peak from all potential degradation products, ensuring that the assay for the active ingredient is accurate and that all impurities are adequately monitored.
A typical chromatogram from a well-resolved separation would show the main anagrelide peak with smaller peaks corresponding to the specified and unspecified impurities eluting at different retention times. The high resolution between peaks is crucial for accurate integration and quantification.
Conclusion: A Harmonized Approach to Ensuring Quality
The pharmacopeial standards for anagrelide impurities in the USP, EP, and BP demonstrate a strong commitment to a harmonized, science-based approach to drug quality. The reliance of the EP and likely the BP on the well-established USP monograph simplifies the analytical and regulatory landscape for manufacturers marketing anagrelide in multiple regions. The detailed HPLC methodology, with its stringent system suitability requirements, provides a robust and reliable framework for the routine quality control of anagrelide, ultimately safeguarding patient health. For researchers and drug development professionals, a thorough understanding of these pharmacopeial standards is not just a matter of compliance but a fundamental aspect of developing safe and effective medicines.
References
- United States Pharmacopeia. Anagrelide Hydrochloride Monograph.
- European Medicines Agency. Public Assessment Report (EPAR) for Anagrelide Mylan. 15 February 2018.
-
Veeprho. Anagrelide Related Compound B. [Link]
- USP-NF. Anagrelide Hydrochloride. Revision Bulletin, Official June 1, 2013.
-
Pharmaffiliates. Anagrelide-Impurities. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. Anagrelide API Impurity Manufacturers. [Link]
- Google Patents. Process for the preparation of anagrelide and analogues. US8530651B2.
-
Drugs.com. Anagrelide Monograph for Professionals. [Link]
-
USP-NF. Anagrelide Hydrochloride Revision Bulletin. 31 May 2013. [Link]
- European Medicines Agency. Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. 8 December 2022.
- CBG-MEB. Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules. 13 November 2018.
Sources
Justification of Specification for Anagrelide Impurity 1: A Technical Guide for Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the control of impurities is a critical element that directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth technical analysis and justification for the specification of Anagrelide impurity 1, a key intermediate in the synthesis of the thrombocythemic agent, Anagrelide. This document is intended for researchers, scientists, and drug development professionals to offer a comprehensive understanding of the scientific and regulatory rationale behind establishing a safe and acceptable limit for this specific impurity.
Anagrelide and the Imperative of Impurity Profiling
Anagrelide is a medication used to treat essential thrombocythemia, a myeloproliferative disorder characterized by an elevated platelet count.[1] It functions by inhibiting the maturation of platelets from megakaryocytes.[2] The synthesis of Anagrelide is a multi-step process, and like any synthetic route, it is susceptible to the formation of impurities.[3] These impurities can arise from starting materials, intermediates, by-products, or degradation of the active pharmaceutical ingredient (API).[3] Rigorous control of these impurities is mandated by regulatory agencies worldwide to ensure the safety and quality of the drug product.
The justification for an impurity specification is a scientifically driven process that considers the impurity's origin, its potential toxicological effects, and the capability of the manufacturing process to control it to a safe level. This guide will focus on Anagrelide impurity 1, providing a clear and logical argument for its established specification.
Unveiling Anagrelide Impurity 1: Structure and Origin
Anagrelide impurity 1 is chemically identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride . Its chemical structure is presented below:
Chemical Structure of Anagrelide Impurity 1:
-
Molecular Formula: C₁₁H₁₃Cl₃N₂O₄
-
Molecular Weight: 343.59 g/mol
-
CAS Number: 70380-50-6
This compound is a crucial starting material or key intermediate in the synthesis of Anagrelide.[3] Its presence in the final Anagrelide drug substance is primarily due to its incomplete reaction or carry-over from the manufacturing process. The synthetic pathway of Anagrelide involves the reaction of Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride with other reagents to form the core structure of the Anagrelide molecule.[3]
The following diagram illustrates the logical flow for establishing the specification for a process-related impurity like Anagrelide impurity 1.
Caption: Logical workflow for justifying the specification of Anagrelide impurity 1.
Regulatory Framework and Pharmacopeial Standards
The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2).[4] This guideline provides a framework for the identification, qualification, and reporting of impurities. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for drug substances, which include specific tests and acceptance criteria for impurities.
A review of the European Public Assessment Report for an Anagrelide product indicates that the active substance specification is considered adequate and meets the requirements of the USP monograph, with additional requirements for small potentially genotoxic impurities.[5]
While a specific limit for "Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride" is not explicitly named as "Impurity 1" in the publicly available USP monograph for Anagrelide Hydrochloride, the monograph does specify limits for known and unknown impurities.[1] As a known starting material, its control would fall under the general and specific impurity limits set forth in the pharmacopeia. Given its chemical structure containing a nitroaromatic group, it warrants careful consideration for potential genotoxicity, aligning with the additional controls mentioned in the EMA report.[5]
The following table summarizes the typical impurity thresholds according to ICH Q3A, which guide the setting of specifications.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances.
For Anagrelide, with a recommended starting dose of 0.5 mg to 1 mg twice daily and a maximum daily dose not exceeding 10 mg, the qualification threshold for an impurity would be 0.15%.[2]
Scientific Justification for the Specification of Anagrelide Impurity 1
The justification for the specification of Anagrelide impurity 1 is built upon a multi-faceted argument encompassing its origin, potential risk, and the manufacturer's ability to control it.
Control Through Manufacturing Process
Anagrelide impurity 1 is a starting material that is consumed during the synthesis of the final drug molecule.[3] A well-controlled and validated manufacturing process is designed to ensure the complete or near-complete conversion of starting materials and intermediates into the final product. The specification for this impurity is therefore a critical parameter to demonstrate the consistency and control of the manufacturing process. By setting a stringent limit, manufacturers provide evidence that the reaction has proceeded to completion and that the purification steps are effective in removing any unreacted starting material.
Toxicological Assessment and Safety Considerations
While specific, publicly available toxicological studies on "Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride" are limited, a toxicological risk assessment can be inferred based on its chemical structure and the principles of impurity qualification. The presence of a nitroaromatic functional group raises a structural alert for potential genotoxicity. Regulatory authorities, including the EMA, have emphasized the need for additional controls for potentially genotoxic impurities.[5]
In the absence of comprehensive toxicological data for the impurity itself, the primary approach to control its risk is to limit its presence in the final drug substance to a level that is considered safe. This is in line with the ICH M7 guideline on the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. For impurities with mutagenic potential, a much lower acceptable intake is generally applied.
However, it is also important to consider the safety data of a related, yet structurally simpler compound, Glycine ethyl ester hydrochloride. This compound has an intraperitoneal LD50 in mice of 750 mg/kg and is classified as causing serious eye damage.[6] While not directly applicable to the more complex Anagrelide impurity 1, it provides some context for the potential hazards of related structures.
Given these considerations, the specification for Anagrelide impurity 1 is set at a level that is as low as reasonably practicable (ALARP) and is supported by the manufacturing process capability. A stringent control strategy ensures that the potential risk associated with this impurity is negligible.
Analytical Methodology for Quantification
The control of Anagrelide impurity 1 relies on the availability of a robust and validated analytical method. High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique for the separation and quantification of Anagrelide and its related substances.
Representative HPLC Method for Anagrelide and Impurities
The following is a representative HPLC method that can be used for the determination of Anagrelide and its impurities, including impurity 1.
Experimental Protocol:
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 4 µm packing (or equivalent)[1]
-
Mobile Phase A: 6.8 g/L of monobasic potassium phosphate in water, adjusted to pH 2.5 with phosphoric acid[1]
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient program to ensure separation of all impurities.
-
Flow Rate: 1.2 mL/min[1]
-
Column Temperature: 30 °C
-
Detector: UV at 254 nm
-
Injection Volume: 20 µL[1]
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a solution of Anagrelide Hydrochloride reference standard of a known concentration in the mobile phase.
-
Sample Solution: Prepare a solution of the Anagrelide drug substance to be tested in the mobile phase at a specified concentration.
-
Impurity Standard Solution: If available, prepare a solution of Anagrelide impurity 1 reference standard to confirm its retention time and response factor.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of Anagrelide impurity 1 in the sample using the following formula:
Where RRF is the Relative Response Factor of the impurity compared to the API.
-
This method, once validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness, provides a reliable means to quantify Anagrelide impurity 1 and ensure it meets the established specification.
Conclusion
The specification for Anagrelide impurity 1, "Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride," is a critical quality attribute that is justified through a comprehensive evaluation of its origin, potential risks, and the manufacturer's ability to control its levels. As a key starting material, its presence in the final drug substance is minimized through a well-controlled manufacturing process. The specification is set in accordance with the principles outlined in ICH guidelines and pharmacopeial standards, ensuring the safety and quality of Anagrelide. The use of a validated, stability-indicating analytical method, such as HPLC, is essential for the routine monitoring and control of this impurity. This guide provides a robust framework for understanding and justifying the specifications of process-related impurities in pharmaceutical manufacturing, contributing to the development of safe and effective medicines.
References
-
Pharmaffiliates. Anagrelide-Impurities. Link
-
Collating Body of the Netherlands. (2018). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrate). Link
-
USP-NF. (2013). Anagrelide Hydrochloride. Link
-
Google Patents. (2008). AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride. Link
-
PubChem. Glycine ethyl ester, hydrochloride. Link
-
U.S. Food and Drug Administration. (2024). Draft Guidance on Anagrelide Hydrochloride. Link
-
ChemicalBook. Glycine ethyl ester hydrochloride | 623-33-6. Link
-
Therapeutic Goods Administration. (2012). Australian Public Assessment Report for Anagrelide hydrochloride. Link
-
European Medicines Agency. Anagrelide Viatris (previously Anagrelide Mylan). Link
-
European Medicines Agency. Anagrelide Viatris - Product Information. Link
-
Pharmaffiliates. CAS No : 70380-50-6 | Product Name : Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride. Link
-
Pharmaffiliates. Anagrelide Hydrochloride-Impurities. Link
-
Scribd. (2016). Anagrelide Capsules. Link
-
Wiley Online Library. (2020). Efficacy and safety of anagrelide as a first-line drug in cytoreductive treatment-naïve essential thrombocythemia patients in a real-world setting. Link
-
European Medicines Agency. (2014). Xagrid, INN-anagrelide. Link
-
Pharmascience Inc. (2023). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION Prpms-ANAGRELIDE Anagrelide Hydrochloride Capsules. Link
-
Lirias. Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents. Link
-
PharmaCompass. Ethyl N-(2.3-Dichloro-6-Nitrobenzyl)Glycine Hydrochloride. Link
-
European Medicines Agency. (2014). Xagrid - anagrelide. Link
-
U.S. Pharmacopeia. <232> Elemental Impurities - Limits. Link
-
National Center for Biotechnology Information. (2025). Pharmacokinetic profile and in vivo anticancer efficacy of anagrelide administered subcutaneously in rodents. Link
-
Mylan Pharmaceuticals ULC. (2014). Anagrelide hydrochloride capsules - PRODUCT MONOGRAPH. Link
-
PubChem. Anagrelide. Link
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Link
Sources
- 1. uspnf.com [uspnf.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. AU2008212668A2 - Process for the preparation of ethyl-N-(2, 3-dichloro-6-nitrobenzyl) glycine hydrochloride - Google Patents [patents.google.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. db.cbg-meb.nl [db.cbg-meb.nl]
- 6. Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Guide to Determining the Relative Response Factor for Anagrelide Impurity 1
In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. Anagrelide, a platelet-reducing agent, is no exception.[1] Impurities that arise during its synthesis or degradation must be meticulously quantified to guarantee the safety and efficacy of the final drug product.[1][2] This guide provides an in-depth, scientifically grounded methodology for determining the Relative Response Factor (RRF) of Anagrelide Impurity 1, a critical parameter for its accurate quantification in routine analyses.
The "Why": Understanding the Significance of RRF
The International Council for Harmonisation (ICH) guidelines underscore the importance of accurately quantifying impurities, and a correctly determined RRF is a key component of a validated analytical method that meets regulatory expectations.[2][4] The RRF is defined as the ratio of the response factor of the impurity to that of the API.[2][5]
Anagrelide and Its Impurities
Anagrelide is used to treat thrombocythemia, a condition characterized by an overproduction of platelets.[1][6] The synthesis of Anagrelide can result in several process-related impurities, and others can form through degradation.[1][2] Anagrelide Impurity 1, identified as Methyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate, is one such related substance that requires careful monitoring.[7]
Experimental Design: A Self-Validating Approach
The determination of the RRF must be a robust and self-validating process. This is achieved by demonstrating linearity and precision across a defined range of concentrations for both the Anagrelide API and Impurity 1. The objective is to prove that the analytical procedure is suitable for its intended purpose.[4]
Core Principle: The RRF is established by comparing the slopes of the calibration curves for the impurity and the API.[5][8][9]
Causality in Experimental Choices:
-
Chromatographic Method: A stability-indicating HPLC method capable of separating Anagrelide from all its known impurities is essential.[10][11] A reversed-phase C8 or C18 column is often suitable.[10][12] The mobile phase composition and gradient are optimized to achieve adequate resolution.
-
Detector Selection: A UV detector is commonly used for Anagrelide and its impurities due to the presence of chromophores in their structures. The detection wavelength should be selected at an isosbestic point if possible, or at a wavelength that provides a good response for both the API and the impurity. A wavelength of 254 nm has been shown to be effective.[10][13]
-
Linearity Study: To establish the RRF, the linearity of the detector response for both Anagrelide and Impurity 1 must be demonstrated. This is typically done by preparing a series of solutions at different concentrations. According to ICH Q2(R1) guidelines, for impurities, the range should typically cover from the reporting threshold to 120% of the specification limit.[4]
Experimental Workflow for RRF Determination
The following diagram illustrates the logical flow of the experimental procedure for determining the RRF of Anagrelide Impurity 1.
Caption: Workflow for RRF Determination.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
Anagrelide Hydrochloride Reference Standard (USP or equivalent)[14][15]
-
Anagrelide Impurity 1 Reference Standard
-
HPLC grade Acetonitrile
-
HPLC grade Methanol
-
Potassium Phosphate Monobasic
-
Phosphoric Acid
-
Deionized Water
2. Chromatographic Conditions (Example):
3. Preparation of Stock Solutions:
-
Anagrelide Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Anagrelide Hydrochloride Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Impurity 1 Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Anagrelide Impurity 1 Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
4. Preparation of Linearity Solutions:
-
Prepare a series of five linearity solutions for both Anagrelide and Impurity 1, ranging from the limit of quantification (LOQ) to approximately 120% or 150% of the expected impurity concentration (e.g., if the specification for Impurity 1 is 0.15%, prepare solutions from ~0.05% to ~0.18% of the nominal sample concentration).
5. HPLC Analysis:
-
Inject each linearity solution in triplicate.
-
Record the peak areas for Anagrelide and Impurity 1 in each chromatogram.
6. Data Analysis and RRF Calculation:
-
For both Anagrelide and Impurity 1, plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the slope of the calibration curve for each compound.
-
Calculate the RRF using the following formula:[5][8][9]
RRF = Slope of Impurity 1 / Slope of Anagrelide
Data Presentation and Interpretation
The results of the linearity study should be summarized in a clear and concise table.
Table 1: Example Linearity Data for Anagrelide and Impurity 1
| Concentration Level | Concentration (µg/mL) | Mean Peak Area (Anagrelide) | Mean Peak Area (Impurity 1) |
| 1 | 0.5 | 50,000 | 45,000 |
| 2 | 1.0 | 100,000 | 90,000 |
| 3 | 1.5 | 150,000 | 135,000 |
| 4 | 2.0 | 200,000 | 180,000 |
| 5 | 2.5 | 250,000 | 225,000 |
| Linear Regression | |||
| Slope | 100,000 | 90,000 | |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
RRF Calculation Example:
RRF = 90,000 / 100,000 = 0.90
A correlation coefficient (r²) of greater than 0.999 for both calibration curves indicates excellent linearity, which validates the method for RRF determination.
The relationship between concentration and response can be visualized as follows:
Caption: Linearity of Anagrelide and Impurity 1.
Conclusion
The determination of the Relative Response Factor is a critical step in the validation of an analytical method for the quantification of impurities. By following a scientifically sound and self-validating protocol as outlined in this guide, researchers and drug development professionals can ensure the accuracy and reliability of their impurity profiling for Anagrelide. This adherence to rigorous analytical principles is fundamental to maintaining the quality and safety of pharmaceutical products.
References
-
Veeprho. (2021, January 14). Determination of Response factors of Impurities in Drugs by HPLC. Retrieved from [Link]
-
Veeprho. Anagrelide Impurities and Related Compound. Retrieved from [Link]
-
PharmaGuru. (2025, April 3). Relative Response Factor (RRF) in Pharmaceutical Analysis: Learn In 5 Steps. Retrieved from [Link]
-
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaguideline. (2025, February 18). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Retrieved from [Link]
-
YouTube. (2022, March 30). How to establish a Relative Response Factor (RRF)? Retrieved from [Link]
-
Pharmaffiliates. Anagrelide-Impurities. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2011). THE ROLE OF RELATIVE RESPONSE FACTOR IN RELATED SUBSTANCES METHOD DEVELOPMENT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). Retrieved from [Link]
-
USP-NF. (2013, June 1). Anagrelide Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2021, September 19). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Retrieved from [Link]
-
PMC. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. Retrieved from [Link]
-
USP-NF. (2013, May 31). Anagrelide Hydrochloride. Retrieved from [Link]
-
Taylor & Francis. (2021, September 19). A Development and Validation of RP-HPLC Method for the Determination of Degradation Impurities in Anagrelide Dosage Form. Retrieved from [Link]
-
CBG-Meb. (2018, November 13). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules (anagrelide hydrochloride monohydrate). Retrieved from [Link]
-
International Journal of Pharmacy. a validated hplc method for the determination of anagrelide in pharmaceutical preparations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Scribd. (2016, June 24). Anagrelide Capsules | PDF | High Performance Liquid Chromatography. Retrieved from [Link]
-
ICH. Quality Guidelines. Retrieved from [Link]
-
IT Medical Team. Method Validation and Estimation of Anagrelide Hydrochloride in Pharmaceutical Dosage by RP-HPLC Method. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
PharmaCompass.com. ANAGRELIDE RELATED COMPOUND A [USP IMPURITY]. Retrieved from [Link]
-
Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. veeprho.com [veeprho.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. pharmaguru.co [pharmaguru.co]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. echemi.com [echemi.com]
- 8. youtube.com [youtube.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmascholars.com [pharmascholars.com]
- 13. tandfonline.com [tandfonline.com]
- 14. uspnf.com [uspnf.com]
- 15. db.cbg-meb.nl [db.cbg-meb.nl]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Anagrelide Impurity 1
This document provides essential safety and logistical information for the proper disposal of Anagrelide impurity 1, a compound encountered during the research and development of Anagrelide. As drug development professionals, our commitment to safety extends beyond the synthesis and analysis of active pharmaceutical ingredients (APIs) to the responsible management of all related chemical entities. This guide is structured to provide a deep, technically grounded understanding of the necessary procedures, ensuring the safety of laboratory personnel and the protection of our environment.
Foundational Understanding: The Hazard Profile of Anagrelide and its Impurities
Anagrelide is a potent platelet-reducing agent used in the treatment of myeloproliferative neoplasms.[1] Its mechanism of action involves the inhibition of phosphodiesterase 3 (PDE3), which underscores its significant biological activity.[2][3] The Safety Data Sheet (SDS) for Anagrelide hydrochloride classifies it as a substance that may damage fertility or an unborn child, is harmful if swallowed, and causes significant skin, eye, and respiratory irritation.[4]
The Precautionary Principle for Impurities:
Anagrelide impurity 1, identified as Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride (CAS No. 70380-50-6), is a process-related impurity or key starting material in the synthesis of Anagrelide.[5] While a specific, comprehensive toxicological profile for this impurity may not be widely available, the principles of laboratory safety mandate that it be treated with a level of caution commensurate with the parent API. Its chemical structure, containing dichloro and nitrobenzyl functionalities, suggests potential for toxicity and reactivity. Therefore, until proven otherwise, Anagrelide impurity 1 must be managed as a hazardous chemical with potential cytotoxic and reproductive toxicity. [6]
Core Disposal Protocol: A Step-by-Step Methodology
The ultimate disposal of Anagrelide impurity 1 must be conducted in a manner that prevents occupational exposure and environmental contamination.[1] The recommended course of action is thermal destruction via incineration at a licensed hazardous waste facility.[7] Discharging this chemical into the sewer system is strictly prohibited.[8]
Step 1: Immediate Segregation at the Point of Generation
Proper waste management begins the moment the material is declared waste.
-
Rationale: Segregating hazardous waste at the source prevents accidental mixing with non-hazardous waste streams and avoids dangerous chemical reactions with incompatible substances.[9][10]
-
Procedure:
-
Designate a specific, clearly marked waste container for Anagrelide impurity 1 and materials contaminated with it.
-
Never mix this waste with other chemical waste streams unless compatibility has been explicitly verified.
-
Step 2: Selection of Appropriate Waste Containers
Container integrity is paramount to preventing leaks and spills.
-
Rationale: The container must be chemically resistant to the waste and robust enough to withstand handling and storage.[11]
-
Procedure:
-
For Solid Waste (e.g., neat impurity, contaminated PPE, weighing papers): Use a rigid, leak-proof container with a secure, tight-fitting lid. A polyethylene drum or pail is a suitable choice.
-
For Liquid Waste (e.g., solutions in organic solvents, HPLC waste): Use a sealable, shatter-resistant container designed for liquid chemical waste. If the solvent is acidic, avoid metal containers.[10][11] The container must have a screw-top cap.
-
Ensure all containers are in good condition, free from rust or structural defects.[12]
-
Step 3: Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this material.
-
Rationale: Given the compound's link to a potent API with reproductive toxicity, preventing dermal, ocular, and respiratory exposure is critical.[2][4]
-
Procedure:
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Use chemical safety goggles.
-
Lab Coat: A disposable, low-permeability gown is recommended.[13]
-
Respiratory Protection: If handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent inhalation.
-
Step 4: Labeling and Documentation
Clear and accurate labeling is a cornerstone of regulatory compliance and safety.
-
Rationale: Proper labeling informs handlers of the container's contents and associated hazards, ensuring it is managed correctly throughout the disposal chain.[9]
-
Procedure:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Anagrelide impurity 1 (Ethyl (2,3-dichloro-6-nitrobenzyl)glycinate Hydrochloride)" .
-
The specific hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard").
-
The accumulation start date.
-
The laboratory contact information (Principal Investigator, room number).
-
-
Step 5: Storage and Final Disposal
Waste must be stored safely pending collection by a certified disposal vendor.
-
Rationale: Designated storage areas prevent interference with normal lab operations and minimize the risk of accidental spills or exposure to untrained personnel.[14]
-
Procedure:
-
Keep waste containers closed at all times, except when adding waste.[15]
-
Store the sealed and labeled containers in a designated satellite accumulation area or the main hazardous waste storage area.
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) or Office of Research Safety. Do not transport the waste yourself.[15]
-
The final disposal method must be high-temperature incineration at a facility permitted to handle pharmaceutical and hazardous chemical waste.
-
Data Presentation and Visualization
Summary of Disposal Procedures
| Parameter | Specification | Rationale |
| Waste Classification | Hazardous Pharmaceutical/Chemical Waste | Potent biological activity and reproductive toxicity inferred from parent API.[4] |
| Container Type | Solid: Rigid, sealed polyethylene pail. Liquid: Sealable, compatible solvent bottle. | Prevents leaks, spills, and chemical degradation of the container.[11][12] |
| Required PPE | Double nitrile gloves, safety goggles, disposable gown. Respirator for solids outside a fume hood. | Minimizes risk of dermal, ocular, and respiratory exposure.[2][13] |
| Container Labeling | "Hazardous Waste," full chemical name, hazard warnings, accumulation date, lab contact. | Ensures regulatory compliance and safe handling.[9] |
| Disposal Method | Collection by certified EHS personnel for high-temperature incineration. | Guarantees complete destruction of the hazardous compound and prevents environmental release.[7] |
| Prohibited Actions | Sink or drain disposal, mixing with incompatible waste, disposal in regular trash. | Prevents water contamination and dangerous reactions.[15][8] |
Waste Management Workflow
This diagram outlines the decision-making and handling process for waste generated from Anagrelide impurity 1.
Caption: Waste Handling Workflow for Anagrelide Impurity 1.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity to evacuate the area.
-
Contain the Spill: If safe to do so, cover liquid spills with an absorbent material (e.g., chemical spill pads or vermiculite). For solid spills, gently cover with a damp paper towel to prevent the powder from becoming airborne. Do not dry sweep.
-
Don PPE: Before cleanup, don the full PPE described in Step 3 of the Core Protocol, including respiratory protection.
-
Clean the Area: Working from the outside in, carefully collect all contaminated materials and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and institutional EHS office, as per your site's specific procedures.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and proper disposal of Anagrelide impurity 1, upholding our collective responsibility to safety and environmental stewardship.
References
-
PubChem. (n.d.). Anagrelide. National Center for Biotechnology Information. Retrieved from [Link]
-
CBG-MEB. (2018). Public Assessment Report Scientific discussion Anagrelide CF 0.5 mg and 1 mg, hard capsules. Retrieved from [Link]
-
Veeprho. (n.d.). Anagrelide Impurities and Related Compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Anagrelide-Impurities. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Health and Safety Executive (HSE). (n.d.). Safe handling of cytotoxic drugs in the workplace. Retrieved from [Link]
-
Rao, D. D., et al. (2011). Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. PMC. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Gillespie, J. R., et al. (2023). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management. Retrieved from [Link]
-
Bussières, J. F., et al. (2016). Safe handling of cytotoxics: guideline recommendations. PMC. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Gillespie, J. R., et al. (2023). Anagrelide: A Clinically Effective cAMP Phosphodiesterase 3A Inhibitor with Molecular Glue Properties. PMC - NIH. Retrieved from [Link]
-
eviQ. (n.d.). Safe handling and waste management of hazardous drugs. Retrieved from [Link]
-
Stericycle UK. (2024). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]
-
USP-NF. (2013). Anagrelide Hydrochloride. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS ANAGRELIDE RELATED COMPOUND A. Retrieved from [Link]
-
HealthHub. (2024). Safe Handling of Oral "Cytotoxic" and "Caution" Medications. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Wikipedia. (n.d.). Anagrelide. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs. Retrieved from [Link]
-
Amber Lifesciences. (n.d.). Anagrelide Hydrochloride API Supplier Worldwide. Retrieved from [Link]
Sources
- 1. Anagrelide | C10H7Cl2N3O | CID 135409400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Anagrelide - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. epa.gov [epa.gov]
- 8. ashp.org [ashp.org]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. acewaste.com.au [acewaste.com.au]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 13. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 15. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


